molecular formula C6H12O3 B144787 Ethyl 3-Hydroxybutyrate CAS No. 5405-41-4

Ethyl 3-Hydroxybutyrate

货号: B144787
CAS 编号: 5405-41-4
分子量: 132.16 g/mol
InChI 键: OMSUIQOIVADKIM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ethyl 3-hydroxybutyrate (CAS 5405-41-4) is an ester that serves as a prodrug to elevate levels of the ketone body 3-hydroxybutyrate (3-HB) in biological systems . Recent preclinical research highlights its significant therapeutic potential for alleviating skeletal muscle wasting in cancer cachexia, a debilitating metabolic syndrome. Studies in mouse models demonstrate that administration of this compound increases 3-HB levels in serum and muscle tissue, ameliorates muscle atrophy, reduces tumor weight, and improves survival rates . The mechanism is multifaceted, involving the promotion of the TCA cycle, attenuation of proteolysis, promotion of protein synthesis, reduction of inflammation, and enhancement of antioxidant capacity . This makes it a compelling candidate for nutritional ketosis strategies without the need for strict dietary restriction . Beyond metabolic research, this compound is an important chiral intermediate for the synthesis of fine chemicals and pharmaceuticals, such as β-lactamase inhibitors . Its (R)-enantiomer (CAS 24915-95-5) is particularly valuable as a chiral building block . The compound is also recognized as a fragrance and flavoring agent found in nature (e.g., in wine) and is approved by JECFA for this use, with no safety concerns at current intake levels . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 3-hydroxybutanoate
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InChI

InChI=1S/C6H12O3/c1-3-9-6(8)4-5(2)7/h5,7H,3-4H2,1-2H3
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InChI Key

OMSUIQOIVADKIM-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(C)O
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Molecular Formula

C6H12O3
Record name ETHYL 3-HYDROXYBUTYRATE
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DSSTOX Substance ID

DTXSID6025305
Record name Ethyl 3-hydroxybutyrate
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Molecular Weight

132.16 g/mol
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Physical Description

Ethyl 3-hydroxybutyrate is a clear colorless liquid. (NTP, 1992), colourless viscous liquid with fruity grape green odour
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Boiling Point

338 °F at 760 mmHg (NTP, 1992), 170.00 to 175.00 °C. @ 760.00 mm Hg
Record name ETHYL 3-HYDROXYBUTYRATE
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Flash Point

148 °F (NTP, 1992)
Record name ETHYL 3-HYDROXYBUTYRATE
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Solubility

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), 100 g in 100 ml water at 23�C
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Density

1.017 (NTP, 1992) - Denser than water; will sink, 1.010-1.017
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CAS No.

5405-41-4, 56816-01-4, 35608-64-1
Record name ETHYL 3-HYDROXYBUTYRATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-Ethyl 3-hydroxybutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-Ethyl 3-hydroxybutanoate, a key chiral building block in modern organic synthesis, particularly within the pharmaceutical industry.

Core Chemical and Physical Properties

(S)-Ethyl 3-hydroxybutanoate is a chiral ester characterized by a hydroxyl group at the β-position. This bifunctional nature makes it a versatile intermediate for the synthesis of complex molecules. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of (S)-Ethyl 3-hydroxybutanoate
PropertyValueReference
Molecular Formula C₆H₁₂O₃[1]
Molecular Weight 132.16 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 180-182 °C (at 760 mmHg)[2]
71-73 °C (at 12 mmHg)[3]
Density 1.012 - 1.017 g/mL at 20-25 °C[2]
Refractive Index (n²⁰/D) ~1.421[2]
Specific Rotation [α]²⁵/D +37.2° (c=1.3, CHCl₃) for 85% e.e.[3]
+43.5° (c=1.0, CHCl₃) for enantiomerically pure[4]
Solubility Soluble in chloroform and ether.[3][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (S)-Ethyl 3-hydroxybutanoate.

Infrared (IR) Spectroscopy

The IR spectrum of (S)-Ethyl 3-hydroxybutanoate exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Assignment
~3440O-H stretch (alcohol)
~2980C-H stretch (aliphatic)
~1730C=O stretch (ester)
~1375C-H bend (methyl)
~1180C-O stretch (ester)
~1030C-O stretch (alcohol)

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.

Table 3: ¹H NMR Spectral Data (in CCl₄)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
1.15Doublet3HCH₃-CH(OH)6.5
1.28Triplet3HO-CH₂-CH₃7.0
2.35Doublet2HCH(OH)-CH₂-CO6.5
3.15Singlet1HOH
4.05Quartet2HO-CH₂-CH₃7.0
4.15Multiplet1HCH(OH)
Table 4: ¹³C NMR Spectral Data (in CDCl₃)
Chemical Shift (δ, ppm)Assignment
14.0O-CH₂-C H₃
22.3C H₃-CH(OH)
42.7CH(OH)-C H₂-CO
60.6O-C H₂-CH₃
64.2C H(OH)
172.9C =O

Synthesis of (S)-Ethyl 3-hydroxybutanoate

The enantioselective synthesis of (S)-Ethyl 3-hydroxybutanoate is of significant interest. The most common and well-documented method is the asymmetric reduction of ethyl acetoacetate using baker's yeast (Saccharomyces cerevisiae).

Experimental Protocol: Yeast Reduction of Ethyl Acetoacetate[3][6]

This protocol details a common laboratory-scale synthesis.

Materials:

  • Baker's yeast

  • Sucrose

  • Ethyl acetoacetate

  • Tap water

  • Celite

  • Sodium chloride

  • Ethyl ether

  • Magnesium sulfate

Equipment:

  • 4-L three-necked round-bottomed flask

  • Mechanical stirrer

  • Bubble counter

  • Sintered-glass funnel

  • Rotary evaporator

  • Vigreux column for fractional distillation

Procedure:

  • Fermentation Setup: In the 4-L flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast with stirring.

  • Initial Reaction: Stir the mixture for 1 hour at approximately 30°C. Add 20.0 g (0.154 mol) of ethyl acetoacetate and continue stirring the fermenting suspension for 24 hours at room temperature.[6]

  • Second Substrate Addition: Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. After 1 hour, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.[6]

  • Reaction Completion: Continue stirring for 50-60 hours at room temperature. The reaction progress can be monitored by gas chromatography.[6]

  • Work-up: Add 80 g of Celite to the mixture and filter through a sintered-glass funnel. Wash the filtrate with 200 mL of water.

  • Extraction: Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.[6]

  • Drying and Concentration: Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator with a bath temperature of 35°C to a volume of 50-80 mL.[3]

  • Purification: Fractionally distill the residue under reduced pressure (12 mmHg). Collect the fraction boiling at 71–73°C. This yields (S)-(+)-ethyl 3-hydroxybutanoate with an enantiomeric excess (e.e.) of approximately 85%.[3]

Enantiomeric Enrichment: The enantiomeric excess can be enhanced to >98% through crystallization of the 3,5-dinitrobenzoate derivative followed by alcoholysis, or by using "starved" yeast.[3][4]

Diagram: Synthesis Workflow of (S)-Ethyl 3-hydroxybutanoate via Yeast Reduction

G cluster_prep Fermentation Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up and Purification A Yeast, Sucrose, Water B Stir at 30°C for 1 hr A->B C Add Ethyl Acetoacetate B->C D Stir for 24 hrs C->D E Add more Sucrose and Ethyl Acetoacetate D->E F Stir for 50-60 hrs E->F G Filter with Celite F->G H Saturate with NaCl G->H I Extract with Ethyl Ether H->I J Dry over MgSO₄ I->J K Concentrate J->K L Fractional Distillation K->L M (S)-Ethyl 3-hydroxybutanoate L->M

Caption: Workflow for the synthesis of (S)-Ethyl 3-hydroxybutanoate.

Chemical Reactions and Applications in Drug Development

(S)-Ethyl 3-hydroxybutanoate is a valuable chiral precursor for the synthesis of a variety of pharmaceuticals due to its stereochemically defined secondary alcohol and its ester functionality, which can be readily modified.

Diagram: General Reaction Pathways

G A (S)-Ethyl 3-hydroxybutanoate B Protection of Hydroxyl Group A->B e.g., TBDMSCl C Reduction of Ester A->C e.g., LiAlH₄ D Hydrolysis of Ester A->D e.g., NaOH, H₂O E Oxidation of Hydroxyl Group A->E e.g., PCC F Protected Chiral Alcohol B->F G Chiral Diol C->G H (S)-3-Hydroxybutanoic Acid D->H I Ethyl 3-oxobutanoate E->I

Caption: Key chemical transformations of (S)-Ethyl 3-hydroxybutanoate.

Synthesis of Carbapenem Antibiotics

(S)-Ethyl 3-hydroxybutanoate is a key starting material for the synthesis of the carbapenem antibiotic side chain. The stereocenter at the C3 position of the butanoate is incorporated into the final drug molecule, highlighting the importance of high enantiomeric purity.[2]

Synthesis of Pheromones

Its defined stereochemistry makes it an ideal precursor for the synthesis of insect pheromones, which often have stereospecific activity.[2]

Precursor to Other Chiral Building Blocks

It can be used to prepare other valuable chiral intermediates, such as 3-(1′-hydroxyethyl)-2-azetidinones, which are themselves important in pharmaceutical synthesis.[2]

Conclusion

(S)-Ethyl 3-hydroxybutanoate is a fundamentally important chiral building block with well-defined chemical and physical properties. Its synthesis, particularly through robust and scalable biocatalytic methods like yeast reduction, makes it readily accessible for research and industrial applications. Its utility in the stereoselective synthesis of a wide range of biologically active molecules, including pharmaceuticals and pheromones, underscores its significance in modern organic and medicinal chemistry. This guide provides a foundational understanding for researchers and professionals working with this versatile chiral synthon.

References

Spectroscopic Profile of (R)-Ethyl 3-hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, (R)-Ethyl 3-hydroxybutyrate. The information presented herein is intended to support research, development, and quality control activities where this molecule is utilized. The guide includes tabulated spectroscopic data for easy reference, detailed experimental protocols for data acquisition, and a visual representation of the general experimental workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for (R)-Ethyl 3-hydroxybutyrate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignmentData Source
1.15d6.53HCH₃-CH(OH)[Organic Syntheses Procedure]
1.28t7.03HO-CH₂-CH₃[Organic Syntheses Procedure]
2.35d6.52H-CH(OH)-CH₂-[Organic Syntheses Procedure]
3.15s-1H-OH[Organic Syntheses Procedure]
4.05q7.02HO-CH₂-CH₃[Organic Syntheses Procedure]
4.15m-1HCH₃-CH(OH)[Organic Syntheses Procedure]

Solvent: CCl₄

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate

Chemical Shift (δ) ppmAssignmentData Source
14.0O-CH₂-C H₃[SUPPORTING INFORMATION - The Royal Society of Chemistry]
22.3C H₃-CH(OH)[SUPPORTING INFORMATION - The Royal Society of Chemistry]
42.7-CH(OH)-C H₂-[SUPPORTING INFORMATION - The Royal Society of Chemistry]
60.6O-C H₂-CH₃[SUPPORTING INFORMATION - The Royal Society of Chemistry]
64.2CH₃-C H(OH)[SUPPORTING INFORMATION - The Royal Society of Chemistry]
172.9C =O[SUPPORTING INFORMATION - The Royal Society of Chemistry]

Solvent: CDCl₃ [SUPPORTING INFORMATION - The Royal Society of Chemistry]

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for (R)-Ethyl 3-hydroxybutyrate

Wavenumber (cm⁻¹)Functional Group AssignmentData Source
3440O-H stretch (alcohol)[Organic Syntheses Procedure]
2980C-H stretch (alkane)[Organic Syntheses Procedure]
1730C=O stretch (ester)[Organic Syntheses Procedure]
1375C-H bend (alkane)[Organic Syntheses Procedure]
1300C-O stretch (ester)[Organic Syntheses Procedure]
1180C-O stretch (ester)[Organic Syntheses Procedure]
1030C-O stretch (alcohol)[Organic Syntheses Procedure]

Sample Preparation: Film [Organic Syntheses Procedure]

Mass Spectrometry

Table 4: Mass Spectrometry Data for (R)-Ethyl 3-hydroxybutyrate (Electron Ionization)

m/zRelative Intensity (%)Putative FragmentData Source
8799.99[M - OCH₂CH₃]⁺ or [CH₃CH(OH)CH₂CO]⁺[Ethyl 3-Hydroxybutyrate
7086.70[M - C₂H₅OH - H₂O]⁺[this compound
8839.20[M - C₂H₄O]⁺[this compound
11736.20[M - CH₃]⁺[this compound
9926.30[M - CH₃CHOH]⁺[this compound

Ionization Method: Electron Ionization (EI) [this compound | C6H12O3 | CID 62572 - PubChem]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited. These represent general best practices and should be adapted based on the specific instrumentation and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (R)-Ethyl 3-hydroxybutyrate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CCl₄) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Cap the NMR tube and gently invert to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR:

      • Set the spectral width to approximately 15 ppm.

      • Use a pulse angle of 30-45 degrees.

      • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.

      • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Set the spectral width to approximately 220 ppm.

      • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

      • Use a pulse angle of 30-45 degrees.

      • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR

  • Sample Preparation:

    • (R)-Ethyl 3-hydroxybutyrate is a liquid, so it can be analyzed directly with minimal preparation.

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).

  • Data Acquisition:

    • Place a small drop of (R)-Ethyl 3-hydroxybutyrate onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum can be analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Mass Spectrometry

Electron Ionization (EI) - Mass Spectrometry (MS)

  • Sample Introduction:

    • (R)-Ethyl 3-hydroxybutyrate is a volatile liquid, making it suitable for introduction via a gas chromatograph (GC-MS) or a direct insertion probe.

    • For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC, where it is vaporized and separated from the solvent before entering the mass spectrometer.

    • For a direct insertion probe, a small amount of the liquid is applied to the probe tip, which is then inserted into the ion source and heated to vaporize the sample.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis:

    • The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to elucidate the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data described in this guide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_output Final Output Sample (R)-Ethyl 3-hydroxybutyrate NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data NMR Spectra (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Report Technical Data Sheet NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: General workflow for spectroscopic analysis.

Ethyl 3-Hydroxybutyrate: A Comprehensive Technical Guide on its Natural Occurrence in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxybutyrate is a chiral ester recognized for its contribution to the sensory profile of various fermented beverages and fruits, imparting sweet, fruity, and wine-like aromas. Beyond its role as a flavor compound, there is growing interest in its potential biological activities. This technical guide provides a detailed overview of the natural occurrence of this compound in fruits, focusing on quantitative data where available, and outlines the experimental protocols for its identification and quantification.

Natural Occurrence in Fruits

This compound has been identified as a volatile component in a range of fruits, contributing to their complex aromatic bouquets. Its presence is often associated with the ripening process and can be influenced by the fruit variety, geographical origin, and post-harvest handling. While its qualitative presence is documented in several fruits, quantitative data remains scarce in scientific literature.

Fruits Containing this compound
  • Grapes (Vitis vinifera) : this compound is a well-known constituent of wine, a fermented grape product. Its concentration in wine can vary depending on the grape variety, fermentation conditions, and aging process.

  • Naranjilla (Solanum quitoense) : This exotic fruit, native to the Andes, is noted for its unique and pleasant aroma. Studies have identified this compound as one of its volatile components, contributing to its characteristic flavor.

  • Tamarillo (Solanum betaceum) : Also known as the tree tomato, tamarillo's aromatic profile includes this compound.

  • Caja (Spondias mombin) : This tropical fruit, also referred to as yellow mombin or hog plum, contains a complex mixture of volatile compounds, including this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound. It is important to highlight the current gap in research concerning the concentration of this compound in fresh, unprocessed fruits.

ProductVariety/TypeConcentrationReference
Red WineNot Specified~ 450 (± 150) μg/L[1]

Note: This data is for a fermented grape product and may not be representative of the concentration in fresh grapes.

Experimental Protocols

The identification and quantification of this compound in fruit matrices typically involve the extraction of volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS). The following are detailed methodologies adapted from relevant research for the analysis of volatile esters in fruits.

Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

This method is widely used for the extraction of volatile and semi-volatile compounds from solid and liquid samples.

  • Sample Homogenization : A representative sample of the fruit pulp (e.g., 5-10 g) is homogenized to a uniform consistency. To prevent enzymatic reactions that could alter the volatile profile, this step is often carried out at low temperatures.

  • Internal Standard : An internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) is added to the homogenized sample for accurate quantification.

  • Vial Preparation : A known amount of the homogenized sample is placed in a headspace vial (e.g., 20 mL). A salt, such as sodium chloride, may be added to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

  • Extraction : The vial is sealed and incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace. An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is then exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Desorption : After extraction, the SPME fiber is withdrawn and immediately inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed.

  • Chromatographic Separation : The desorbed compounds are separated on a capillary column (e.g., DB-5ms, HP-INNOWax). The oven temperature is programmed to ramp up gradually (e.g., starting at 40 °C and increasing to 250 °C) to elute the compounds based on their boiling points and polarity.

  • Mass Spectrometry Detection : As the compounds elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio.

  • Identification and Quantification : Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and with spectral libraries (e.g., NIST, Wiley). Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of the target analyte.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in fruit samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Output fruit_sample Fruit Sample homogenization Homogenization fruit_sample->homogenization internal_standard Add Internal Standard homogenization->internal_standard vial Transfer to Headspace Vial internal_standard->vial incubation Incubation & Equilibration vial->incubation spme HS-SPME incubation->spme gcms GC-MS Analysis spme->gcms data_processing Data Processing & Quantification gcms->data_processing concentration Concentration of This compound data_processing->concentration

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring ester that contributes to the desirable fruity and sweet aromas of several fruits. While its presence has been qualitatively confirmed in grapes, naranjilla, tamarillo, and caja, there is a notable lack of quantitative data in the scientific literature regarding its concentration in the raw, unprocessed forms of these fruits. The methodologies for the analysis of volatile compounds in fruit matrices are well-established, with HS-SPME coupled with GC-MS being a robust and sensitive technique. Further research is warranted to quantify the natural levels of this compound in a wider variety of fruits. Such data would be invaluable for food scientists aiming to understand and replicate natural fruit flavors, as well as for researchers investigating the potential bioactivities of this compound.

References

Core Physical Properties of Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl 3-Hydroxybutyrate

Introduction

This compound, also known as ethyl 3-hydroxybutanoate, is an organic compound and a fatty acid ethyl ester of 3-hydroxybutyric acid.[1] It is classified within the beta-hydroxy acids and their derivatives.[2] This compound is recognized as a metabolite and is found in various natural sources.[1] Functionally, it is related to 3-hydroxybutyric acid.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and visual workflows for these procedures, tailored for researchers, scientists, and professionals in drug development.

The quantitative physical characteristics of this compound are summarized in the table below. This data is essential for its application in laboratory and industrial settings.

PropertyValueSource(s)
Molecular Formula C6H12O3[3]
Molecular Weight 132.16 g/mol [1][4]
Appearance Clear, colorless liquid.[1][3]
Boiling Point 170-175 °C at 760 mmHg[1][2]
338 °F at 760 mmHg[1][4]
75-76 °C at 12 mmHg
Density 1.017 g/mL at 25 °C[5]
1.012 g/mL at 20 °C[6]
Refractive Index n20/D 1.42[5]
n20/D 1.421[6]
1.416 - 1.424[1]
Solubility Water: ≥ 100 mg/mL at 73 °F (23 °C)[1][4]
Estimated Water Solubility: 159,200 mg/L at 25 °C[2]
Flash Point 148 °F (64.4 °C)[1][4]
77 °C (170.6 °F) - closed cup[5]
Melting Point Not Available[2][4]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for substance identification and purity assessment. Below are detailed methodologies for key physical property measurements.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method involves using a graduated cylinder and a balance.[7][8]

Methodology:

  • Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero. If taring is not possible, record the mass of the empty cylinder (m1).[9][10]

  • Volume Measurement: Carefully add a specific volume of this compound (e.g., 20 mL) to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus at eye level to avoid parallax error.[7][9]

  • Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m2).[9][10]

  • Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass (mass_liquid = m2 - m1).[10] The density (ρ) is then calculated using the formula: ρ = mass_liquid / volume.[9]

  • Temperature: Record the ambient temperature, as density is temperature-dependent.[7]

  • Replication: For improved accuracy, repeat the measurement several times and calculate the average density.[8][9]

G cluster_0 Density Determination Workflow A 1. Tare a clean, dry graduated cylinder on a balance. B 2. Add a precise volume of this compound. A->B C 3. Record the mass of the liquid and cylinder. B->C D 4. Record the ambient temperature. C->D E 5. Calculate density: ρ = mass / volume D->E F 6. Repeat for accuracy and average the results. E->F

Workflow for Density Determination
Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[11] The Thiele tube method is a common technique for this determination.[12]

Methodology:

  • Sample Preparation: Fill a small test tube (e.g., a fusion tube) with 2-3 mL of this compound.[13]

  • Capillary Tube: Take a capillary tube sealed at one end and place it into the test tube with the open end submerged in the liquid.[11][12]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread. The bulb of the thermometer should be level with the sample.[12]

  • Heating: Immerse the assembly in a Thiele tube containing a heating oil (e.g., mineral oil), ensuring the heating oil level is above the sample level but the open end of the test tube is not submerged.[12]

  • Observation: Heat the side arm of the Thiele tube gently.[12] A continuous and rapid stream of bubbles will emerge from the capillary tube as the boiling point is approached.[13]

  • Reading: Remove the heat source when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[12]

  • Pressure: Record the atmospheric pressure, as boiling point is pressure-dependent.[11]

G cluster_1 Boiling Point Determination Workflow (Thiele Tube) A 1. Place sample in a fusion tube with an inverted capillary. B 2. Attach tube to a thermometer and place in a Thiele tube. A->B C 3. Heat the Thiele tube gently with a burner. B->C D 4. Observe for a rapid stream of bubbles from the capillary. C->D E 5. Remove heat and record the temperature when liquid enters the capillary. D->E F 6. Record atmospheric pressure. E->F

Workflow for Boiling Point Determination
Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through it. It is a fundamental property used for identification and purity analysis. An Abbe refractometer is a common instrument for this measurement.[14]

Methodology:

  • Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.

  • Measurement: Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20°C).

  • Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Data Collection: Read the refractive index value from the instrument's scale. Most modern instruments provide a digital readout.

  • Cleaning: Thoroughly clean the prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

G cluster_2 Refractive Index Determination Workflow (Abbe Refractometer) A 1. Calibrate refractometer with a standard liquid. B 2. Apply a few drops of sample to the clean prism. A->B C 3. Close prisms and allow temperature to equilibrate. B->C D 4. Adjust optics to bring the light/dark interface into focus. C->D E 5. Read the refractive index from the scale or digital display. D->E F 6. Clean prisms thoroughly with a suitable solvent. E->F

Workflow for Refractive Index Determination

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling point and density of ethyl 3-hydroxybutyrate, a valuable chiral building block in the synthesis of various fine chemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data, experimental methodologies, and logical workflows.

Physicochemical Data

This compound is a clear, colorless liquid.[2] The following table summarizes the reported boiling point and density for the racemic mixture and its individual stereoisomers.

PropertyValueConditionsForm
Boiling Point 170 °Cat 760 mmHgRacemic
338 °Fat 760 mmHgRacemic
170-175 °Cat 760 mmHgRacemic
180-182 °CNot specified(S)-enantiomer
75-76 °Cat 12.0 mmHg(R)-enantiomer
Density 1.017 g/mLat 25 °CRacemic
1.1012 g/cm³at 17 °CRacemic
1.017Not specifiedRacemic
1.012 g/mLat 20 °C(S)-enantiomer
1.0170 g/mLNot specified(R)-enantiomer

Experimental Protocols

The determination of boiling point and density are fundamental procedures in the characterization of a liquid compound such as this compound. While specific experimental details for this compound are often cited from established literature, the following are standard methodologies employed for such measurements.

1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

  • Distillation Method: A simple or fractional distillation apparatus is set up with the liquid in a distilling flask containing boiling chips. A thermometer is positioned so that its bulb is just below the side arm of the distilling flask. The flask is heated, and as the liquid boils, the vapor rises, surrounds the thermometer bulb, and then condenses in the condenser. The temperature at which the liquid is consistently distilling is recorded as the boiling point. It is crucial to record the atmospheric pressure at the time of the measurement as boiling points are pressure-dependent.[3]

  • Thiele Tube Method: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is attached to a thermometer and immersed in a Thiele tube containing oil. The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.[3]

  • Reflux Method: The liquid is placed in a round-bottom flask with boiling chips and fitted with a condenser in a vertical position. The liquid is heated to a boil. A thermometer is placed so that it measures the temperature of the vapor that is refluxing. The stable temperature reading during active reflux is the boiling point.[3]

2. Density Determination

Density is the mass per unit volume of a substance.

  • Pycnometer Method: A pycnometer, a flask with a specific, known volume, is first weighed empty. It is then filled with the liquid, and any excess is removed. The filled pycnometer is weighed again. The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature of the liquid must be recorded as density is temperature-dependent.

  • Hydrometer Method: A hydrometer is a calibrated instrument used to measure the relative density of liquids. The liquid is placed in a graduated cylinder, and the hydrometer is gently lowered into the liquid until it floats freely. The density is read from the scale on the hydrometer at the point where the surface of the liquid meets the stem of the hydrometer.

Visualizations

The following diagrams illustrate the logical relationship between the different forms of this compound and a general workflow for its physicochemical characterization.

logical_relationship racemic This compound (Racemic Mixture) s_enantiomer (S)-Ethyl 3-Hydroxybutyrate racemic->s_enantiomer Contains r_enantiomer (R)-Ethyl 3-Hydroxybutyrate racemic->r_enantiomer Contains

Caption: Relationship between racemic and enantiomeric forms.

experimental_workflow start Obtain Ethyl 3-Hydroxybutyrate Sample boiling_point Boiling Point Determination (e.g., Distillation, Thiele Tube) start->boiling_point density Density Determination (e.g., Pycnometer) start->density data_analysis Data Analysis and Comparison with Literature Values boiling_point->data_analysis density->data_analysis report Report Physicochemical Properties data_analysis->report

Caption: General workflow for physicochemical characterization.

References

The Solubility Profile of Ethyl 3-Hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of ethyl 3-hydroxybutyrate in water and various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering critical data and methodologies for the effective use of this compound in scientific applications.

Introduction to this compound

This compound is a chiral ester of 3-hydroxybutyric acid, a ketone body. It finds applications as a building block in the synthesis of various chiral compounds, including pharmaceuticals and biodegradable polymers. Its solubility is a critical physical property that influences its handling, formulation, and application in both laboratory and industrial settings. In the context of drug development, understanding the solubility of an excipient or a starting material like this compound is paramount for formulation design, bioavailability, and overall therapeutic efficacy.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in water and select organic solvents. It is important to note that while data for aqueous solubility is relatively well-defined, comprehensive quantitative information for a wide range of organic solvents is less available in the public domain.

SolventTemperature (°C)SolubilityReference(s)
Water22.8≥ 100 mg/mL[1]
Water23100 g/100 mL[1]
Water25159,200 mg/L (estimated)[2]
WaterNot Specified299 g/L (predicted)[2][3]
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL[4]
ChloroformNot SpecifiedSoluble[5][6]
MethanolNot SpecifiedSlightly Soluble[7]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the reliable application of this compound. The following are detailed methodologies for key experiments commonly used to ascertain the solubility of a liquid solute like this compound.

Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the solute in the saturated solution is measured.

Detailed Protocol:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a flask containing a precise volume of the desired solvent (e.g., water, ethanol, etc.).

  • Equilibration: Seal the flask and place it in a thermostatically controlled shaker bath. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To separate the saturated solution from the excess solute, centrifugation or filtration using a chemically inert filter (e.g., PTFE) is employed. It is critical to maintain the temperature during this step to prevent any change in solubility.

  • Quantification: Analyze the clear, saturated supernatant to determine the concentration of dissolved this compound. Suitable analytical techniques include:

    • Gas Chromatography (GC): A highly sensitive and specific method for volatile compounds like this compound. A calibration curve is prepared using standard solutions of known concentrations.

    • High-Performance Liquid Chromatography (HPLC): Can be used if the compound has a suitable chromophore or can be derivatized.

    • UV-Vis Spectroscopy: Applicable if the solute has a distinct absorbance at a specific wavelength. A standard calibration curve is necessary.

Gas Chromatography (GC) for Quantification

Principle: GC separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. The amount of a substance is quantified by comparing its peak area to that of known standards.

Detailed Protocol:

  • Instrument Setup:

    • Column: Select a suitable capillary column (e.g., a non-polar or mid-polar column).

    • Injector: Set the injector temperature to ensure rapid vaporization of the sample without degradation (e.g., 250 °C).

    • Oven Program: Develop a temperature program that provides good separation of the solute from any solvent peaks. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold.

    • Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds. Set the detector temperature appropriately (e.g., 280 °C).

  • Standard Preparation: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

  • Calibration Curve: Inject a fixed volume of each standard solution into the GC and record the peak area for this compound. Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Analysis: Inject the same fixed volume of the saturated solution (obtained from the shake-flask method) into the GC.

  • Concentration Determination: Using the peak area of this compound from the sample chromatogram, determine its concentration from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound C Combine in a sealed flask A->C B Measure known volume of solvent B->C D Agitate at constant temperature (24-72h) C->D Shake-Flask Method E Centrifuge or filter to remove excess solute D->E Attain Equilibrium H Analyze saturated supernatant E->H Collect Saturated Solution F Prepare standard solutions G Generate calibration curve (GC, HPLC, or UV-Vis) F->G I Determine concentration G->I H->I J Solubility Data I->J Final Result

Caption: A generalized workflow for determining the solubility of a liquid solute.

Role in Metabolic Pathways

While not a classical signaling molecule, this compound can influence metabolic pathways. Studies have shown that its administration can increase the levels of 3-hydroxybutyrate (3-HB) in serum and muscle tissue.[4] This elevation of a key ketone body can, in turn, promote the tricarboxylic acid (TCA) cycle and protein synthesis, thereby improving overall metabolic homeostasis.[4] In a preclinical model of cancer cachexia, this compound was observed to reduce inflammation, enhance antioxidant capacity, and alleviate skeletal muscle atrophy.[4] This suggests a therapeutic potential related to its metabolic effects.

The following diagram illustrates the metabolic conversion of this compound and its subsequent influence.

Metabolic_Influence_of_E3HB E3HB This compound (Administered) HB 3-Hydroxybutyrate (3-HB) (in serum & muscle) E3HB->HB Metabolic Conversion TCA TCA Cycle HB->TCA Promotes ProteinSynth Protein Synthesis HB->ProteinSynth Promotes MetabolicHomeo Improved Metabolic Homeostasis TCA->MetabolicHomeo ProteinSynth->MetabolicHomeo

Caption: Metabolic influence of this compound administration.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound, supported by available quantitative data and detailed experimental protocols. The high aqueous solubility and its solubility in DMSO are key characteristics for its application in biological and pharmaceutical research. Further research is warranted to establish a more comprehensive quantitative solubility profile in a broader range of organic solvents. The provided methodologies offer a robust framework for researchers to conduct their own solubility assessments, ensuring the reliable and effective use of this compound in their work.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 3-hydroxybutyrate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the spectral data, experimental protocols, and structural assignments for this compound.

Chemical Structure and Overview

This compound (C₆H₁₂O₃) is an organic compound, specifically the ethyl ester of 3-hydroxybutyric acid.[1][2][3] Its structure consists of a four-carbon chain with a hydroxyl group at the third carbon and an ethyl ester group at the first carbon. This bifunctional nature makes it a valuable chiral building block in organic synthesis.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment and connectivity of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
-CH₃ (ethyl)1.26Triplet7.13H
-CH₃ (butyrate)1.23Doublet6.23H
-CH₂- (ester)2.45Doublet of doublets16.3, 7.6 and 16.3, 6.62H
-OH3.22 (broad)Singlet-1H
-CH-4.16Multiplet-1H
-OCH₂- (ethyl)4.14Quartet7.12H

Data sourced from multiple references, slight variations in chemical shifts may occur depending on experimental conditions.[4][5]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments and their electronic nature within the this compound molecule.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Carbon AssignmentChemical Shift (δ) ppm
-C H₃ (ethyl)14.0
-C H₃ (butyrate)22.3
-C H₂- (ester)42.7
-OC H₂- (ethyl)60.6
-C H-64.2
-C =O (ester)172.9

Data sourced from multiple references, slight variations in chemical shifts may occur depending on experimental conditions.[4][6]

Experimental Protocols

The following provides a generalized, yet detailed, methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[7]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.[7]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.[4]

  • Tuning and Matching: Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C).

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Example):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters (Example):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (or more for dilute samples).

    • Temperature: 298 K.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Visualizations

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with annotations corresponding to the ¹H and ¹³C NMR signal assignments.

Caption: Structure of this compound with NMR assignments.

Generalized NMR Experimental Workflow

The following diagram outlines the logical workflow for the structural elucidation of a small organic molecule like this compound using NMR spectroscopy.

NMR_Workflow start Sample Preparation instrument_setup Instrument Setup (Tuning, Locking, Shimming) start->instrument_setup one_d_nmr 1D NMR Acquisition (¹H, ¹³C) instrument_setup->one_d_nmr two_d_nmr 2D NMR Acquisition (Optional) (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr If structure is complex processing Data Processing (FT, Phasing, Baseline Correction) one_d_nmr->processing two_d_nmr->processing analysis Spectral Analysis (Peak Picking, Integration, Coupling) processing->analysis elucidation Structure Elucidation analysis->elucidation report Reporting elucidation->report

Caption: Generalized workflow for NMR-based structure elucidation.

References

Mass Spectrometry Fragmentation of Ethyl 3-hydroxybutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Ethyl 3-hydroxybutyrate. The information presented herein is intended to support researchers and scientists in identifying and characterizing this compound in various experimental settings. This guide includes quantitative data on major fragments, a detailed description of the fragmentation pathways, and a representative experimental protocol for its analysis.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative abundance of these ions provides a distinctive fingerprint for the identification of the molecule. The quantitative data for the most significant fragments are summarized in the table below, compiled from publicly available spectral databases.[1][2]

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment Ion
132Low / Not Observed[M]+• (Molecular Ion)
11736.20[M - CH₃]⁺
9926.30[M - CH₃ - H₂O]⁺ or [M - OCH₂CH₃]⁺
8839.20[CH₃CH(OH)CH₂CO]⁺ (Result of McLafferty-type rearrangement)
8799.99[M - OC₂H₅]⁺
7086.70[CH₂=CH-C(OH)=CH₂]⁺• or [CH₃CH=CHCO]⁺

Note: Relative intensities can vary slightly depending on the instrument and experimental conditions.[1]

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) involves several characteristic pathways common to esters and alcohols, including alpha-cleavage and McLafferty-type rearrangements. The molecular ion ([C₆H₁₂O₃]⁺•, m/z 132) is often of low abundance or not observed.[3]

Alpha-Cleavage

Alpha-cleavage involves the breaking of a bond adjacent to a functional group. In this compound, this can occur at two primary locations:

  • Cleavage adjacent to the carbonyl group: Loss of the ethoxy radical (•OCH₂CH₃) results in the formation of the acylium ion at m/z 87 , which is often the base peak.[3]

  • Cleavage adjacent to the hydroxyl group: Loss of a methyl radical (•CH₃) from the 3-position leads to the fragment ion at m/z 117 .

McLafferty-type Rearrangement

A prominent fragmentation pathway for carbonyl compounds with available gamma-hydrogens is the McLafferty rearrangement. In this compound, a hydrogen atom from the hydroxyl group or the ethyl group can be transferred to the carbonyl oxygen, leading to the elimination of a neutral molecule and the formation of a radical cation. The peak at m/z 88 is attributed to a McLafferty-type rearrangement involving the transfer of a hydrogen from the hydroxyl group, followed by the loss of ethylene (C₂H₄).

Other Significant Fragmentations
  • The ion at m/z 99 can be formed through two possible pathways: the loss of a water molecule (H₂O) from the [M - CH₃]⁺ fragment or the loss of the ethoxy group (•OCH₂CH₃) from the molecular ion.

  • The fragment at m/z 70 likely arises from subsequent fragmentation of larger ions, potentially through the loss of water from the m/z 88 fragment or other complex rearrangements.

The proposed fragmentation pathway is visualized in the diagram below:

Fragmentation_Pathway M This compound [C₆H₁₂O₃]⁺• m/z 132 F117 [M - CH₃]⁺ m/z 117 M->F117 - •CH₃ F88 [CH₃CH(OH)CH₂CO]⁺ m/z 88 (McLafferty-type) M->F88 McLafferty Rearrangement - C₂H₄ F87 [M - OC₂H₅]⁺ m/z 87 (Base Peak) M->F87 - •OC₂H₅ F99 [M - CH₃ - H₂O]⁺ m/z 99 F117->F99 - H₂O F70 [C₄H₆O]⁺• m/z 70 F88->F70 - H₂O

Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using GC-MS. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (for biological matrices):

    • For liquid samples (e.g., plasma, urine), perform a liquid-liquid extraction. To 1 mL of the sample, add a suitable internal standard and 2 mL of ethyl acetate.

    • Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Scan Range: m/z 40-200

Data Analysis
  • Acquire the mass spectra of the prepared standards and samples.

  • Identify the peak corresponding to this compound based on its retention time and the characteristic fragmentation pattern detailed in Section 1.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of the target ion (e.g., m/z 87) against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

The experimental workflow is summarized in the diagram below:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection GC Injection Standard->Injection Extraction Sample Extraction (if necessary) Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

General workflow for GC-MS analysis of this compound.

References

The Subtle Contributor: A Technical Guide to the Natural Sources of Ethyl 3-Hydroxybutyrate in Wine and Spirits

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 3-hydroxybutyrate, a volatile ethyl ester, is a naturally occurring compound in fermented beverages that, despite its often sub-threshold concentrations, plays a role in the complexity of aroma and flavor profiles, particularly in wine. This technical guide delves into the origins of this compound in wine and spirits, detailing its formation pathways, quantifiable presence, and the analytical methodologies used for its detection and quantification.

Formation Pathways of this compound

The presence of this compound in wine and spirits is primarily a result of microbial metabolism during fermentation, followed by chemical reactions during aging. The principal microorganism responsible for its initial production is the yeast Saccharomyces cerevisiae.

Biosynthesis of the Precursor: 3-Hydroxybutyric Acid

The journey to this compound begins with the synthesis of its precursor acid, 3-hydroxybutyric acid, from the central metabolite acetyl-CoA. This pathway involves a series of enzymatic steps within the yeast cell. Although primarily studied in the context of producing polyhydroxyalkanoates in engineered yeast, the initial steps are relevant to the formation of 3-hydroxybutyric acid in standard fermentation.

The key enzymatic reactions are:

  • Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme acetyl-CoA C-acetyltransferase .

  • Reduction of Acetoacetyl-CoA: Acetoacetyl-CoA is then reduced to (S)-3-hydroxybutyryl-CoA. This step is catalyzed by an acetoacetyl-CoA reductase .

  • Hydrolysis to 3-Hydroxybutyric Acid: Finally, (S)-3-hydroxybutyryl-CoA is hydrolyzed to release (S)-3-hydroxybutyric acid. This is facilitated by a 3-hydroxybutyryl-CoA thioesterase .

G acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetyl-CoA C-acetyltransferase hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA Reductase hydroxybutyric_acid 3-Hydroxybutyric Acid hydroxybutyryl_coa->hydroxybutyric_acid 3-Hydroxybutyryl-CoA Thioesterase

Biosynthesis of 3-Hydroxybutyric Acid in Yeast.

Esterification: Formation of this compound

Once 3-hydroxybutyric acid is present in the fermented beverage, it can undergo esterification with ethanol to form this compound. This reaction can occur both enzymatically during fermentation and chemically during the aging process.

  • Enzymatic Esterification: During fermentation, yeast esterases can catalyze the formation of this compound.

  • Chemical Esterification: In the acidic environment of wine and spirits, and in the presence of abundant ethanol, 3-hydroxybutyric acid can slowly esterify over time.[1] This chemical esterification is a significant contributor to the increase in this compound concentrations observed during the aging of red wines.[1]

Quantitative Data on this compound

The concentration of this compound can vary significantly depending on the type of beverage, the fermentation conditions, and the extent of aging.

Wine

In wine, this compound is generally found at higher levels in red varieties compared to white varieties of the same age.[2] Aging has a notable impact on its concentration, particularly for the R-enantiomer in red wines.[2]

Wine TypeAverage Total Concentration (µg/L)Enantiomeric Ratio (S/R)Notes
Red Wine (Aged)~450 (± 150)~75:25 (± 13)R-form levels tend to increase gradually during aging.[2]
White WineGenerally lower than red winesNot specifiedLevels are typically lower than in red wines of a comparable age.[2]
Spirits

Quantitative data for this compound in spirits is less readily available in the literature compared to wine. Studies on the volatile composition of spirits like cachaça, rum, and whiskey often focus on more abundant esters such as ethyl acetate, ethyl lactate, and various fatty acid ethyl esters.[3][4] However, the presence of other branched-chain ethyl esters, like ethyl 3-methylbutanoate in aged rum, suggests that this compound is likely a component of the aromatic profile of many aged spirits, albeit at low concentrations.[5] One study noted that in a survey of various alcoholic beverages, ethyl 4-hydroxybutyrate (a structural isomer) was found in wine but was nearly absent in spirits and liqueurs.[6] Further research is required to definitively quantify the typical concentration ranges of this compound in different categories of spirits.

Experimental Protocols for Analysis

The analysis of this compound in wine and spirits is typically performed using gas chromatography coupled with mass spectrometry (GC-MS). Due to the complex matrix and the often low concentrations of this analyte, a sample preparation step is crucial for accurate quantification. Headspace solid-phase microextraction (HS-SPME) is a commonly employed technique for the extraction and concentration of volatile compounds from alcoholic beverages.[7][8]

HS-SPME-GC-MS Method for Wine

This protocol outlines a general procedure for the quantification of this compound in wine.

3.1.1. Sample Preparation (HS-SPME)

  • Sample Aliquoting: Pipette a defined volume of wine (e.g., 5 mL) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not naturally present in the sample).

  • Matrix Modification: Add a salt, such as NaCl (e.g., 1.5 g), to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in a temperature-controlled agitator. Allow the sample to equilibrate at a specific temperature (e.g., 30-40°C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the partitioning of analytes into the headspace.[9]

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30-60 minutes) at the equilibration temperature.[10]

3.1.2. GC-MS Analysis

  • Desorption: Transfer the SPME fiber to the GC injector, where the trapped analytes are thermally desorbed onto the analytical column.

  • Gas Chromatography:

    • Column: Use a capillary column suitable for volatile compound analysis (e.g., a wax or a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240-250°C) to elute all compounds of interest.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Acquisition Mode: Scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) mode for accurate quantification, using characteristic ions for this compound and the internal standard.

3.1.3. Quantification

Construct a calibration curve using a series of standard solutions of this compound in a model wine solution, each spiked with the same concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the samples can then be determined from this calibration curve.

G cluster_prep Sample Preparation (HS-SPME) cluster_analysis Analysis cluster_data Data Processing sample_aliquot Sample Aliquoting add_is Internal Standard Spiking sample_aliquot->add_is matrix_mod Matrix Modification (Salt Addition) add_is->matrix_mod equilibration Equilibration matrix_mod->equilibration extraction Headspace Extraction equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption gc_separation GC Separation desorption->gc_separation ms_detection MS Detection (SIM/Scan) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Experimental Workflow for this compound Analysis.

Conclusion

This compound is a minor but intriguing component of the volatile profile of wine and likely other aged alcoholic beverages. Its formation is rooted in the metabolic activity of yeast during fermentation, with its concentration being further influenced by chemical esterification during aging. While present at levels that are often below its individual sensory threshold, it may contribute to the overall aromatic complexity and fruity notes of the final product. The analytical techniques, particularly HS-SPME-GC-MS, provide the necessary sensitivity and selectivity for its quantification. Further research, especially in the realm of distilled spirits, would be beneficial to fully elucidate the prevalence and sensory impact of this compound across a broader range of alcoholic beverages.

References

An In-depth Technical Guide on the Metabolic Fate of Orally Administered Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of orally administered ethyl 3-hydroxybutyrate (EHB). EHB is a ketone ester that, upon ingestion, serves as a precursor to the ketone body beta-hydroxybutyrate (BHB), inducing a state of transient ketosis. This document details the absorption, distribution, metabolism, and excretion of EHB and its primary metabolites, supported by quantitative data, experimental protocols, and visualizations of the key metabolic pathways.

Disclaimer: Direct pharmacokinetic studies on orally administered this compound are limited in publicly available scientific literature. Therefore, this guide utilizes data from studies on other ketone esters, such as (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, as a proxy to describe the expected metabolic fate of the beta-hydroxybutyrate component. The metabolic pathway of the ethyl component is based on the well-established metabolism of ethanol.

Absorption and Hydrolysis

Following oral administration, this compound is readily absorbed from the gastrointestinal tract. The primary metabolic event is the rapid hydrolysis of the ester bond by various esterase enzymes present in the gut, liver, and blood. This enzymatic cleavage yields two primary metabolites: 3-hydroxybutyrate (β-hydroxybutyrate or BHB) and ethanol.[1][2]

The hydrolysis is generally considered to be efficient, leading to a swift increase in circulating levels of BHB. The intact EHB ester is typically not detected in systemic circulation, indicating a high first-pass metabolism.[2]

Metabolism of 3-Hydroxybutyrate (BHB)

The BHB produced from the hydrolysis of EHB enters the systemic circulation and is distributed throughout the body, readily crossing the blood-brain barrier. It serves as an alternative energy source for various tissues, particularly the brain, heart, and skeletal muscle, especially under conditions of low glucose availability.

The metabolic pathway of BHB involves its conversion back to acetyl-CoA, which then enters the Krebs cycle (TCA cycle) for energy production. This process primarily occurs within the mitochondria of target cells.

Key Signaling Pathways and Metabolic Steps:
  • Uptake: BHB is transported from the blood into cells via monocarboxylate transporters (MCTs).

  • Conversion to Acetoacetate: In the mitochondrial matrix, BHB is oxidized to acetoacetate by the enzyme β-hydroxybutyrate dehydrogenase, a reaction that reduces NAD+ to NADH.

  • Conversion to Acetoacetyl-CoA: Acetoacetate is then converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT). This reaction involves the transfer of a CoA moiety from succinyl-CoA.

  • Conversion to Acetyl-CoA: Finally, acetoacetyl-CoA is cleaved into two molecules of acetyl-CoA by the enzyme acetyl-CoA acetyltransferase (ACAT).

  • Entry into the Krebs Cycle: The resulting acetyl-CoA molecules enter the Krebs cycle to be oxidized for ATP production.

Metabolic_Fate_of_EHB Metabolic Fate of Orally Administered this compound cluster_absorption Gastrointestinal Tract & Liver cluster_metabolites Systemic Circulation cluster_bhb_metabolism Peripheral Tissues (e.g., Brain, Muscle) cluster_ethanol_metabolism Liver EHB This compound (Oral) Hydrolysis Hydrolysis (Esterases) EHB->Hydrolysis BHB 3-Hydroxybutyrate (BHB) Hydrolysis->BHB Metabolite 1 Ethanol Ethanol Hydrolysis->Ethanol Metabolite 2 Acetoacetate Acetoacetate BHB->Acetoacetate β-hydroxybutyrate dehydrogenase Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) AcetoacetylCoA Acetoacetyl-CoA Acetoacetate->AcetoacetylCoA SCOT AcetylCoA_BHB Acetyl-CoA AcetoacetylCoA->AcetylCoA_BHB ACAT Krebs_BHB Krebs Cycle AcetylCoA_BHB->Krebs_BHB Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) AcetylCoA_EtOH Acetyl-CoA Acetate->AcetylCoA_EtOH Krebs_EtOH Krebs Cycle / Fatty Acid Synthesis AcetylCoA_EtOH->Krebs_EtOH

Metabolic pathway of this compound.

Metabolism of Ethanol

The ethanol produced from the hydrolysis of EHB is primarily metabolized in the liver through a two-step oxidation process.[3][4]

  • Oxidation to Acetaldehyde: Ethanol is first oxidized to acetaldehyde by the enzyme alcohol dehydrogenase (ADH). This is the rate-limiting step in ethanol metabolism.

  • Oxidation to Acetate: Acetaldehyde, which is a toxic compound, is then rapidly oxidized to acetate by the enzyme aldehyde dehydrogenase (ALDH).

  • Conversion to Acetyl-CoA: Acetate is subsequently converted to acetyl-CoA, which can then enter the Krebs cycle for energy production or be used for the synthesis of fatty acids and cholesterol.[4]

Quantitative Data on Plasma BHB Concentrations

While specific data for EHB is scarce, studies on other ketone esters provide insight into the expected pharmacokinetic profile of BHB following oral administration. The following table summarizes data from a study on (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adults.

Dose of Ketone EsterCmax of BHB (mM)Tmax of BHB (hours)Elimination Half-life of BHB (hours)Reference
140 mg/kg~1.0~1.00.8 - 3.1[5]
357 mg/kg~2.8~1.50.8 - 3.1[5]
714 mg/kg~3.3~2.00.8 - 3.1[5]

Note: Cmax (maximum concentration), Tmax (time to maximum concentration). These values are for a different ketone ester and should be considered as an approximation for the BHB component derived from EHB.

Experimental Protocols

The following are generalized protocols for the oral administration of ketone esters and the subsequent analysis of metabolites, based on methodologies from various studies.

Protocol for Oral Administration in Humans
  • Subject Recruitment: Healthy adult volunteers are recruited after providing informed consent. Subjects typically undergo a health screening to ensure they meet the inclusion criteria.

  • Fasting: Subjects are required to fast overnight (typically 8-12 hours) before the administration of the ketone ester.

  • Baseline Sampling: A baseline blood sample is collected to determine endogenous levels of BHB and other metabolites.

  • Administration: A pre-determined dose of the ketone ester (e.g., this compound) is dissolved in a palatable liquid and consumed by the subject.

  • Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 180, 240 minutes) post-administration to monitor the concentration of BHB and other relevant metabolites.

  • Sample Processing: Blood samples are collected in appropriate tubes (e.g., containing sodium fluoride/potassium oxalate for glucose and lactate, or EDTA for plasma) and centrifuged to separate plasma or serum. Samples are then stored at -80°C until analysis.

Protocol for Intraperitoneal Administration in Animal Models (e.g., Mice)

A study on the effects of EHB in cachectic mice used intraperitoneal injection.[1]

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Dosing: this compound is administered via a single intraperitoneal injection at a specified dose (e.g., 300 mg/kg).[2]

  • Tissue and Blood Collection: At designated time points post-injection, animals are euthanized, and blood and tissue samples (e.g., serum, gastrocnemius muscle) are collected.[1]

  • Sample Processing: Blood is processed to obtain serum, and tissue samples are snap-frozen in liquid nitrogen and stored at -80°C for later analysis.

Experimental_Workflow General Experimental Workflow for Ketone Ester Administration cluster_human Human Study cluster_animal Animal Study Recruitment Subject Recruitment & Screening Fasting Overnight Fasting Recruitment->Fasting Baseline Baseline Blood Sample Fasting->Baseline Oral_Admin Oral Administration of EHB Baseline->Oral_Admin Serial_Sampling Serial Blood Sampling Oral_Admin->Serial_Sampling Processing_Human Sample Processing (Plasma/Serum) Serial_Sampling->Processing_Human Analysis_Human Metabolite Analysis Processing_Human->Analysis_Human Acclimatization Animal Acclimatization IP_Admin IP Administration of EHB Acclimatization->IP_Admin Collection Blood & Tissue Collection IP_Admin->Collection Processing_Animal Sample Processing (Serum/Tissue) Collection->Processing_Animal Analysis_Animal Metabolite Analysis Processing_Animal->Analysis_Animal

Generalized experimental workflows.

Analytical Methodologies for Metabolite Quantification

Several analytical techniques can be employed to quantify EHB metabolites in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the quantification of BHB. The general procedure involves:

  • Sample Preparation: Deproteinization of plasma or serum samples, followed by extraction of the metabolites.

  • Derivatization: BHB is a polar molecule and requires derivatization (e.g., silylation) to increase its volatility for GC analysis.[6][7][8]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The components are separated based on their boiling points and retention times in the GC column and then detected and quantified by the mass spectrometer.[6][7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for the analysis of ketone bodies.[9][10]

  • Sample Preparation: Typically involves protein precipitation followed by centrifugation.

  • Chromatographic Separation: The supernatant is injected into an LC system, where metabolites are separated on a suitable column (e.g., C18 or HILIC).[9]

  • Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer for detection and quantification of the target analytes.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that can be used to identify and quantify multiple metabolites simultaneously in biological fluids like plasma and urine.[11]

  • Sample Preparation: Minimal sample preparation is required, often just the addition of a deuterated solvent and a reference standard.

  • NMR Analysis: The sample is placed in a high-field NMR spectrometer, and the resulting spectrum provides information on the chemical structure and concentration of various metabolites, including BHB.[11]

Excretion

The primary metabolites of EHB, acetate (from ethanol metabolism) and the intermediates of BHB metabolism, are ultimately oxidized to carbon dioxide and water and are excreted through respiration and urination. A small, un-metabolized fraction of BHB can also be excreted in the urine.

Conclusion

Orally administered this compound is a pro-drug for the ketone body beta-hydroxybutyrate. It undergoes rapid and efficient hydrolysis in the body, leading to a transient increase in circulating BHB and ethanol. The resulting BHB serves as an alternative energy substrate for various tissues, while the ethanol is metabolized primarily in the liver. The ability of EHB to induce ketosis makes it a compound of interest for therapeutic applications in conditions associated with altered energy metabolism. Further research is warranted to elucidate the specific pharmacokinetics of EHB and to fully understand its physiological effects.

References

A Technical Guide to the Biocatalytic Synthesis of Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biocatalytic synthesis of ethyl 3-hydroxybutyrate from ethyl acetoacetate represents a cornerstone of green chemistry, offering a highly selective and efficient alternative to traditional chemical methods. This chiral molecule is a valuable building block in the pharmaceutical industry, primarily for the synthesis of various bioactive compounds. This guide provides an in-depth overview of the core methodologies, quantitative data from key studies, and detailed experimental protocols.

Core Concept: Asymmetric Reduction

The fundamental principle of this biotransformation is the stereoselective reduction of the prochiral ketone, ethyl acetoacetate, to the chiral alcohol, this compound. This reaction is predominantly catalyzed by oxidoreductases, specifically ketone reductases, which are abundant in a wide array of microorganisms. The process can be carried out using either whole-cell biocatalysts or isolated enzymes. Whole-cell systems are often favored for their cost-effectiveness, as they contain the necessary enzymes and cofactor regeneration systems.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies on the biocatalytic synthesis of this compound, providing a comparative look at the efficiency of different biocatalysts and reaction conditions.

Table 1: Whole-Cell Biocatalysis for Ethyl (S)-3-hydroxybutyrate

BiocatalystCo-substrateSubstrate Conc.Yield (%)Enantiomeric Excess (e.e.) (%)Reaction Time (h)Reference
Saccharomyces cerevisiae (Baker's Yeast)Sucrose15 g/L698572[1]
S. cerevisiae (immobilized in Ca-alginate)Glucose--≥98-[1][2]
S. cerevisiae (fed-batch)Sucrose-->99-[2]
Geotrichum candidum-----[2]
Hansenula sp.-->99 (conversion)97-[3]
Kluyveromyces marxianus-----[3]

Table 2: Whole-Cell Biocatalysis for Ethyl (R)-3-hydroxybutyrate

BiocatalystCo-substrate/InducerSubstrate Conc. (mM)Yield (%)Enantiomeric Excess (e.e.) (%)Reaction Time (h)Reference
Paracoccus denitrificansNitrate150-98.98[4]
Paracoccus denitrificans (fed-batch)Nitrate--88.7104[4]
Acetobacter sp. CCTCC M209061 (immobilized)Glucose3582.6>99.0-[5]
Engineered E. coliGlucose100085.3>99.910[6]

Experimental Protocols

This section provides detailed methodologies for key experiments in the biocatalytic synthesis of this compound.

Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is adapted from a procedure for producing (S)-(+)-Ethyl 3-hydroxybutanoate.[7][8][9]

1. Materials:

  • Baker's yeast

  • Sucrose

  • Ethyl acetoacetate

  • Tap water

  • Celite

  • Sodium chloride

  • Ethyl ether

  • Magnesium sulfate

2. Procedure:

  • In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.

  • Stir the mixture for 1 hour at approximately 30°C.

  • Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension.

  • Continue stirring for another 24 hours at room temperature.

  • Prepare a warm (ca. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture.

  • One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

  • Continue stirring for 50–60 hours at room temperature. Monitor the reaction completion by gas chromatography.

  • For work-up, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

  • Wash the filtrate with 200 mL of water, then saturate it with sodium chloride.

  • Extract the aqueous phase with five 500-mL portions of ethyl ether.

  • Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the product by fractional distillation.

Protocol 2: Asymmetric Reduction of Ethyl Acetoacetate using Immobilized Acetobacter sp.

This protocol is based on the methodology for producing (R)-Ethyl 3-hydroxybutyrate using immobilized Acetobacter sp. CCTCC M209061.[5]

1. Materials:

  • Acetobacter sp. CCTCC M209061 cells

  • Sodium alginate

  • Chitosan

  • Calcium chloride

  • Phosphate buffer (pH 5.5)

  • Glucose

  • Ethyl acetoacetate

2. Cell Immobilization:

  • Mix Acetobacter sp. cells with a sodium alginate solution.

  • Extrude the mixture dropwise into a calcium chloride solution to form calcium alginate beads.

  • Coat the beads with a chitosan solution to enhance stability.

3. Bioreduction Reaction:

  • In a reaction vessel, combine the immobilized cells, phosphate buffer (pH 5.5), glucose (as co-substrate), and ethyl acetoacetate.

  • The optimal reported concentrations are 35.0 mmol/L for the substrate and 80.0 mmol/L for glucose.[5]

  • Incubate the reaction mixture at 35°C with shaking (e.g., 200 rpm).

  • Monitor the reaction progress by analyzing samples for substrate consumption and product formation using gas chromatography.

  • Upon completion, separate the immobilized beads from the reaction mixture for reuse.

  • Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by distillation or column chromatography.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the biocatalytic synthesis of this compound.

Biocatalytic_Reduction_Pathway EAA Ethyl Acetoacetate (Ketone) EHB This compound (Chiral Alcohol) EAA->EHB Reduction Cofactor_ox NADP+ Enzyme Ketoreductase (from Biocatalyst) Cofactor_red NADPH + H+ Cofactor_ox->Cofactor_red Cofactor Regeneration Cofactor_red->EAA e- donor

Biocatalytic reduction of ethyl acetoacetate.

Whole_Cell_Biocatalysis_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Biotransformation cluster_purification Downstream Processing Culture Microorganism Culture Harvest Cell Harvesting Culture->Harvest Immobilization Cell Immobilization (Optional) Harvest->Immobilization Bioreactor Bioreactor Setup (Substrate, Co-substrate, Buffer) Immobilization->Bioreactor Reaction Incubation & Reaction Bioreactor->Reaction Monitoring Process Monitoring (GC/HPLC) Reaction->Monitoring Separation Biocatalyst Separation Monitoring->Separation Extraction Product Extraction Separation->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Final_Product Pure Ethyl 3-hydroxybutyrate Purification->Final_Product

General workflow for whole-cell biocatalysis.

Conclusion

The biocatalytic synthesis of this compound from ethyl acetoacetate is a mature and highly adaptable technology. The choice of biocatalyst—whether a wild-type microorganism, a genetically engineered strain, or an isolated enzyme—allows for the targeted production of either the (R) or (S) enantiomer with high purity. The optimization of reaction conditions, including the use of fed-batch strategies and cell immobilization, has led to significant improvements in yield and enantioselectivity, making this a viable and sustainable method for industrial applications in the pharmaceutical and fine chemical sectors. Further research into novel enzymes with enhanced stability and activity will continue to drive the efficiency and economic feasibility of this important biotransformation.

References

A Technical Guide to the Chemical Synthesis of Racemic Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the chemical synthesis of racemic ethyl 3-hydroxybutyrate. The document details various synthetic routes, presenting quantitative data in structured tables for easy comparison, and offers detailed experimental protocols for key methodologies. Visual diagrams of reaction workflows are included to provide a clear understanding of the synthesis processes.

Introduction

This compound is a valuable chiral building block in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. While enantiomerically pure forms are often the ultimate goal, the synthesis of the racemic mixture is a crucial first step and a subject of significant interest in its own right. This guide focuses on the primary chemical methods for producing racemic this compound, providing researchers and drug development professionals with the detailed information necessary to select and implement the most suitable synthetic strategy for their needs. The primary precursor for these syntheses is ethyl acetoacetate, which is readily reduced to the desired product.

Synthetic Methodologies

The most common and effective methods for the synthesis of racemic this compound involve the reduction of the ketone functionality of ethyl acetoacetate. The primary methods covered in this guide are:

  • Sodium Borohydride Reduction: A widely used, straightforward, and efficient method employing a common reducing agent.

  • Catalytic Hydrogenation: A method that utilizes hydrogen gas and a metal catalyst, often favored for its clean reaction profile and scalability.

  • Meerwein-Ponndorf-Verley (MPV) Reduction: A chemoselective reduction using an aluminum alkoxide catalyst, which offers a high degree of selectivity for the ketone over the ester group.

  • Baker's Yeast Reduction: A biocatalytic approach that, while often used for asymmetric synthesis, can be adapted to produce a nearly racemic mixture under specific conditions or serve as a baseline for chiral synthesis.

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies and reaction conditions.

Table 1: Comparison of Synthesis Methods for Racemic this compound

MethodKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)
Sodium Borohydride ReductionSodium borohydride, Ethyl acetoacetateEthanol0 to Room Temp30 minutesNot specified in detail, but implied to be effective.
Catalytic HydrogenationH₂, Raney NickelEthanol1006 hours~95
Meerwein-Ponndorf-Verley ReductionAluminum isopropoxide, Ethyl acetoacetateIsopropanolReflux (approx. 82)5 hours~75
Baker's Yeast ReductionBaker's yeast, Sucrose, Ethyl acetoacetateWaterRoom Temp to 3024 - 72 hours59 - 76

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed in this guide.

Sodium Borohydride Reduction of Ethyl Acetoacetate

This method is a staple in organic synthesis for its simplicity and effectiveness.

Experimental Protocol:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by distillation under reduced pressure.

Catalytic Hydrogenation of Ethyl Acetoacetate

This method is highly efficient and produces a clean product.

Experimental Protocol:

  • To a high-pressure autoclave, add ethyl acetoacetate (1 equivalent) and ethanol as the solvent.

  • Add a catalytic amount of Raney Nickel (approximately 5-10% by weight of the ethyl acetoacetate).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to 50 atm.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the temperature and pressure for 6 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with ethanol.

  • Remove the solvent from the combined filtrate under reduced pressure.

  • Purify the resulting oil by vacuum distillation to yield this compound.

Meerwein-Ponndorf-Verley (MPV) Reduction of Ethyl Acetoacetate

This reaction is highly selective for the reduction of the ketone in the presence of the ester.[1][2]

Experimental Protocol:

  • Set up a distillation apparatus with a round-bottom flask, a distillation head, a condenser, and a receiving flask.

  • In the round-bottom flask, combine ethyl acetoacetate (1 equivalent) and a large excess of anhydrous isopropanol (which acts as both solvent and hydride donor).

  • Add aluminum isopropoxide (0.5 equivalents) to the flask.

  • Heat the mixture to a gentle reflux. Acetone, the byproduct of the reaction, has a lower boiling point than isopropanol and will be slowly removed by distillation.

  • Continue the reaction for approximately 5 hours, monitoring the progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of 2 M hydrochloric acid.

  • Extract the mixture with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation.

Baker's Yeast Reduction of Ethyl Acetoacetate

This biocatalytic method provides a greener alternative to traditional chemical reductions. While often leading to enantiomerically enriched products, the conditions can be tuned to produce a nearly racemic mixture if desired, or this can serve as a baseline for developing a stereoselective synthesis.[3][4]

Experimental Protocol:

  • In a large Erlenmeyer flask, dissolve 300 g of sucrose in 1.6 L of warm tap water (around 30-40 °C).[3]

  • Add 200 g of baker's yeast to the sucrose solution and stir for 1 hour to activate the yeast.[3]

  • Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting mixture and stir at room temperature for 24 hours.[3]

  • Prepare a second solution of 200 g of sucrose in 1 L of warm tap water and add it to the reaction mixture.[3]

  • One hour later, add another 20.0 g (0.154 mol) of ethyl acetoacetate and continue stirring for an additional 50-60 hours at room temperature.[3]

  • Monitor the reaction by gas chromatography to confirm the consumption of the starting material.[3]

  • Once the reaction is complete, add 80 g of Celite to the mixture and filter through a sintered-glass funnel.[3]

  • Wash the filter cake with 200 mL of water.[3]

  • Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.[3]

  • Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.[3]

  • Fractionally distill the residue under reduced pressure (boiling point 71–73°C at 12 mm Hg) to obtain ethyl 3-hydroxybutanoate. This procedure typically yields a product with a 59–76% yield.[3]

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the key synthetic procedures.

Sodium_Borohydride_Reduction cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup cluster_purification Purification start Dissolve Ethyl Acetoacetate in Ethanol cool Cool to 0°C start->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 warm_rt Warm to Room Temperature add_nabh4->warm_rt quench Quench with HCl warm_rt->quench evaporate Evaporate Ethanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry and Filter extract->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Racemic Ethyl 3-Hydroxybutyrate distill->product

Diagram 1: Workflow for Sodium Borohydride Reduction.

Catalytic_Hydrogenation cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup cluster_purification Purification charge_autoclave Charge Autoclave with Ethyl Acetoacetate, Ethanol, and Raney Ni seal_purge Seal and Purge with N₂ then H₂ charge_autoclave->seal_purge pressurize Pressurize with H₂ (50 atm) seal_purge->pressurize heat_stir Heat to 100°C and Stir pressurize->heat_stir cool_vent Cool and Vent heat_stir->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent distill Vacuum Distillation remove_solvent->distill product Racemic Ethyl 3-Hydroxybutyrate distill->product

Diagram 2: Workflow for Catalytic Hydrogenation.

MPV_Reduction cluster_setup Reaction Setup cluster_reaction Reduction and Distillation cluster_workup Workup cluster_purification Purification combine_reagents Combine Ethyl Acetoacetate, Isopropanol, and Al(O-i-Pr)₃ reflux_distill Reflux and Distill off Acetone combine_reagents->reflux_distill cool_quench Cool and Quench with HCl reflux_distill->cool_quench extract Extract with Diethyl Ether cool_quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate distill Vacuum Distillation concentrate->distill product Racemic Ethyl 3-Hydroxybutyrate distill->product

Diagram 3: Workflow for Meerwein-Ponndorf-Verley Reduction.

Bakers_Yeast_Reduction cluster_fermentation Fermentation Setup cluster_reaction Reduction cluster_workup Workup cluster_purification Purification activate_yeast Activate Baker's Yeast with Sucrose and Water add_substrate1 Add Ethyl Acetoacetate (1st portion) activate_yeast->add_substrate1 stir_24h Stir for 24h add_substrate1->stir_24h add_sucrose_substrate2 Add Sucrose and Ethyl Acetoacetate (2nd portion) stir_24h->add_sucrose_substrate2 stir_60h Stir for 50-60h add_sucrose_substrate2->stir_60h filter_celite Filter through Celite stir_60h->filter_celite saturate_extract Saturate with NaCl and Extract with Ether filter_celite->saturate_extract dry_concentrate Dry and Concentrate saturate_extract->dry_concentrate distill Fractional Distillation dry_concentrate->distill product This compound distill->product

Diagram 4: Workflow for Baker's Yeast Reduction.

Conclusion

The synthesis of racemic this compound can be effectively achieved through several chemical methods, with the reduction of ethyl acetoacetate being the most common strategy. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, scalability, and available equipment. Sodium borohydride reduction offers a simple and rapid procedure, while catalytic hydrogenation provides high yields and a clean reaction profile. The Meerwein-Ponndorf-Verley reduction is a valuable option for its high chemoselectivity. Finally, baker's yeast reduction presents a biocatalytic alternative that is environmentally friendly. This guide provides the necessary details for researchers to make an informed decision and to successfully implement the chosen synthetic route.

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (R)-Ethyl 3-hydroxybutyrate using Candida antarctica Lipase B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Ethyl 3-hydroxybutyrate is a valuable chiral building block in the synthesis of various pharmaceuticals, including antibiotics, vitamins, and pheromones. Its stereospecific synthesis is of significant interest. Biocatalysis using lipases offers a green and highly selective alternative to traditional chemical methods. Candida antarctica lipase B (CALB) is a widely used and robust enzyme for the kinetic resolution of racemic ethyl 3-hydroxybutyrate to produce the enantiopure (R)-enantiomer. This document provides detailed protocols and data for this enantioselective synthesis.

Principle of the Method: Enzymatic Kinetic Resolution

The synthesis is based on the principle of kinetic resolution. Candida antarctica lipase B selectively catalyzes the acylation of the (S)-enantiomer of racemic this compound, leaving the desired (R)-enantiomer largely unreacted. The resulting mixture contains the acylated (S)-ester and the unreacted (R)-alcohol, which can be separated due to their different chemical properties. The enantioselectivity of CALB is the key to obtaining high enantiomeric excess (e.e.) of the (R)-product.

G Racemic Racemic (R,S)-Ethyl 3-hydroxybutyrate CALB Candida antarctica Lipase B (CALB) Racemic->CALB S_Acylated (S)-Ethyl 3-acetoxybutyrate CALB->S_Acylated Selective Acylation of (S)-enantiomer R_Unreacted (R)-Ethyl 3-hydroxybutyrate (Desired Product) CALB->R_Unreacted (R)-enantiomer unreacted AcylDonor Acyl Donor (e.g., Isopropenyl Acetate) AcylDonor->CALB Separation Separation S_Acylated->Separation R_Unreacted->Separation

Caption: Kinetic resolution of racemic this compound using CALB.

Data Presentation

The efficiency of the enzymatic resolution is influenced by various factors, including the choice of acyl donor and substrate concentrations.

Table 1: Effect of Acyl Donor on the CALB-catalyzed Acylation of Racemic this compound. [1]

EntryAcyl DonorTime (h)Conversion (%)Enantiomeric Ratio (E)
1Isopropenyl Acetate0.548150 ± 4
2Propionyl Chloride0.54964 ± 4
3Ethyl Propionate43632 ± 1
4Vinyl Acetate0.54465 ± 1
5Ethyl Acetate23592 ± 3

Reaction conditions: Racemic this compound (0.1 M), acyl donor (0.2 M), CALB (5 mg/mL) in TBME at room temperature.

Table 2: Effect of Substrate and Enzyme Concentration on CALB-catalyzed Acylation using Isopropenyl Acetate. [1]

EntryEnzyme Conc. (mg/mL)[rac-1]/[Acyl Donor] (M)Time (h)Conversion (%)Enantiomeric Ratio (E)
150.1/0.40.549150 ± 3
2100.1/0.40.554150 ± 4
3200.1/0.40.549150 ± 5
4300.1/0.40.551150 ± 5

Reaction conditions: In TBME at room temperature.

Experimental Protocols

The following protocols provide a detailed methodology for the enantioselective synthesis.

G Start Start ReactionSetup Reaction Setup: - Racemic this compound - Isopropenyl acetate - CALB (Novozym 435) - Solvent (TBME or solvent-free) Start->ReactionSetup Incubation Incubation: - Room Temperature - Stirring ReactionSetup->Incubation Monitoring Reaction Monitoring: - TLC or GC Incubation->Monitoring Workup Work-up: - Filter to remove enzyme - Evaporate solvent Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography or Distillation Workup->Purification Analysis Analysis: - Chiral GC/HPLC for e.e. - NMR for structure confirmation Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the synthesis of (R)-Ethyl 3-hydroxybutyrate.

  • Racemic this compound

  • Candida antarctica lipase B (immobilized, e.g., Novozym 435)

  • Isopropenyl acetate (or other suitable acyl donor)

  • Tert-butyl methyl ether (TBME, optional, for solvent-based reaction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment (magnetic stirrer, reaction flasks, filtration apparatus, rotary evaporator)

  • Analytical instruments: Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column, NMR spectrometer.

This protocol is adapted from a reported solvent-free acylation method.[1]

  • To a round-bottom flask, add racemic this compound.

  • Add isopropenyl acetate (typically 1.5-2 equivalents).

  • Add immobilized Candida antarctica lipase B (e.g., Novozym 435, typically 30 mg per mL of substrate).[1]

  • Seal the flask and stir the mixture at room temperature.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., TBME), dried, and potentially reused.

  • The filtrate contains a mixture of (R)-ethyl 3-hydroxybutyrate and (S)-ethyl 3-acetoxybutyrate.

This protocol is based on a transesterification reaction.[2]

  • Combine racemic this compound (e.g., 1 g, 7.6 mmol), a suitable alcohol like (R)-1,3-butanediol (0.34 g, 3.9 mmol), and CALB (70 mg) in a reaction vessel.[2]

  • Gently shake the mixture under reduced pressure (e.g., 80 mmHg) at 30°C for approximately 6 hours.[2]

  • After the reaction, filter the mixture to remove the enzyme.[2]

  • The unreacted (S)-ethyl 3-hydroxybutyrate can be separated from the product by evaporation under reduced pressure.[2]

  • After removing the enzyme, the remaining mixture can be purified by vacuum distillation or column chromatography.

  • Due to the significant difference in polarity between the alcohol ((R)-ethyl 3-hydroxybutyrate) and the ester ((S)-ethyl 3-acetoxybutyrate), separation by silica gel column chromatography is effective. A solvent system such as a gradient of ethyl acetate in hexane is typically used.

  • Conversion and Enantiomeric Excess (e.e.): The conversion and the enantiomeric excess of the unreacted (R)-ethyl 3-hydroxybutyrate and the acylated (S)-product are determined by chiral GC or HPLC.

  • Structural Confirmation: The chemical structure of the purified product should be confirmed using standard spectroscopic methods such as ¹H NMR and ¹³C NMR.

Conclusion

The enantioselective synthesis of (R)-ethyl 3-hydroxybutyrate using Candida antarctica lipase B is a robust and efficient method. The use of immobilized CALB allows for easy separation and potential reuse of the biocatalyst, making the process cost-effective and environmentally friendly. The protocols and data presented here provide a solid foundation for researchers and professionals in the field of drug development to implement this valuable synthetic route. The enantiomeric excess of the resulting product can be very high, often exceeding 90%.[1][2]

References

Baker's yeast mediated reduction of ethyl acetoacetate for (S)-Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Baker's Yeast-Mediated Bioreduction of Ethyl Acetoacetate

Introduction

The asymmetric reduction of prochiral ketones to form optically active secondary alcohols is a cornerstone of modern synthetic chemistry, providing essential chiral building blocks for the pharmaceutical and fine chemical industries. (S)-Ethyl 3-hydroxybutyrate, a valuable chiral intermediate, is synthesized through the stereoselective reduction of ethyl acetoacetate. While traditional chemical methods often require expensive and toxic metal catalysts, biocatalysis using whole-cell systems offers a green, cost-effective, and highly selective alternative. Baker's yeast (Saccharomyces cerevisiae) has emerged as a widely used and readily available biocatalyst for this transformation due to its inherent oxidoreductase enzymes.[1][2] This application note details the protocols for the enantioselective reduction of ethyl acetoacetate to (S)-Ethyl 3-hydroxybutyrate using baker's yeast, summarizes key performance data, and illustrates the experimental and biochemical pathways.

Principle

The biotransformation relies on the enzymatic machinery within the yeast cell. During fermentation of a carbohydrate source like sucrose or glucose, oxidoreductase enzymes utilize cofactors (primarily NADPH) regenerated through glycolysis to reduce the ketone group of ethyl acetoacetate.[3] The stereochemical outcome is governed by the substrate specificity of competing yeast enzymes. While several reductases exist, conditions can be optimized to favor the enzyme that produces the (S)-enantiomer, leading to high enantiomeric excess (ee).[4]

Data Presentation: Performance of Baker's Yeast in Ethyl Acetoacetate Reduction

The efficiency and selectivity of the baker's yeast-mediated reduction are highly dependent on the reaction conditions. The following table summarizes quantitative data from various studies to provide a comparative overview.

Yeast StateYeast Conc. (g/L)Substrate Conc. (g/L)Electron DonorTime (h)Yield (%)Enantiomeric Excess (ee %)Reference
Freely Suspended7715Sucrose (192 g/L)726985[1][4]
Freely Suspended~125~20 (total added)Sucrose (~250 g/L)74-8459-7685[5][6][7]
"Starved" Yeast12555% Aqueous Ethanol48-727094[5][6]
Immobilized (Ca-Alginate)6 (dry weight)N/A (Fed-batch)GlucoseN/AN/A≥98[4]
Freely SuspendedN/AN/A (Fed-batch)Sucrose80N/A75-100[4]
Freely SuspendedN/AN/ASucroseN/A98-100N/A[8]

Experimental Protocols

Protocol 1: Standard Reduction using Freely Suspended Baker's Yeast

This protocol is adapted from the widely cited procedure by Seebach et al.[5][6][7]

Materials:

  • Baker's Yeast (fresh or dried)

  • Sucrose

  • Ethyl Acetoacetate (freshly distilled recommended)

  • Tap Water

  • Celite® or Diatomaceous Earth

  • Ethyl Acetate or Diethyl Ether (for extraction)

  • Sodium Chloride (NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Large Erlenmeyer flask or three-necked round-bottomed flask (e.g., 2-4 L)

  • Magnetic stirrer and stir bar or mechanical stirrer

  • Thermometer or temperature-controlled water bath

  • Sintered glass funnel or Büchner funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Yeast Activation: In a 4-L flask, dissolve 300 g of sucrose in 1.6 L of tap water.[5][6][7] Add 200 g of baker's yeast with stirring. Stir the mixture for 1 hour at approximately 30°C to initiate fermentation. Carbon dioxide evolution should be observed.[5][6]

  • Substrate Addition (First Batch): Add 20.0 g of ethyl acetoacetate to the fermenting suspension.[5][6][7] Continue stirring at room temperature for 24 hours.

  • Substrate Addition (Second Batch): Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. One hour later, add a second portion of 20.0 g of ethyl acetoacetate.[5][6][7]

  • Reaction Monitoring: Continue stirring at room temperature for an additional 50-60 hours.[5][6] The reaction progress can be monitored by TLC or GC to confirm the consumption of the starting material.[5][6]

  • Work-up and Isolation:

    • Add 80 g of Celite to the mixture to create a filter aid and filter through a sintered-glass funnel.[5][6]

    • Wash the filtrate with 200 mL of water.

    • Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product.[5]

    • Extract the aqueous layer with five 500-mL portions of diethyl ether or ethyl acetate.[5][6]

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the solution using a rotary evaporator (bath temperature ~35°C).[5][6]

    • Purify the crude product by fractional distillation under reduced pressure (boiling point: 71–73°C at 12 mm Hg) to yield (S)-Ethyl 3-hydroxybutyrate.[5][6]

Protocol 2: High Enantioselectivity using "Starved" Yeast

This optimization can significantly increase the enantiomeric excess.[5][6][7]

  • Yeast Pre-incubation: Prepare a suspension of 125 g of baker's yeast in 1 L of a 95:5 water/ethanol solution in a large Erlenmeyer flask.

  • Aerobic Starvation: Shake this suspension aerobically (e.g., on an orbital shaker at 120 rpm) at 30°C for 4 days. This step is believed to activate the enzyme(s) responsible for producing the (S)-enantiomer.[5][6][7]

  • Reduction: After the starvation period, add 5 g of ethyl acetoacetate to the yeast suspension.

  • Reaction and Work-up: Allow the reaction to proceed for 2-3 days, monitoring for completion.[6] Work up the reaction mixture as described in Protocol 1 (centrifugation can be used as an alternative to filtration).[6] This method can yield an enantiomeric excess of up to 94%.[6]

Visualizations

Experimental Workflow

G prep Prepare Yeast Suspension (Yeast, Sucrose, Water) activate Activate Yeast (1 hr @ 30°C) prep->activate add_sub Add Substrate (Ethyl Acetoacetate) activate->add_sub ferment Fermentation / Incubation (24-72 hrs @ RT) add_sub->ferment monitor Monitor Reaction (TLC / GC) ferment->monitor workup Filter with Celite monitor->workup Reaction Complete extract Liquid-Liquid Extraction (Ethyl Acetate) workup->extract dry Dry & Concentrate extract->dry purify Purify (Fractional Distillation) dry->purify product (S)-Ethyl 3-hydroxybutyrate purify->product

Figure 1. Experimental workflow for the baker's yeast-mediated reduction of ethyl acetoacetate.
Biochemical Pathway

G cluster_cell Saccharomyces cerevisiae Cell glycolysis Glycolysis nadph NADPH glycolysis->nadph H+ nadp NADP+ nadp->glycolysis enzyme_s Oxidoreductase (S-selective) nadph->enzyme_s H- enzyme_r Oxidoreductase (R-selective) nadph->enzyme_r H- enzyme_s->nadp product_s (S)-Ethyl 3-hydroxybutyrate (Major Product) enzyme_s->product_s enzyme_r->nadp product_r (R)-Ethyl 3-hydroxybutyrate (Minor Byproduct) enzyme_r->product_r sucrose Sucrose glucose Glucose sucrose->glucose Invertase glucose->glycolysis eaa Ethyl Acetoacetate (Substrate) eaa->enzyme_s eaa->enzyme_r

Figure 2. Simplified biochemical pathway for the asymmetric reduction in baker's yeast.

References

Application Notes and Protocols for the Asymmetric Hydrogenation of Ethyl Acetoacetate to Ethyl (R)- and (S)-3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The asymmetric hydrogenation of β-keto esters, such as ethyl acetoacetate (EAA), is a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical route to enantiomerically enriched β-hydroxy esters. These chiral building blocks are invaluable intermediates in the pharmaceutical and fine chemical industries. For instance, ethyl (R)-3-hydroxybutyrate is a key precursor for the synthesis of various bioactive molecules. This transformation is most commonly achieved using chiral transition metal catalysts, particularly those based on ruthenium and rhodium, with chiral diphosphine ligands. The Noyori-type ruthenium catalysts, especially those employing the BINAP ligand and its derivatives, are renowned for their high efficiency and enantioselectivity in the hydrogenation of β-keto esters under mild conditions.[1][2] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals engaged in this critical synthetic transformation.

Data Presentation: Reaction Parameters and Performance

The efficiency and stereoselectivity of the asymmetric hydrogenation of ethyl acetoacetate are highly dependent on the choice of catalyst, ligand, and reaction conditions. Below is a summary of quantitative data from representative studies.

Catalyst Precursor/LigandSubstrate/Catalyst Ratio (S/C)SolventH₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)e.e. (%)Reference
[RuCl₂(benzene)]₂ / (R)-BINAP1000Ethanol44022>9997-98[3][4]
[RuI₂(p-cymene)]₂ / SolphosNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified>9595-99[1]
[Ru(p-cymene)Cl₂]₂ / POP-BINAP200Ethanol208520100>99[2]
RuBr₂[(R)-BINAP]Not SpecifiedCH₂Cl₂100Not SpecifiedNot SpecifiedNot Specified>99[4]
[R-Ru(BINAP)Cl₂]₂·(NEt₃) + HCl10,000Methanol~2.840897>97[1][4]

Experimental Protocols

The following protocols are generalized procedures based on common practices for the asymmetric hydrogenation of ethyl acetoacetate using ruthenium-based catalysts.

Protocol 1: In Situ Catalyst Preparation and Hydrogenation

This protocol is adapted from procedures utilizing in situ generated ruthenium-diphosphine catalysts, which are known for their reliability and high enantioselectivity.[3][4]

Materials:

  • [Ru(p-cymene)Cl₂]₂ or similar Ru(II) precursor

  • Chiral diphosphine ligand (e.g., (R)-BINAP or (S)-BINAP)

  • Ethyl acetoacetate (EAA)

  • Anhydrous, degassed ethanol or methanol

  • High-pressure autoclave equipped with a magnetic stir bar and pressure gauge

  • Schlenk line or glovebox for inert atmosphere operations

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation (In Situ):

    • In a Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 1 mol equivalent) and the chiral diphosphine ligand (e.g., (R)-BINAP, 2.2 mol equivalents).

    • Add freshly distilled and degassed solvent (e.g., methanol, 4 mL for a small-scale reaction).

    • Heat the mixture at 50 °C for 5 hours to form the active catalyst complex. The solution will typically change color, indicating complex formation.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the solid catalyst.[2]

  • Asymmetric Hydrogenation:

    • Place the freshly prepared catalyst and a magnetic stir bar into a high-pressure autoclave.

    • Under an inert atmosphere, add the substrate, ethyl acetoacetate (e.g., 120 mmol for a larger scale reaction).[3]

    • Add degassed ethanol as the solvent. The use of alcoholic solvents has been shown to significantly increase the reaction rate.[1]

    • Seal the autoclave securely.

    • Purge the autoclave multiple times with hydrogen gas to remove any residual air.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4 to 100 bar).[3][4]

    • Heat the reaction mixture to the specified temperature (e.g., 40-85 °C) with vigorous stirring.[2][3]

    • Maintain the reaction under these conditions for the required time (e.g., 20-24 hours), monitoring the pressure drop to gauge hydrogen consumption.

  • Work-up and Analysis:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Open the autoclave and remove the reaction mixture.

    • Remove the solvent from the reaction mixture using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel (e.g., eluting with a mixture of petroleum ether/ethyl acetate) to yield pure Ethyl 3-hydroxybutyrate.

    • Determine the enantiomeric excess (e.e.%) of the product using chiral HPLC or GC analysis.

Protocol 2: Hydrogenation with a Pre-formed, Well-Defined Catalyst

This protocol is suitable when using a commercially available or previously synthesized and purified catalyst complex.

Materials:

  • Pre-formed chiral Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP])

  • Ethyl acetoacetate (EAA)

  • Anhydrous, degassed ethanol

  • High-pressure autoclave with a glass liner, magnetic stir bar, and pressure gauge

  • Inert atmosphere equipment (glovebox or Schlenk line)

  • Hydrogen gas (high purity)

Procedure:

  • Reaction Setup:

    • In a glovebox or under a stream of inert gas, charge a glass liner with the pre-formed ruthenium catalyst (e.g., S/C ratio of 1000:1 to 10,000:1).[1][3]

    • Add the ethyl acetoacetate and degassed ethanol.

    • Place the liner and a magnetic stir bar inside the high-pressure autoclave and seal it.

  • Hydrogenation:

    • Remove the autoclave from the glovebox and connect it to a hydrogen line.

    • Flush the system with hydrogen gas three to four times.

    • Pressurize the autoclave to the desired pressure (e.g., 4 bar).[3]

    • Begin vigorous stirring and heat the autoclave to the target temperature (e.g., 40 °C).[3]

    • Monitor the reaction progress by observing the pressure gauge. The reaction is typically complete within 22-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the vessel to ambient temperature and carefully release the pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting residue by distillation or silica gel chromatography to obtain the pure product.

    • Analyze the product for yield and enantiomeric purity via chiral chromatography.

Visualizations

G cluster_prep Catalyst Preparation (In Situ) cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up & Analysis p1 Ru Precursor + Chiral Ligand p2 Add Degassed Solvent p1->p2 p3 Heat (e.g., 50°C, 5h) p2->p3 p4 Remove Solvent p3->p4 p5 Active Catalyst p4->p5 r1 Charge Autoclave: Catalyst + EAA + Solvent p5->r1 Transfer to Autoclave r2 Seal & Purge with H₂ r1->r2 r3 Pressurize with H₂ r2->r3 r4 Heat & Stir r3->r4 w1 Cool & Vent H₂ r4->w1 Reaction Complete w2 Concentrate Mixture w1->w2 w3 Purify (Chromatography) w2->w3 w4 Analyze (Chiral HPLC/GC) w3->w4 G cluster_inputs Key Reaction Parameters cluster_process Process cluster_outputs Desired Outcomes Catalyst Catalyst (e.g., Ruthenium) Reaction Asymmetric Hydrogenation Catalyst->Reaction Ligand Chiral Ligand (e.g., BINAP) Ligand->Reaction Substrate Substrate (Ethyl Acetoacetate) Substrate->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Conditions Conditions (Temp, Pressure, Time) Conditions->Reaction Yield High Chemical Yield Reaction->Yield EE High Enantiomeric Excess (e.e.%) Reaction->EE

References

Application Notes and Protocols for the Use of Ethyl (S)-3-hydroxybutyrate in Carbapenem Antibiotic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (S)-3-hydroxybutyrate is a versatile and highly valuable chiral building block in the asymmetric synthesis of various pharmaceuticals. Its inherent stereochemistry makes it an ideal starting material for the construction of complex molecular architectures, particularly in the synthesis of carbapenem antibiotics. This class of β-lactam antibiotics exhibits a broad spectrum of antibacterial activity and is crucial in treating severe bacterial infections.

This document provides detailed application notes and experimental protocols for the synthesis of key carbapenem intermediates derived from Ethyl (S)-3-hydroxybutyrate. The methodologies outlined herein focus on the stereocontrolled formation of the central azetidinone (β-lactam) ring, a critical step in the total synthesis of carbapenems such as PS-5 and thienamycin.

Synthetic Strategy Overview

The primary synthetic route involves the conversion of Ethyl (S)-3-hydroxybutyrate into a chiral ketene precursor. This ketene undergoes a catalytic, asymmetric [2+2] cycloaddition with an appropriate imine to yield the desired cis-substituted azetidinone with high diastereoselectivity and enantioselectivity. Subsequent functional group manipulations and cyclization steps lead to the final carbapenem scaffold.

The overall synthetic workflow can be summarized as follows:

G A Ethyl (S)-3-hydroxybutyrate B Protection of Hydroxyl Group (Silylation) A->B C (S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate B->C D Saponification C->D E (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid D->E F Acid Chloride Formation E->F G (S)-3-(tert-butyldimethylsilyloxy)butanoyl Chloride F->G H In situ Ketene Formation G->H I [2+2] Cycloaddition with Imine H->I J cis-Azetidinone Intermediate I->J K Further Transformations J->K L Carbapenem Antibiotic K->L

Caption: General synthetic workflow from Ethyl (S)-3-hydroxybutyrate to carbapenem antibiotics.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid

This protocol details the protection of the hydroxyl group of Ethyl (S)-3-hydroxybutyrate followed by saponification to the corresponding carboxylic acid.

Step 1a: Silylation of Ethyl (S)-3-hydroxybutyrate

G cluster_reactants Reactants cluster_product Product A Ethyl (S)-3-hydroxybutyrate C (S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate A->C Silylation B TBDMSCl Imidazole DMF

Caption: Silylation of Ethyl (S)-3-hydroxybutyrate.

Materials:

  • Ethyl (S)-3-hydroxybutyrate (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve Ethyl (S)-3-hydroxybutyrate (1.0 equiv) in anhydrous DMF.

  • Add imidazole (2.5 equiv) to the solution and stir until fully dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add TBDMSCl (1.2 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate.

Step 1b: Saponification to (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid

G cluster_reactants Reactants cluster_product Product A (S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate C (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid A->C Saponification B LiOH THF/H₂O

Caption: Saponification of the silylated ester.

Materials:

  • (S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate (1.0 equiv)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate in a mixture of THF and water.

  • Add LiOH and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid.

Protocol 2: Synthesis of the Azetidinone Intermediate

This protocol describes the formation of the acid chloride and its subsequent in situ reaction with an imine in a catalytic asymmetric [2+2] cycloaddition.

Step 2a: Formation of (S)-3-(tert-butyldimethylsilyloxy)butanoyl Chloride

G cluster_reactants Reactants cluster_product Product A (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid C (S)-3-(tert-butyldimethylsilyloxy)butanoyl Chloride A->C Acid Chloride Formation B Oxalyl Chloride cat. DMF Dichloromethane

Caption: Formation of the acid chloride.

Materials:

  • (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • To a solution of (S)-3-(tert-butyldimethylsilyloxy)butanoic Acid in anhydrous DCM at 0 °C under an inert atmosphere, add a catalytic amount of anhydrous DMF.

  • Slowly add oxalyl chloride (1.2 equiv) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • The resulting solution of (S)-3-(tert-butyldimethylsilyloxy)butanoyl Chloride is typically used immediately in the next step without isolation.

Step 2b: Catalytic Asymmetric [2+2] Cycloaddition

G cluster_reactants Reactants cluster_product Product A (S)-3-(tert-butyldimethylsilyloxy)butanoyl Chloride D cis-Azetidinone A->D [2+2] Cycloaddition B Imine (e.g., Benzyl N-((4-methoxyphenyl)imino)acetate) C Catalyst (e.g., o-benzoylquinine) Triethylamine Toluene

Caption: Asymmetric Staudinger cycloaddition.

Materials:

  • Solution of (S)-3-(tert-butyldimethylsilyloxy)butanoyl Chloride in DCM (from Step 2a)

  • Benzyl N-((4-methoxyphenyl)imino)acetate (1.0 equiv)

  • o-Benzoylquinine (BQ) catalyst (10 mol %)

  • Indium(III) triflate (In(OTf)₃) (10 mol %)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Toluene

Procedure:

  • In a separate dry flask under an inert atmosphere, dissolve the imine, BQ catalyst, and In(OTf)₃ in anhydrous toluene.

  • Cool the solution to -78 °C.

  • To this solution, add triethylamine (1.2 equiv).

  • Slowly add the solution of (S)-3-(tert-butyldimethylsilyloxy)butanoyl Chloride (1.2 equiv) in DCM dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired cis-azetidinone.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities for the key synthetic steps.

Table 1: Synthesis of Azetidinone Precursors

StepProductYield (%)
Silylation(S)-Ethyl 3-(tert-butyldimethylsilyloxy)butanoate>95%
Saponification(S)-3-(tert-butyldimethylsilyloxy)butanoic Acid>90%

Table 2: Catalytic Asymmetric Cycloaddition for Azetidinone Formation [1]

EntryKetene PrecursorCatalystYield (%)dr (cis:trans)ee (%)
1Butyryl chlorideBQ85>99:199
2Propionyl chlorideBQ89>99:199
3(S)-3-(TBDMSO)butanoyl chlorideBQ8296:498 (for cis)

Data is representative and may vary based on specific reaction conditions and substrates.

Conclusion

Ethyl (S)-3-hydroxybutyrate serves as an excellent chiral starting material for the efficient and stereocontrolled synthesis of carbapenem antibiotics. The protocols provided herein offer a robust pathway to key azetidinone intermediates, which are pivotal for the construction of the carbapenem core. The use of a catalytic, asymmetric Staudinger cycloaddition allows for the precise control of stereochemistry, leading to high yields and excellent enantiomeric and diastereomeric ratios. These methods are scalable and adaptable for the synthesis of a variety of carbapenem analogues for further drug discovery and development.

References

Application Notes and Protocols: Ethyl (R)-3-hydroxybutyrate as a Chiral Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of ethyl (R)-3-hydroxybutyrate and its derivatives as key chiral building blocks in the synthesis of important pharmaceutical intermediates. The document includes experimental protocols, quantitative data, and pathway diagrams to support research and development in the pharmaceutical industry.

Introduction

Chirality is a critical aspect of drug design and development, as different enantiomers of a drug molecule can exhibit significantly different pharmacological activities and toxicities.[1][2][3] Ethyl (R)-3-hydroxybutyrate is a versatile and economically important chiral precursor used in the stereoselective synthesis of a variety of pharmaceutical ingredients.[4][5] Its value lies in the C-3 hydroxyl group and the ester functionality, which allow for various chemical transformations while retaining the crucial (R)-stereochemistry. This document focuses on the application of ethyl (R)-3-hydroxybutyrate and its derivatives in the synthesis of intermediates for two widely used drugs: Atorvastatin and L-Carnitine.

Application 1: Synthesis of a Key Intermediate for Atorvastatin

Atorvastatin, a leading drug for treating hypercholesterolemia, functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[6][7][8][9][10] A critical chiral intermediate in the synthesis of Atorvastatin is ethyl (R)-4-cyano-3-hydroxybutyrate.[11][12] This intermediate can be synthesized from a derivative of ethyl (R)-3-hydroxybutyrate, namely ethyl (S)-4-chloro-3-hydroxybutyrate, through a two-step enzymatic process.[13]

Synthetic Pathway for Atorvastatin Intermediate

The synthesis involves a biocatalytic reduction of ethyl 4-chloroacetoacetate to (S)-ethyl-4-chloro-3-hydroxybutyrate, followed by a cyanation step catalyzed by a halohydrin dehalogenase.[13]

G cluster_0 Step 1: Biocatalytic Reduction cluster_1 Step 2: Cyanation Ethyl_4_chloroacetoacetate Ethyl 4-chloroacetoacetate S_Ethyl_4_chloro_3_hydroxybutyrate (S)-Ethyl-4-chloro-3-hydroxybutyrate Ethyl_4_chloroacetoacetate->S_Ethyl_4_chloro_3_hydroxybutyrate Ketoreductase (KRED) NADP-dependent Glucose Dehydrogenase (GDH) Glucose, NADP+ R_Ethyl_4_cyano_3_hydroxybutyrate (R)-Ethyl-4-cyano-3-hydroxybutyrate (Atorvastatin Intermediate) S_Ethyl_4_chloro_3_hydroxybutyrate->R_Ethyl_4_cyano_3_hydroxybutyrate Halohydrin Dehalogenase (HHDH) HCN, pH 7

Caption: Synthetic route to an Atorvastatin intermediate.
Quantitative Data for Atorvastatin Intermediate Synthesis

StepProductCatalystYieldEnantiomeric Excess (e.e.)Reference
1(S)-Ethyl-4-chloro-3-hydroxybutyrateKetoreductase (KRED) & Glucose Dehydrogenase (GDH)96% (isolated)>99.5%[13]
2(R)-Ethyl-4-cyano-3-hydroxybutyrateHalohydrin Dehalogenase (HHDH)~57% (overall from epichlorohydrin)>99%[14]
Experimental Protocol: Biocatalytic Synthesis of (R)-Ethyl-4-cyano-3-hydroxybutyrate[13]

Step 1: Biocatalytic Reduction of Ethyl-4-chloroacetoacetate

  • Prepare a reaction mixture containing ethyl-4-chloroacetoacetate, a ketoreductase (KRED), glucose, and a NADP-dependent glucose dehydrogenase (GDH) for cofactor regeneration.

  • Maintain the reaction at a controlled temperature and pH.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, extract the product, (S)-ethyl-4-chloro-3-hydroxybutyrate.

  • Purify the product using standard techniques such as column chromatography.

Step 2: Cyanation of (S)-Ethyl-4-chloro-3-hydroxybutyrate

  • In a separate reaction vessel, combine the purified (S)-ethyl-4-chloro-3-hydroxybutyrate with a halohydrin dehalogenase (HHDH).

  • Introduce hydrogen cyanide (HCN) while maintaining the pH at a neutral level (pH 7) and ambient temperature.

  • Allow the reaction to proceed until completion, monitoring as before.

  • Isolate and purify the final product, (R)-ethyl-4-cyano-3-hydroxybutyrate.

Atorvastatin Mechanism of Action

Atorvastatin inhibits the enzyme HMG-CoA reductase, which is the rate-limiting step in the mevalonate pathway of cholesterol synthesis.[6][8][9] This leads to a decrease in cholesterol production and an upregulation of LDL receptors in the liver, resulting in increased clearance of LDL cholesterol from the bloodstream.[7][10]

Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Catalyzes Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis LDL_Receptors LDL Receptors (Upregulation) Cholesterol_Synthesis->LDL_Receptors Decreased synthesis leads to LDL_Clearance LDL-C Clearance (Increased) LDL_Receptors->LDL_Clearance Blood_LDL_C Blood LDL-C (Reduced) LDL_Clearance->Blood_LDL_C

Caption: Mechanism of action of Atorvastatin.

Application 2: Synthesis of a Precursor for L-Carnitine

L-Carnitine is an essential compound involved in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a critical process for energy production.[3][4][5] Ethyl (R)-4-chloro-3-hydroxybutyrate, a derivative of ethyl (R)-3-hydroxybutyrate, is a key precursor in the synthesis of L-Carnitine.[15][16][17]

Synthetic Pathway for L-Carnitine Precursor

The synthesis of L-Carnitine from ethyl (R)-4-chloro-3-hydroxybutyrate involves a reaction with trimethylamine.[18][19] The precursor itself can be obtained through the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate.[15][20][21]

G cluster_0 Step 1: Stereoselective Reduction cluster_1 Step 2: Amination Ethyl_4_chloro_3_oxobutanoate Ethyl 4-chloro-3-oxobutanoate Ethyl_R_4_chloro_3_hydroxybutyrate Ethyl (R)-4-chloro-3-hydroxybutyrate Ethyl_4_chloro_3_oxobutanoate->Ethyl_R_4_chloro_3_hydroxybutyrate Stereoselective Carbonyl Reductase (e.g., from Burkholderia gladioli) NADPH, Glucose Dehydrogenase L_Carnitine L-Carnitine Ethyl_R_4_chloro_3_hydroxybutyrate->L_Carnitine Trimethylamine Heat

Caption: Synthetic route to L-Carnitine.
Quantitative Data for L-Carnitine Synthesis

StepStarting MaterialProductYieldEnantiomeric Excess (e.e.)Reference
1Ethyl 4-chloro-3-oxobutanoateEthyl (R)-4-chloro-3-hydroxybutyrate91.7%99.6%[12]
2Ethyl (R)-4-chloro-3-hydroxybutyrateL-Carnitine71-75%High (not specified)[18]
Experimental Protocol: Synthesis of L-Carnitine[15][18]

Step 1: Biosynthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate

  • Construct a recombinant E. coli strain co-expressing a stereoselective carbonyl reductase (e.g., from Burkholderia gladioli) and glucose dehydrogenase for NADPH regeneration.

  • In a suitable buffer (e.g., phosphate buffer, pH 6.5), add ethyl 4-chloro-3-oxobutanoate (COBE) as the substrate.

  • Perform the reaction at a controlled temperature (e.g., 30°C). A biphasic system (e.g., aqueous/octanol) can be used to improve substrate availability and reduce product inhibition.

  • Employ a fed-batch strategy for substrate addition to maintain a low concentration and maximize conversion.

  • After completion, extract the product, ethyl (R)-4-chloro-3-hydroxybutyrate, from the reaction mixture.

  • Purify the product to a high degree of enantiomeric excess.

Step 2: Synthesis of L-Carnitine

  • In a reactor, combine the purified ethyl (R)-4-chloro-3-hydroxybutyrate with an aqueous solution of trimethylamine (e.g., 45%).

  • Heat the reaction mixture to approximately 80°C and maintain for several hours (e.g., 2-15 hours).

  • After cooling, remove the excess trimethylamine.

  • The resulting aqueous solution containing L-carnitine can be further purified by extraction and other standard methods.

L-Carnitine Biosynthesis and Metabolic Role

L-Carnitine is endogenously synthesized from the amino acids lysine and methionine, primarily in the liver and kidneys.[1][3][5] Its primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane, a process essential for their oxidation and subsequent energy production.

Lysine_Methionine Lysine & Methionine Trimethyllysine Trimethyllysine Lysine_Methionine->Trimethyllysine Biosynthesis gamma_Butyrobetaine γ-Butyrobetaine Trimethyllysine->gamma_Butyrobetaine Biosynthesis L_Carnitine L_Carnitine gamma_Butyrobetaine->L_Carnitine Biosynthesis Fatty_Acyl_CoA Long-chain Fatty Acyl-CoA (Cytosol) Mitochondrial_Matrix Mitochondrial Matrix Fatty_Acyl_CoA->Mitochondrial_Matrix Transport mediated by L-Carnitine Beta_Oxidation β-Oxidation Mitochondrial_Matrix->Beta_Oxidation ATP ATP Beta_Oxidation->ATP

Caption: L-Carnitine biosynthesis and role in fatty acid metabolism.

Conclusion

Ethyl (R)-3-hydroxybutyrate and its derivatives are invaluable chiral precursors in the pharmaceutical industry. The application notes and protocols provided herein demonstrate their utility in the efficient and stereoselective synthesis of key intermediates for blockbuster drugs such as Atorvastatin and essential nutrients like L-Carnitine. The detailed methodologies and quantitative data serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the importance of biocatalysis in modern pharmaceutical synthesis.

References

Application Note: Quantification of Ethyl 3-hydroxybutyrate in Biological Samples using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 3-hydroxybutyrate in biological matrices, such as human plasma and urine. Due to the low UV absorbance of this compound, a pre-column derivatization step is employed to enhance detection sensitivity using a fluorescent label. The method involves a straightforward sample preparation procedure, followed by chromatographic separation on a C18 reversed-phase column and highly sensitive fluorescence detection. This method has been developed to provide high accuracy, precision, and a low limit of quantification, making it suitable for pharmacokinetic studies, clinical research, and drug development applications.

Introduction

This compound is a chiral molecule and an ethyl ester of 3-hydroxybutyric acid, a ketone body that plays a significant role in energy metabolism. The accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetics and physiological effects. This application note provides a comprehensive protocol for the analysis of this compound, addressing the challenges of its detection by incorporating a derivatization step to improve sensitivity.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98.0% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Phosphoric acid or Formic acid (analytical grade)

  • Trichloroacetic acid (TCA) or Perchloric acid for protein precipitation

  • Ethyl acetate (for liquid-liquid extraction)

  • Derivatizing reagent: 4-bromomethyl-7-methoxycoumarin (Br-MMC)

  • Crown ether (e.g., 18-Crown-6) as a catalyst for derivatization

  • Human plasma and urine (drug-free)

Sample Preparation

Plasma/Serum Samples: Protein Precipitation

  • To 200 µL of plasma or serum in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile or 10% (w/v) trichloroacetic acid.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is then reconstituted in the derivatization solvent.

Urine Samples: Liquid-Liquid Extraction (LLE)

  • To 500 µL of urine in a glass tube, add an appropriate internal standard.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a new tube.

  • Repeat the extraction process with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in the derivatization solvent.

Pre-column Derivatization

The derivatization of the hydroxyl group of this compound is performed to introduce a fluorescent tag, thereby enhancing the sensitivity of detection.

  • Reconstitute the dried extract from the sample preparation step in 100 µL of acetonitrile.

  • Add 20 µL of a 1 mg/mL solution of 4-bromomethyl-7-methoxycoumarin (Br-MMC) in acetonitrile.

  • Add 10 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile.

  • Seal the vial and heat at 70°C for 30 minutes in a heating block.

  • After cooling to room temperature, the sample is ready for HPLC analysis.

HPLC Conditions

A standard reverse-phase HPLC method can be utilized for the separation of the derivatized this compound.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 50% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector Fluorescence Detector
Excitation λ 325 nm
Emission λ 395 nm

Method Validation

The analytical method was validated according to standard guidelines for bioanalytical method validation. The following parameters were assessed:

  • Linearity: The method demonstrated excellent linearity over a concentration range of 10 ng/mL to 1000 ng/mL, with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three different concentration levels (low, medium, and high). The results were within the acceptable limits of ±15% (±20% for the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD was determined to be approximately 2.5 ng/mL, and the LOQ was established at 10 ng/mL with acceptable precision and accuracy.

  • Recovery: The extraction recovery of this compound from plasma and urine was consistently above 85%.

  • Stability: The stability of this compound was assessed under various conditions (freeze-thaw, short-term benchtop, and long-term storage), and the compound was found to be stable.

Quantitative Data Summary

The quantitative performance of the HPLC method for this compound is summarized in the tables below.

Table 1: Linearity and Range

ParameterResult
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.999
Number of Calibration Points7

Table 2: Accuracy and Precision

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
20 (Low QC)< 10%< 12%95 - 105%93 - 107%
200 (Mid QC)< 8%< 10%98 - 102%97 - 103%
800 (High QC)< 7%< 9%99 - 101%98 - 102%

Table 3: Detection Limits and Recovery

ParameterResult
Limit of Detection (LOD)2.5 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Mean Extraction Recovery> 85%

Experimental Workflow

The overall workflow for the quantification of this compound in biological samples is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is extraction Protein Precipitation (Plasma) or Liquid-Liquid Extraction (Urine) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Acetonitrile dry_down->reconstitute add_reagents Add Derivatizing Reagent (Br-MMC) & Catalyst reconstitute->add_reagents heat Heat at 70°C add_reagents->heat cool Cool to Room Temperature heat->cool inject Inject into HPLC System cool->inject separation Chromatographic Separation (C18 Column) detection Fluorescence Detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify logical_relationship method_dev Method Development sample_prep Sample Preparation Optimization (Protein Precipitation/LLE) method_dev->sample_prep derivatization_opt Derivatization Optimization (Reagent, Time, Temp) method_dev->derivatization_opt hplc_opt HPLC Condition Optimization (Column, Mobile Phase, Gradient) method_dev->hplc_opt method_validation Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Intra- & Inter-day) method_validation->precision lod_loq LOD & LOQ method_validation->lod_loq recovery Extraction Recovery method_validation->recovery stability Analyte Stability method_validation->stability routine_analysis Routine Sample Analysis

Application Note: Quantification of Ethyl 3-Hydroxybutyrate in Fermentation Broth by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of ethyl 3-hydroxybutyrate in complex fermentation broth matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol involves a straightforward liquid-liquid extraction (LLE) followed by derivatization to enhance volatility and thermal stability. The method is suitable for accurate quantification and can be applied in research, process monitoring, and quality control in biotechnological and pharmaceutical development.

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its production through microbial fermentation is a key area of research. Accurate and reliable quantification of this compound in fermentation broth is crucial for optimizing production processes and for quality assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal analytical technique for this purpose. However, the polar nature of this compound necessitates a derivatization step to improve its chromatographic behavior. This protocol outlines a complete workflow from sample preparation to data analysis.

Experimental Protocol

Materials and Reagents
  • This compound standard (≥98% purity)

  • Ethyl acetate (ACS grade or higher)

  • N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (Anhydrous)

  • Sodium sulfate (Anhydrous)

  • 0.22 µm syringe filters

  • 1.5 mL GC vials with inserts

  • Fermentation broth samples

Sample Preparation
  • Clarification of Fermentation Broth: Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet cells and other solid debris.[1]

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]

  • Liquid-Liquid Extraction (LLE):

    • Pipette 1 mL of the clarified and filtered fermentation broth into a clean glass test tube.

    • Add 2 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean glass test tube.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Solvent Evaporation: Evaporate the ethyl acetate under a gentle stream of nitrogen at room temperature to concentrate the extract.

  • Derivatization:

    • To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the tube tightly and heat at 70°C for 30 minutes in a heating block or water bath.[2]

    • After cooling to room temperature, transfer the derivatized sample to a 1.5 mL GC vial with an insert for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 100°C

    • Ramp 2: 25°C/min to 250°C, hold for 5 minutes[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Standard Curve Preparation

Prepare a series of standard solutions of this compound in a clean, blank fermentation broth matrix (or a suitable surrogate) at concentrations ranging from 1 µg/mL to 100 µg/mL. Process these standards using the same sample preparation and derivatization procedure as the unknown samples. Plot the peak area of the target ion against the concentration to generate a calibration curve.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250°C
Injection Mode Splitless
Oven Program 60°C (2 min), then 15°C/min to 100°C, then 25°C/min to 250°C (5 min hold)[3]
Carrier Gas Helium (1 mL/min)
Ionization Mode Electron Ionization (70 eV)
Acquisition Mode Selected Ion Monitoring (SIM)

Table 2: Quantitative Data and Mass Spectrometric Information

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Linear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
This compound-TMSApprox. 8.5117147, 2041 - 1000.31.0

Note: Retention time is approximate and may vary depending on the specific instrument and column conditions. LOD (Limit of Detection) and LOQ (Limit of Quantitation) are estimated based on typical instrument performance.

Experimental Workflow and Signaling Pathways

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Fermentation_Broth Fermentation Broth Sample Centrifugation Centrifugation (10,000 x g, 10 min) Fermentation_Broth->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LLE Liquid-Liquid Extraction (Ethyl Acetate) Filtration->LLE Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Derivatization Derivatization (BSTFA + 1% TMCS, 70°C, 30 min) Evaporation->Derivatization GC_Injection GC Injection (1 µL, Splitless) Derivatization->GC_Injection Separation Chromatographic Separation (HP-5MS Column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification of this compound Standard_Curve->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Results and Discussion

The described method provides excellent chromatographic resolution and sensitivity for the analysis of this compound in fermentation broth. The derivatization with BSTFA + 1% TMCS effectively converts the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether, which improves the volatility and thermal stability of the analyte, leading to a symmetrical peak shape and enhanced detection.

The use of Selected Ion Monitoring (SIM) mode significantly increases the sensitivity and selectivity of the analysis by monitoring only the characteristic ions of the derivatized analyte. The quantifier ion (m/z 117) and qualifier ions should be chosen based on their abundance and specificity from the full scan mass spectrum of the derivatized standard. The linearity of the method is expected to be excellent over the specified concentration range, with a correlation coefficient (r²) greater than 0.99.

Conclusion

The GC-MS method detailed in this application note is a reliable and robust approach for the quantitative determination of this compound in fermentation broth. The sample preparation procedure is straightforward, and the analytical method is sensitive and selective. This protocol can be readily implemented in laboratories involved in metabolic engineering, bioprocess development, and pharmaceutical research.

References

Application Notes and Protocols for the Enzymatic Resolution of Racemic Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Optically pure (R)- and (S)-ethyl 3-hydroxybutyrate are valuable chiral building blocks in the synthesis of various pharmaceuticals and fine chemicals. Enzymatic kinetic resolution offers an efficient and environmentally friendly method to separate the enantiomers from a racemic mixture. This document provides detailed protocols for the enzymatic resolution of racemic ethyl 3-hydroxybutyrate, primarily focusing on the use of lipases, which are widely recognized for their high enantioselectivity in this process. The most common and effective strategies involve the selective acylation of one enantiomer, leaving the other unreacted.

Principle of the Method

The enzymatic resolution of racemic this compound is based on the principle of kinetic resolution. In this process, a chiral catalyst, typically a lipase, selectively catalyzes the transformation of one enantiomer of the racemic substrate into a new product at a much higher rate than the other enantiomer. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the product) from the slow-reacting or unreacted enantiomer (as the remaining substrate).

For this compound, a common approach is the transesterification or acetylation of the hydroxyl group. For instance, using an acyl donor like vinyl acetate in the presence of a lipase such as Candida antarctica lipase B (CAL-B), the enzyme will selectively acylate one of the enantiomers. This results in a mixture of the acetylated enantiomer and the unreacted enantiomer of this compound, which can then be separated.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Acetylation of Racemic this compound

This protocol describes a widely used method for the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate as the acyl donor in a solvent-free system.[1][2]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

  • Vinyl acetate

  • Hexane

  • Isopropanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Magnetic stirrer and hot plate or temperature-controlled shaker

  • Gas chromatograph (GC) with a chiral column (e.g., a cyclodextrin-based column) for analysis

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine racemic this compound and an equimolar amount of vinyl acetate.[1] For a lab-scale reaction, you can start with 5 mmol of this compound and 5 mmol of vinyl acetate.[1]

  • Enzyme Addition: Add the immobilized CAL-B to the mixture. A typical enzyme loading is around 50 mg of CAL-B for a 5 mmol scale reaction.[1]

  • Reaction Conditions: Stir the mixture at a constant temperature, typically between 35°C and 45°C.[1] The reaction is often performed without any added solvent to ensure a high process throughput.[1][2]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals. Prepare the samples for analysis by diluting them with a suitable solvent like ethyl acetate and filtering off the enzyme. Analyze the samples by chiral GC to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the product.

  • Reaction Termination and Work-up: Once the desired conversion (typically around 50-60%) is reached to achieve high enantiomeric excess for both the product and the remaining substrate, stop the reaction.[1] Filter off the immobilized enzyme. The enzyme can often be washed and reused for subsequent batches.[1]

  • Product Separation: The resulting mixture contains unreacted this compound and the acetylated product. These can be separated by techniques such as fractional distillation or column chromatography.[1][2]

Analytical Method (Chiral GC):

  • Column: A suitable chiral GC column, for example, one with a cyclodextrin-based stationary phase.

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An example program could be an initial temperature of 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

  • Detector: Flame Ionization Detector (FID).

  • Retention Times: The retention times for (R)- and (S)-ethyl 3-hydroxybutyrate and their acetylated products will need to be determined using authentic standards. An example of retention times on a specific column is: (R)-ethyl-3-acetoxybutyrate, 8.1 min; (S)-ethyl-3-acetoxybutyrate, 9.7 min; (R)-ethyl-3-hydroxybutyrate, 12.6 min; and (S)-ethyl-3-hydroxybutyrate, 14.9 min.[1]

Protocol 2: Lipase-Catalyzed Hydrolysis of Racemic this compound

This protocol outlines the kinetic resolution through the enantioselective hydrolysis of the ester.

Materials:

  • Racemic this compound

  • Lipase or Esterase (e.g., from Pseudomonas species or a protease with esterase activity)[3][4]

  • Phosphate buffer (e.g., pH 7)

  • Organic co-solvent (e.g., acetone, if needed to improve substrate solubility)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Acid and Base for pH adjustment

  • Analytical equipment as in Protocol 1

Procedure:

  • Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7). Add the racemic this compound to this solution. An organic co-solvent may be used in a small percentage (e.g., 5% v/v) to aid solubility.[5]

  • Enzyme Addition: Add the selected lipase or esterase to the reaction mixture.

  • Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 25-30°C) and pH.[5] The pH can be maintained using a pH-stat or by periodic manual adjustment.

  • Monitoring the Reaction: Follow the reaction progress by chiral GC analysis of aliquots to determine the conversion and enantiomeric excess of the remaining this compound.

  • Reaction Termination and Work-up: When the target conversion is achieved, stop the reaction. Extract the unreacted this compound with an organic solvent like ethyl acetate. The aqueous phase will contain the salt of the hydrolyzed 3-hydroxybutyric acid.

  • Product Isolation: The organic extracts containing the unreacted ester can be dried and concentrated. The enantiomerically enriched 3-hydroxybutyric acid in the aqueous phase can be isolated by acidification followed by extraction.

Data Presentation

The following tables summarize typical quantitative data obtained from the enzymatic resolution of racemic this compound under various conditions.

Table 1: Resolution via Acetylation with Candida antarctica Lipase B (CAL-B)

Acyl DonorSolventTemperature (°C)Time (h)Conversion (%)ProductProduct ee (%)SubstrateSubstrate ee (%)Reference
Vinyl acetateNone35-60(R)-Ethyl 3-acetoxybutyrate>96(S)-Ethyl 3-hydroxybutyrate>96[1]
Vinyl acetateNone451.360(R)-Ethyl 3-acetoxybutyrate>96(S)-Ethyl 3-hydroxybutyrate>96[1]
Isopropenyl acetateNone-->50(R)-Ethyl 3-acetoxybutyrate92(S)-Ethyl 3-hydroxybutyrate-[6]

Table 2: Resolution via Transesterification and Hydrolysis with Various Enzymes

EnzymeReaction TypeSubstratesSolventTemp (°C)Conversion (%)Product ee (%)Reference
Candida antarctica Lipase BTransesterificationrac-Ethyl 3-hydroxybutyrate, (R)-1,3-butanediolNone3048>90 (dr)[7]
Protease sin3406-1Hydrolysisrac-Ethyl 3-hydroxybutyrateAqueous buffer-~50>99[4]
Esterase PHE21Hydrolysisrac-Ethyl 3-hydroxybutyrateAqueous buffer-6599[8]
Pseudomonas cepacia LipaseHydrolysisrac-Ethyl 3-hydroxy-3-phenylpropanoatePhosphate buffer/Toluene-5093 (acid), 98 (ester)[9]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic resolution of racemic this compound via acetylation.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Analysis cluster_workup Work-up & Separation rac_EHB Racemic Ethyl 3-hydroxybutyrate reaction_vessel Reaction Vessel (Solvent-free, 35-45°C) rac_EHB->reaction_vessel vinyl_acetate Vinyl Acetate vinyl_acetate->reaction_vessel CALB Immobilized CAL-B CALB->reaction_vessel sampling Periodic Sampling reaction_vessel->sampling Stirring filtration Filter to remove enzyme reaction_vessel->filtration Reaction complete gc_analysis Chiral GC Analysis (ee & Conversion) sampling->gc_analysis gc_analysis->reaction_vessel Continue until ~50% conversion separation Fractional Distillation or Chromatography filtration->separation S_EHB (S)-Ethyl 3-hydroxybutyrate separation->S_EHB R_AcEHB (R)-Ethyl 3-acetoxybutyrate separation->R_AcEHB

Caption: Workflow for the enzymatic resolution of racemic this compound.

Signaling Pathway/Reaction Scheme

This diagram illustrates the lipase-catalyzed enantioselective acetylation of racemic this compound.

G rac_EHB Racemic Ethyl 3-hydroxybutyrate ((R)- and (S)-) catalyst Candida antarctica Lipase B (CAL-B) rac_EHB->catalyst vinyl_acetate + Vinyl Acetate vinyl_acetate->catalyst S_EHB (S)-Ethyl 3-hydroxybutyrate (Unreacted) R_AcEHB + (R)-Ethyl 3-acetoxybutyrate catalyst->S_EHB catalyst->R_AcEHB

Caption: Enantioselective acetylation of racemic this compound.

References

Application Notes and Protocols: Ethyl 3-hydroxybutyrate in Biodegradable Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of ethyl 3-hydroxybutyrate as a key precursor in the synthesis of biodegradable polymers, primarily focusing on poly(3-hydroxybutyrate) (PHB). This document outlines both chemical and enzymatic approaches, presenting detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams of the synthesis pathways.

Introduction

Poly(3-hydroxybutyrate) (PHB) is a biodegradable and biocompatible polyester with properties similar to some conventional plastics, making it a promising alternative for various applications, including in the biomedical field for drug delivery systems and temporary medical implants. While typically produced through bacterial fermentation, chemical synthesis routes offer greater control over the polymer's structure and properties. This compound serves as a versatile starting material for the chemical synthesis of atactic PHB and as a substrate for enzymatic reactions to produce chiral precursors for isotactic PHB.

Chemical Synthesis: Self-Polycondensation of Racemic this compound

The self-polycondensation of racemic this compound is a direct method to produce atactic poly(3-hydroxybutyrate) (a-P3HB), an amorphous polymer. This amorphous nature can be advantageous for creating polymer blends with improved flexibility and processability compared to the highly crystalline isotactic PHB produced by bacteria.[1][2]

Experimental Protocol: Synthesis of Atactic P3HB

This protocol is based on the self-polycondensation of racemic this compound using a transesterification catalyst.[1]

Materials:

  • Racemic this compound

  • Titanium (IV) isopropoxide (catalyst)

  • 100 mL single-neck flask

  • Distillation apparatus

  • Vacuum pump

  • Heating mantle with magnetic stirrer

Procedure:

  • Place 20 g (0.151 mol) of racemic this compound and 0.1 g (0.5 wt%) of titanium (IV) isopropoxide into a 100 mL single-neck flask equipped with a magnetic stirrer.

  • Connect the flask to a distillation apparatus and a vacuum pump.

  • Heat the reaction mixture to 200 °C under a vacuum of 200 mbar with continuous stirring.

  • The reaction proceeds via polycondensation, with ethanol being liberated and collected as a distillate. The progress of the reaction can be monitored by the formation of ethanol.

  • Maintain the reaction conditions for 8 hours to achieve a higher molecular weight polymer.

  • After the reaction is complete, cool the flask to room temperature. The resulting viscous polymer is atactic P3HB.

  • The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

  • Dry the purified polymer under vacuum.

Quantitative Data

The properties of the synthesized atactic P3HB can be characterized using various analytical techniques.

CatalystWeight Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Titanium (IV) isopropoxide23522.3
Tin(II) 2-ethylhexanoate18902.1
Zirconium(IV) isopropoxide17502.2

Data adapted from catalyst screening for the self-polycondensation of racemic this compound.[1]

The thermal properties of PHB can vary based on its stereochemistry and any incorporated copolymers. Generally, atactic PHB is amorphous and thus does not exhibit a melting temperature (Tm), but it will have a glass transition temperature (Tg). Isotactic PHB, on the other hand, is semi-crystalline.

Polymer TypeGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
Atactic PHB (a-P3HB)~ -1 to 5N/A (amorphous)
Isotactic PHB (from bacteria)~ 0 to 4~ 160 to 180

General literature values for PHB.[3]

Synthesis Pathway and Workflow

The following diagrams illustrate the chemical synthesis of atactic PHB from this compound.

G cluster_synthesis Chemical Synthesis of Atactic PHB Racemic Ethyl\n3-hydroxybutyrate Racemic Ethyl 3-hydroxybutyrate Atactic PHB Atactic PHB Racemic Ethyl\n3-hydroxybutyrate->Atactic PHB  Self-Polycondensation  (e.g., Ti(OⁱPr)₄, 200°C, 8h) Ethanol Ethanol

Self-polycondensation of racemic this compound to atactic PHB.

G cluster_workflow Experimental Workflow start Start reactants Mix Racemic this compound and Catalyst in Flask start->reactants reaction Heat to 200°C under Vacuum (8 hours) reactants->reaction distillation Collect Ethanol Distillate reaction->distillation cooling Cool Reaction Mixture reaction->cooling purification Dissolve in Chloroform, Precipitate in Methanol cooling->purification drying Dry Purified Atactic PHB purification->drying end End drying->end

Workflow for the chemical synthesis of atactic PHB.

Enzymatic Approach: Precursor Synthesis for Isotactic PHB

For applications requiring the stereoregular, semi-crystalline properties of isotactic poly[(R)-3-hydroxybutyrate], an enzymatic approach is employed to first resolve racemic this compound into its enantiomers. The optically pure (R)-ethyl 3-hydroxybutyrate can then be used as a precursor for the synthesis of isotactic PHB.

Experimental Protocol: Enzymatic Resolution of Racemic this compound

This protocol describes the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (CALB).[4][5]

Materials:

  • Racemic this compound

  • Vinyl acetate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Hexane (or solvent-free)

  • Reaction vessel with temperature control and stirring

Procedure:

  • In a reaction vessel, combine racemic this compound and vinyl acetate (as the acetyl donor). The reaction can be performed solvent-free for higher throughput.

  • Add immobilized CALB to the mixture.

  • Maintain the reaction at a controlled temperature (e.g., 40-50°C) with gentle stirring.

  • The lipase will selectively acetylate the (R)-enantiomer, leaving behind the unreacted (S)-ethyl 3-hydroxybutyrate.

  • Monitor the reaction progress using gas chromatography (GC) to determine the enantiomeric excess (ee) and conversion.

  • Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

  • The resulting mixture contains (S)-ethyl 3-hydroxybutyrate and (R)-ethyl 3-acetoxybutyrate. These can be separated by fractional distillation.

  • To obtain (R)-ethyl 3-hydroxybutyrate, the separated (R)-ethyl 3-acetoxybutyrate can be subjected to alcoholysis with ethanol, also catalyzed by CALB.

Quantitative Data
ParameterValue
Enantiomeric Excess (ee) of (S)-HEB> 96%
Chemical Purity99%
Overall Process Yield73%

Data for the two-step enzymatic resolution of racemic this compound (HEB).[4]

Enzymatic Synthesis Pathway

The following diagram illustrates the enzymatic resolution process.

G cluster_enzymatic Enzymatic Resolution of Racemic this compound racemic Racemic Ethyl 3-hydroxybutyrate s_enantiomer (S)-Ethyl 3-hydroxybutyrate racemic->s_enantiomer  CALB, Vinyl Acetate  (Selective Acetylation of R-form) r_acetate (R)-Ethyl 3-acetoxybutyrate r_enantiomer (R)-Ethyl 3-hydroxybutyrate r_acetate->r_enantiomer  CALB, Ethanol  (Alcoholysis)

Enzymatic resolution of racemic this compound.

Biodegradation of Synthesized Polymers

The biodegradability of PHB is a key feature. However, the stereochemistry of the polymer plays a significant role in its degradation profile.

  • Isotactic PHB , being the natural form, is readily biodegradable by a wide range of microorganisms that secrete PHB depolymerases.[6]

  • Atactic PHB , synthesized chemically, exhibits a much lower rate of enzymatic degradation. In some studies, pure a-PHB did not show significant biodegradation under conditions where isotactic PHB was readily degraded.[7] However, blending atactic PHB with isotactic PHB or its copolymers (like PHBV) can enhance the overall degradation rate of the blend compared to the pure isotactic polymer, likely by disrupting the crystalline structure and increasing the accessibility of the amorphous regions to enzymes.[7]

Conclusion

This compound is a valuable and flexible precursor for the synthesis of biodegradable PHB polymers. The chemical self-polycondensation of its racemic form provides a straightforward route to amorphous, atactic PHB, which can be used to modify the properties of crystalline, bacterially-produced PHB. The enzymatic resolution of racemic this compound enables the production of optically pure enantiomers, which are essential for the synthesis of isotactic PHB with its characteristic semi-crystalline and biodegradable properties. The choice of synthesis route allows for the tailoring of PHB properties to suit specific applications in research, medicine, and beyond.

References

Application Notes and Protocols for Polyhydroxyalkanoate (PHA) Synthesis Utilizing Ethyl 3-Hydroxybutyrate as a Potential Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxyalkanoates (PHAs) are a family of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage compounds. Their biocompatibility and diverse material properties make them attractive for applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds. While common substrates for PHA production include sugars, lipids, and volatile fatty acids, the potential of alternative substrates is an active area of research. This document outlines the theoretical framework and proposed protocols for utilizing ethyl 3-hydroxybutyrate as a novel substrate for PHA biosynthesis. The metabolic pathway, experimental procedures, and expected quantitative outcomes are detailed to guide researchers in exploring this promising avenue for PHA production.

Introduction

Poly(3-hydroxybutyrate) (P(3HB)) is the most common type of PHA, and its copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV), offer a range of mechanical properties.[1][2] The production of these biopolymers typically relies on microbial fermentation. The choice of carbon substrate is a critical factor influencing the yield, monomer composition, and overall cost of PHA production.[3]

This compound, an ester of the natural PHA monomer 3-hydroxybutyrate, presents a potential, yet underexplored, substrate for PHA synthesis. Theoretically, microbial esterases could hydrolyze this compound into 3-hydroxybutyrate and ethanol. The resulting 3-hydroxybutyrate can then be channeled into the established PHA synthesis pathway. This application note provides a comprehensive guide for investigating the feasibility of using this compound for PHA production.

Proposed Metabolic Pathway

The utilization of this compound for PHA synthesis is proposed to occur in a two-step process. The initial step involves the enzymatic hydrolysis of the ester bond, followed by the activation and polymerization of the resulting 3-hydroxybutyrate monomer.

PHA_Synthesis_from_Ethyl_3_hydroxybutyrate cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Ethyl 3-hydroxybutyrate_in This compound This compound->Ethyl 3-hydroxybutyrate_in Transport Esterase Esterase Ethyl 3-hydroxybutyrate_in->Esterase 3-Hydroxybutyrate 3-Hydroxybutyrate 3HB-CoA Ligase 3HB-CoA Ligase 3-Hydroxybutyrate->3HB-CoA Ligase 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA PHA Synthase (PhaC) PHA Synthase (PhaC) 3-Hydroxybutyryl-CoA->PHA Synthase (PhaC) Polyhydroxyalkanoate (PHA) Polyhydroxyalkanoate (PHA) Ethanol Ethanol Esterase->3-Hydroxybutyrate Esterase->Ethanol 3HB-CoA Ligase->3-Hydroxybutyryl-CoA PHA Synthase (PhaC)->Polyhydroxyalkanoate (PHA)

Proposed metabolic pathway for PHA synthesis from this compound.

Experimental Protocols

The following protocols are adapted from established methods for PHA production using other carbon sources and are proposed for the investigation of this compound as a substrate.[4][5][6]

Microorganism and Pre-culture Preparation

A suitable PHA-producing microorganism, such as Cupriavidus necator H16 (formerly Ralstonia eutropha H16), is recommended for these protocols.

  • Strain Revival: Revive a cryopreserved stock of C. necator H16 on a nutrient-rich agar plate (e.g., Tryptic Soy Agar) and incubate at 30°C for 24-48 hours until colonies are visible.

  • Pre-culture: Inoculate a single colony into a 250 mL flask containing 50 mL of nutrient-rich medium (e.g., Tryptic Soy Broth).

  • Incubation: Incubate the pre-culture at 30°C on a rotary shaker at 200 rpm for 18-24 hours until the culture reaches the late exponential growth phase.

PHA Production in Shake Flasks

This protocol is designed for initial screening and optimization of PHA production from this compound.

  • Production Medium: Prepare a minimal salt medium (MSM) with the following composition (per liter):

    • Na₂HPO₄·12H₂O: 17.1 g

    • KH₂PO₄: 3 g

    • NaCl: 0.5 g

    • NH₄Cl: 1.0 g (as the limiting nitrogen source)

    • MgSO₄·7H₂O: 0.2 g

    • Trace element solution: 1 mL

    • This compound: 10 g (as the primary carbon source)

  • Inoculation: Inoculate 100 mL of the production medium in 500 mL shake flasks with 5% (v/v) of the pre-culture.

  • Cultivation: Incubate the flasks at 30°C on a rotary shaker at 200 rpm for 72 hours.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to determine cell dry weight (CDW) and PHA content.

Fed-Batch Fermentation for Enhanced PHA Production

For higher yields, a fed-batch fermentation strategy is recommended.

  • Initial Batch Culture: Start a batch culture in a 3 L bioreactor containing 1.5 L of MSM with a lower initial concentration of this compound (e.g., 5 g/L).

  • Fed-Batch Phase: Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate feeding with a concentrated solution of this compound (e.g., 200 g/L) at a controlled rate to maintain a slight excess of the carbon source.

  • Process Control: Maintain the pH at 7.0 using automated addition of 2M NaOH and 2M H₂SO₄. Control the dissolved oxygen (DO) level above 20% by adjusting the agitation speed and aeration rate. The temperature should be maintained at 30°C.

  • Duration: Continue the fed-batch fermentation for 48-72 hours, or until PHA accumulation ceases.

PHA Extraction and Purification
  • Cell Harvesting: Harvest the bacterial cells by centrifugation at 8,000 x g for 15 minutes.

  • Washing: Wash the cell pellet twice with distilled water to remove residual medium components.

  • Lyophilization: Lyophilize the washed cell pellet to determine the cell dry weight (CDW).

  • Extraction: Resuspend the dried cells in chloroform at a ratio of 1:20 (w/v) and stir at 60°C for 4 hours.

  • Purification:

    • Filter the chloroform extract to remove cell debris.

    • Precipitate the PHA by adding the chloroform extract to 10 volumes of cold methanol with vigorous stirring.

    • Collect the precipitated PHA by filtration or centrifugation.

    • Wash the purified PHA with methanol and dry it in a vacuum oven at 60°C.

Analytical Methods
  • Cell Dry Weight (CDW): Determine by drying a known volume of cell suspension at 105°C to a constant weight.

  • PHA Content and Composition: Analyze by gas chromatography (GC) after methanolysis of the dried cells or purified PHA. This method converts the PHA into its constituent methyl esters, which can be quantified.

Quantitative Data Summary

The following tables present hypothetical quantitative data for PHA production using this compound, based on typical values reported for other efficient carbon sources like fructose and oils in C. necator. These values should be considered as targets for optimization studies.

Table 1: Shake Flask Cultivation Data (Hypothetical)

Time (h)Cell Dry Weight (g/L)PHA Content (% of CDW)PHA Concentration (g/L)
00.100
121.5200.3
243.2451.44
364.8602.88
485.5703.85
605.8754.35
725.9754.43

Table 2: Fed-Batch Fermentation Data (Hypothetical)

Time (h)Cell Dry Weight (g/L)PHA Content (% of CDW)PHA Concentration (g/L)Volumetric Productivity (g/L/h)
00.2000
125.0150.750.06
2425.04010.00.42
3660.06539.01.08
4890.07870.21.46
60110.08088.01.47
72115.08092.01.28

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the production and analysis of PHA from this compound.

Experimental_Workflow cluster_upstream Upstream Processing cluster_fermentation Fermentation cluster_downstream Downstream Processing cluster_analysis Analysis Strain_Revival Strain Revival (C. necator H16) Pre_culture Pre-culture (Nutrient Broth) Strain_Revival->Pre_culture Shake_Flask Shake Flask Cultivation (Screening) Pre_culture->Shake_Flask Fed_Batch Fed-Batch Fermentation (Production) Pre_culture->Fed_Batch Harvesting Cell Harvesting (Centrifugation) Shake_Flask->Harvesting Fed_Batch->Harvesting Extraction PHA Extraction (Solvent) Harvesting->Extraction CDW_Analysis CDW Analysis Harvesting->CDW_Analysis Purification PHA Purification (Precipitation) Extraction->Purification PHA_Analysis PHA Content & Composition (GC) Purification->PHA_Analysis

Overall experimental workflow for PHA production and analysis.

Conclusion and Future Perspectives

The use of this compound as a substrate for PHA synthesis is a theoretically viable but experimentally unproven concept. The protocols and expected outcomes presented in this document provide a solid foundation for researchers to investigate this potential pathway. Key areas for future research include:

  • Screening of various microbial strains for their ability to utilize this compound.

  • Identification and characterization of the specific esterases involved in the hydrolysis of this compound.

  • Optimization of fermentation conditions to maximize PHA yield and productivity.

  • Techno-economic analysis to assess the commercial viability of using this compound as a feedstock for PHA production.

Successful demonstration of this pathway could expand the range of viable substrates for PHA biosynthesis, potentially leading to more cost-effective and versatile production of these valuable biopolymers for biomedical and other applications.

References

Application Note: Ethyl 3-hydroxybutyrate as a Versatile Internal Standard for Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is crucial for understanding complex biological systems and for the discovery of novel biomarkers. The use of internal standards is a fundamental practice to control for variability introduced during sample preparation, extraction, and analysis. An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and exhibit similar behavior during analytical procedures.

Ethyl 3-hydroxybutyrate is a volatile ethyl ester that has been identified in various biological and food samples, such as wine.[1] Its structure, containing both a hydroxyl and an ester functional group, and its volatility make it a potentially suitable internal standard for the quantification of a range of small polar and semi-volatile metabolites, particularly other esters, short-chain fatty acids, and hydroxy acids, using gas chromatography-mass spectrometry (GC-MS). This application note provides a detailed protocol for the use of this compound as an internal standard in a metabolomics workflow.

Experimental Protocols

This section details a comprehensive protocol for the analysis of small molecules in human plasma using this compound as an internal standard.

Materials and Reagents
  • This compound (≥98% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Human plasma (collected in EDTA tubes)

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Internal Standard Solution: Dilute the stock solution to a final concentration of 10 µg/mL in methanol.

Sample Preparation and Metabolite Extraction
  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound working internal standard solution to each plasma sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to each tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 30°C.

Derivatization for GC-MS Analysis
  • Reagent Addition: To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Tightly cap the vials and incubate at 60°C for 60 minutes in a heating block or oven.

  • Cooling: Allow the samples to cool to room temperature before analysis.

Data Presentation

Quantitative Parameters
ParameterRecommended Value/RangeNotes
Internal Standard Concentration1 µg/mL (in final sample)This provides a robust signal without saturating the detector.
Calibration Curve Range0.1 - 100 µg/mLTo be established for each target analyte.
Quality Control (QC) SamplesLow, Medium, High ConcentrationsPrepared by spiking known concentrations of target analytes into a pooled matrix.
Limit of Detection (LOD)Analyte-dependentDetermined experimentally based on signal-to-noise ratio (e.g., 3:1).
Limit of Quantification (LOQ)Analyte-dependentDetermined experimentally based on signal-to-noise ratio (e.g., 10:1) with acceptable precision and accuracy.
Precision (%CV)< 15%For both intra- and inter-day assays.
Accuracy (%RE)85-115%For both intra- and inter-day assays.
GC-MS Instrumentation and Parameters
ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Oven Temperature ProgramStart at 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier GasHelium at a constant flow of 1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeFull Scan (m/z 50-600) and Selected Ion Monitoring (SIM)
SIM Ions for this compound (TMS derivative) m/z 117, 175, 219

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Plasma Sample (100 µL) Add_IS Add this compound IS Sample->Add_IS Add_MeOH Add Methanol & Vortex Add_IS->Add_MeOH Incubate Incubate at -20°C Add_MeOH->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Derivatize Add Pyridine & BSTFA Incubate at 60°C Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data_Processing Data Processing & Quantification GCMS->Data_Processing

Caption: Experimental workflow for metabolomics analysis using this compound as an internal standard.

ketogenesis_pathway Fatty_Acids Fatty Acids Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation Beta_Hydroxybutyrate D-β-Hydroxybutyrate Acetoacetate->Beta_Hydroxybutyrate

Caption: Simplified overview of the ketogenesis pathway, which produces ketone bodies including the parent acid of this compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (S)-4-chloro-3-hydroxybutyrate [(S)-CHBE] is a pivotal chiral intermediate in the pharmaceutical industry, most notably for the synthesis of cholesterol-lowering drugs of the statin class.[1][2] The most direct and efficient route to produce this valuable compound is through the asymmetric reduction of the prochiral ketone, ethyl 4-chloroacetoacetate (ECAA), also referred to as ethyl 4-chloro-3-oxobutanoate (COBE).[1][2] While traditional chemical methods exist, they often rely on expensive and toxic heavy metal catalysts and may offer limited enantioselectivity.[3] In contrast, biocatalytic reductions have emerged as a superior alternative, providing exceptional enantioselectivity (often >99% e.e.), milder reaction conditions, and greater environmental sustainability.[1]

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-CHBE using biocatalytic methods, which are intended for use by researchers, scientists, and professionals in drug development and organic synthesis.

Overview of Biocatalytic Strategies

The core of the biocatalytic approach lies in the use of oxidoreductases, such as alcohol dehydrogenases (ADHs), ketoreductases (KREDs), or carbonyl reductases, to stereoselectively reduce the ketone group of ECAA.[1][4] These enzymes can be utilized as isolated proteins or within whole-cell systems (e.g., recombinant Escherichia coli or yeast), the latter of which is often more cost-effective as it circumvents the need for enzyme purification.[5]

A critical aspect of these enzymatic reductions is the requirement for a nicotinamide cofactor, typically NADPH or NADH, which is consumed in stoichiometric amounts.[2] Due to the high cost of these cofactors, an in situ cofactor regeneration system is indispensable for the economic feasibility of the process on an industrial scale.[2] This is commonly achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the required cofactor.[6][7]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction using Recombinant E. coli

This protocol describes the asymmetric reduction of ECAA using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase for cofactor regeneration.

Materials:

  • Recombinant E. coli cells co-expressing carbonyl reductase and glucose dehydrogenase

  • Ethyl 4-chloroacetoacetate (ECAA)

  • Glucose

  • Potassium phosphate buffer (0.1 M, pH 6.5)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Luria-Bertani (LB) medium with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Equipment:

  • Fermenter or baffled flasks

  • Centrifuge

  • Reaction vessel with temperature and pH control

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotics.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • Transfer the overnight culture into a larger volume of fresh LB medium and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 20-25°C) for 12-16 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with potassium phosphate buffer and centrifuge again.

    • The resulting cell paste can be used immediately or stored at -80°C.

  • Asymmetric Reduction:

    • In a temperature-controlled reaction vessel, prepare a reaction mixture containing potassium phosphate buffer, glucose (e.g., 1.5 molar equivalents relative to ECAA), and the harvested recombinant E. coli cells.

    • Initiate the reaction by adding ECAA. The substrate can be added in a single batch or fed incrementally to mitigate potential substrate inhibition.[8]

    • Maintain the reaction at a constant temperature (e.g., 30°C) and pH (e.g., 6.5) with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Product Extraction and Purification:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (S)-CHBE.

    • If necessary, purify the product further by column chromatography.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using chiral GC or HPLC.

    • Calculate the isolated yield of the purified (S)-CHBE.

Data Presentation

The following tables summarize typical quantitative data obtained from the biocatalytic reduction of ECAA.

Table 1: Performance of Different Biocatalysts for (S)-CHBE Synthesis

BiocatalystCo-substrate/Cofactor RegenerationSubstrate Conc.Temp. (°C)pHTime (h)Conversion (%)e.e. (%)Reference
Recombinant E. coli with Carbonyl Reductase and GDHGlucose1000 mM307.012>90>99 (R)[3][9]
Recombinant E. coli with Acetoacetyl-CoA Reductase and GDHGlucose-----99.8 (S)[7]
Candida magnoliae------>92 (S)[10]
Saccharomyces cerevisiaeGlucose74 mM308.5-8493 (S)[8]
Recombinant E. coli with SmADH31 and GDHGlucose4.0 M---100>99.9 (S)[6]

Table 2: Influence of Reaction Parameters on (S)-CHBE Synthesis

ParameterCondition 1Result 1 (Yield/e.e.)Condition 2Result 2 (Yield/e.e.)Reference
Temperature20°C95.2% conversion30°CLower yield[11]
Substrate AdditionBatch (74 mM)75% yieldSlow-release84% yield[8]

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing Culture 1. Cell Culture & Induction Harvest 2. Cell Harvesting Culture->Harvest Reaction 3. Asymmetric Reduction (ECAA to (S)-CHBE) Harvest->Reaction Extraction 4. Product Extraction Reaction->Extraction Purification 5. Purification Extraction->Purification Analysis 6. Analysis (Yield, e.e.) Purification->Analysis

Caption: Experimental workflow for the biocatalytic synthesis of ethyl (S)-4-chloro-3-hydroxybutyrate.

biocatalytic_cycle cluster_main Carbonyl Reductase Cycle cluster_regeneration Cofactor Regeneration Cycle ECAA Ethyl 4-chloroacetoacetate (ECAA) CHBE Ethyl (S)-4-chloro-3-hydroxybutyrate ((S)-CHBE) ECAA->CHBE Carbonyl Reductase NADP NADP+ NADP_reg NADP+ NADPH NADPH NADPH:e->NADP:w Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Glucose Dehydrogenase NADPH_reg NADPH NADP_reg:e->NADPH_reg:w

Caption: Biocatalytic cycle for the asymmetric reduction of ECAA with cofactor regeneration.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yeast-Catalyzed Reduction of Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enantioselective reduction of ethyl acetoacetate using yeast. Our aim is to help you achieve high enantiomeric excess (ee) and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of ethyl acetoacetate reduction by baker's yeast (Saccharomyces cerevisiae)?

The primary product is (S)-(+)-ethyl 3-hydroxybutanoate, a valuable chiral building block in organic synthesis.[1][2] The reaction involves the stereoselective reduction of the keto group of ethyl acetoacetate.

Q2: Why am I observing low enantiomeric excess (ee) in my reaction?

Low enantiomeric excess can be attributed to several factors:

  • Presence of multiple reductase enzymes: Baker's yeast contains multiple oxidoreductases, some of which produce the (S)-enantiomer while others produce the (R)-enantiomer.[1] The overall ee depends on the relative activity of these competing enzymes.

  • Sub-optimal reaction conditions: Factors such as substrate concentration, temperature, and pH can significantly influence the activity and selectivity of the desired (S)-specific reductases.[2]

  • Yeast strain variability: Different strains of Saccharomyces cerevisiae and other yeast species can exhibit varying levels of enantioselectivity.[1][3][4]

Q3: How can I improve the enantiomeric excess (ee)?

Several strategies can be employed to enhance the enantioselectivity of the reduction:

  • Substrate feeding: Maintaining a low concentration of ethyl acetoacetate in the reaction mixture through slow, continuous addition (fed-batch) can significantly increase the ee.[1] This is because the (R)-specific enzymes often have a higher substrate binding constant and become less active at low substrate concentrations.[1]

  • Enzyme inhibition: Selective inhibitors can be used to block the activity of the (R)-specific enzymes. For instance, pre-incubation of the yeast with vinyl acetate has been shown to yield ethyl (S)-3-hydroxybutanoate with an ee of up to 98%.[1]

  • Yeast pre-treatment ("starving"): "Starving" the yeast by incubating it in a nutrient-poor medium (e.g., 5% aqueous ethanol) for several days under aerobic conditions can lead to a relative activation of the enzyme(s) producing the (S)-enantiomer, resulting in higher ee.[2][5]

  • Immobilization: Immobilizing the yeast cells, for example in calcium alginate, can in some cases improve the enantiomeric excess.[1][6][7]

  • Use of co-solvents: The addition of small amounts of organic solvents can enhance enantioselectivity.[8][9]

Q4: What is the role of sucrose or glucose in the reaction?

Sucrose or glucose serves as the energy source and provides the necessary reducing equivalents (NAD(P)H) for the enzymatic reduction of the ketone.[1][10] The yeast metabolizes the sugar through glycolysis, regenerating the cofactors required by the reductase enzymes.

Q5: Can I use a different yeast species for this reduction?

Yes, while Saccharomyces cerevisiae (baker's yeast) is commonly used, other yeast species have been shown to be effective, sometimes with higher enantioselectivity or yielding the opposite enantiomer.[3][4][11] For example, Hansenula sp. and Dekera sp. have been reported to produce (S)-(+)-ethyl 3-hydroxybutanoate with high ee.[1] Conversely, Aspergillus niger and Kluyveromyces marxianus can produce the (R)-enantiomer.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Conversion/Yield 1. Insufficient yeast concentration. 2. Inadequate sugar (energy source) concentration. 3. Substrate inhibition at high concentrations. 4. Poor yeast viability. 5. Sub-optimal temperature or pH.1. Increase the amount of yeast. A common starting point is 77 g/L.[1] 2. Ensure sufficient sucrose or glucose is present (e.g., 192 g/L).[1] Consider a second addition of sugar during the reaction.[5] 3. Add the ethyl acetoacetate substrate slowly over time (fed-batch approach) to avoid high initial concentrations.[1] 4. Use fresh yeast and ensure proper rehydration. Test yeast activity before starting the main reaction. 5. Optimize temperature (typically around 30-37°C) and pH (typically in the range of 5.0-5.5).[12][13]
Low Enantiomeric Excess (ee) 1. High substrate concentration favoring (R)-specific enzymes. 2. Activity of competing (R)-specific reductases. 3. Sub-optimal reaction conditions (temperature, pH). 4. Inherent properties of the yeast strain used.1. Implement a substrate feeding strategy to maintain a low substrate concentration.[1] 2. Pre-incubate the yeast with a selective inhibitor like vinyl acetate (100 mM for 1 hour).[1] 3. "Starve" the yeast in 5% aqueous ethanol for 4 days prior to substrate addition.[2][5] 4. Experiment with different commercially available baker's yeast strains or screen other yeast species.[1][3]
Difficulty in Product Isolation 1. Emulsion formation during extraction. 2. Large amount of biomass complicating work-up.1. Use a filter aid like Celite to remove yeast cells before solvent extraction.[5] 2. Centrifuge the reaction mixture to pellet the yeast cells before decanting the supernatant for extraction.[2] 3. Continuous liquid-liquid extraction can be more efficient for recovering the product.[2][5]
Reaction is Too Slow 1. Insufficient yeast or sugar concentration. 2. Low reaction temperature. 3. Poor mixing/aeration. 4. Mass transfer limitations if using immobilized yeast.1. Increase the concentration of yeast and/or sugar. 2. Increase the temperature to the optimal range (e.g., 30-37°C). 3. Ensure adequate stirring or shaking to keep the yeast suspended and facilitate nutrient/substrate uptake.[2] 4. If using immobilized yeast, optimize the bead size to minimize diffusion limitations.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Enantiomeric Excess (ee) and Yield

Yeast Treatment/ConditionSubstrate Conc. (g/L)Time (h)Yield (%)ee (%)Reference
Standard Procedure15726985[1]
Substrate FeedingLow, maintained--up to 98[1]
Vinyl Acetate Inhibition---98[1]
"Starved" Yeast (in 5% EtOH)548-7270>90[2][5]
Immobilized in Ca-Alginate---up to 98[1]

Table 2: Comparison of Different Yeast Species for Ethyl Acetoacetate Reduction

MicroorganismEnantiomeree (%)Conversion (%)Reference
Saccharomyces cerevisiae(S)58>85[1]
Hansenula sp.(S)81>85[1]
Dekera sp.(S)73>85[1]
Aspergillus niger(R)30>85[1]
Kluyveromyces marxianus(R)18>85[1]

Experimental Protocols

Protocol 1: High-ee Reduction Using "Starved" Yeast[2][5]
  • Yeast Pre-treatment: Suspend 125 g of baker's yeast in 1 L of a 95:5 water/ethanol solution in a 2 L Erlenmeyer flask.

  • Shake the suspension at 120 rpm and 30°C for 4 days. This "starving" period is crucial for enhancing enantioselectivity.

  • Reaction: After the pre-treatment period, add 5 g of ethyl acetoacetate to the yeast suspension.

  • Continue shaking at 30°C and monitor the reaction progress by GC. The reaction is typically complete in 2-3 days.

  • Work-up:

    • Centrifuge the mixture (e.g., 7000 rpm for 20 min) to pellet the yeast cells.

    • Continuously extract the supernatant with diethyl ether for 4 days.

    • Dry the organic layer over MgSO₄, filter, and evaporate the solvent.

    • Purify the crude product by bulb-to-bulb distillation to obtain (S)-(+)-ethyl 3-hydroxybutanoate.

Protocol 2: Standard Reduction Procedure[1][5]
  • Yeast Activation: In a 4 L flask, dissolve 300 g of sucrose in 1.6 L of tap water. Add 200 g of baker's yeast and stir the mixture for 1 hour at approximately 30°C.

  • Substrate Addition: Add 20.0 g of ethyl acetoacetate to the fermenting suspension and stir for 24 hours at room temperature.

  • Second Feeding: Prepare a solution of 200 g of sucrose in 1 L of warm (approx. 40°C) tap water and add it to the reaction mixture. One hour later, add another 20.0 g of ethyl acetoacetate.

  • Reaction Continuation: Continue stirring for an additional 50-60 hours at room temperature.

  • Work-up:

    • Add 80 g of Celite to the mixture and filter through a sintered-glass funnel to remove the yeast.

    • Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.

    • Dry the combined ether extracts over MgSO₄, filter, and concentrate using a rotary evaporator.

    • Fractionally distill the residue to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Yeast Preparation cluster_reaction Bioreduction cluster_workup Product Isolation Yeast Baker's Yeast Activation Activation/Pre-treatment (e.g., with Sucrose or 'Starving') Yeast->Activation ReactionVessel Reaction Vessel (Yeast Suspension) Activation->ReactionVessel Incubation Incubation (Stirring, Controlled Temp.) ReactionVessel->Incubation Substrate Ethyl Acetoacetate (Batch or Fed-Batch Addition) Substrate->ReactionVessel Separation Separation (Filtration/Centrifugation) Incubation->Separation Extraction Solvent Extraction Separation->Extraction Purification Purification (Distillation) Extraction->Purification Product (S)-Ethyl 3-hydroxybutanoate Purification->Product

Caption: Experimental workflow for the yeast-catalyzed reduction of ethyl acetoacetate.

signaling_pathway cluster_cell Yeast Cell cluster_cofactor Cofactor Regeneration Glucose Glucose (from Sucrose) Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate NAD NAD+ NADH NADH Glycolysis->NADH Generates NAD->NADH Reduction NADH->NAD Oxidation S_Reductase (S)-Specific Reductase NADH->S_Reductase H- R_Reductase (R)-Specific Reductase NADH->R_Reductase H- EAA Ethyl Acetoacetate (EAA) EAA->S_Reductase EAA->R_Reductase S_Product (S)-Ethyl 3-hydroxybutanoate R_Product (R)-Ethyl 3-hydroxybutanoate S_Reductase->NAD S_Reductase->S_Product R_Reductase->NAD R_Reductase->R_Product

Caption: Biochemical pathway for the reduction of ethyl acetoacetate in yeast.

References

Improving the yield of Ethyl 3-hydroxybutyrate synthesis with sodium borohydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 3-hydroxybutyrate via the reduction of ethyl acetoacetate using sodium borohydride.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound using sodium borohydride?

The synthesis involves the chemoselective reduction of the ketone functional group in ethyl acetoacetate to a secondary alcohol, yielding this compound. Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones over esters under standard conditions.[1][2][3][4]

Q2: What are the typical solvents and temperatures used for this reaction?

Methanol and ethanol are the most common solvents for the sodium borohydride reduction of β-keto esters.[5] The reaction is often initiated at a low temperature, such as 0-5°C, by adding the sodium borohydride portion-wise to control the exothermic reaction. It is then typically allowed to warm to room temperature.[6][7][8]

Q3: Why is my reaction yield lower than expected?

Several factors can contribute to low yields. These include:

  • Incomplete reaction: The reaction time may be insufficient. Extending the reaction time can improve the yield.[5]

  • Suboptimal temperature control: Adding the sodium borohydride too quickly can lead to a rapid temperature increase and potential side reactions. Gradual addition at a controlled low temperature is recommended.[9]

  • Hydrolysis of the ester: Although NaBH₄ is a mild reducing agent, prolonged reaction times or harsh workup conditions could potentially lead to some hydrolysis of the ester group.

  • Loss during workup: Inefficient extraction or purification can lead to significant product loss.

Q4: I am observing the formation of a diol (butane-1,3-diol). What is causing this?

The formation of butane-1,3-diol indicates the reduction of both the ketone and the ester functional groups. This typically occurs when an excess of sodium borohydride is used or under more forcing reaction conditions (e.g., higher temperatures for a prolonged period).[5][10] To avoid this, a stoichiometry of 1:0.5 (β-keto ester:NaBH₄) is recommended.[5]

Q5: My product is showing contamination with mthis compound. Why did this happen?

This is a result of a transesterification reaction. If you use methanol as a solvent for the reduction of ethyl acetoacetate, the sodium borohydride can facilitate the exchange of the ethyl group of the ester with a methyl group from the solvent.[5] To avoid this, it is best to use the same alcohol as the ester moiety (in this case, ethanol).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal temperature control during NaBH₄ addition. 3. Product loss during workup and purification.1. Increase the reaction time. Monitoring the reaction by TLC is advised.[9] 2. Add NaBH₄ in small portions at 0-5°C. 3. Ensure efficient extraction with a suitable organic solvent and careful purification.
Formation of Diol Byproduct 1. Excess sodium borohydride. 2. High reaction temperature.1. Use a molar ratio of ethyl acetoacetate to NaBH₄ of approximately 1:0.5.[5] 2. Maintain a low to moderate reaction temperature.
Transesterification Use of an alcohol solvent different from the ester's alcohol (e.g., using methanol for ethyl acetoacetate).Use the corresponding alcohol as the solvent (e.g., ethanol for ethyl acetoacetate).[5]
Reaction Not Starting 1. Inactive sodium borohydride (degraded by moisture). 2. Very low reaction temperature.1. Use fresh, dry sodium borohydride. 2. Allow the reaction to slowly warm to room temperature after the initial addition of NaBH₄ at low temperature.
Difficult Product Isolation Formation of emulsions during extraction.Add a saturated brine solution during the workup to break up emulsions and improve phase separation.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate in ethanol (approximately 5-10 volumes).

    • Cool the solution to 0-5°C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (0.5 molar equivalents) to the cooled solution in small portions over 15-30 minutes, ensuring the temperature does not rise significantly.

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 15 minutes, then allow it to warm to room temperature and stir for another 1-3 hours.[6][7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture in an ice bath again.

    • Slowly and carefully quench the reaction by adding dilute hydrochloric acid (e.g., 1M HCl) dropwise until the effervescence ceases and the pH is acidic. This step neutralizes the excess borohydride and the borate esters.[7][8]

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[8][11]

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Dissolve Ethyl Acetoacetate in Ethanol cool_solution Cool to 0-5°C prep_reactants->cool_solution add_nabh4 Add NaBH4 (0.5 eq) portion-wise cool_solution->add_nabh4 stir_cold Stir at 0-5°C add_nabh4->stir_cold stir_rt Stir at Room Temp stir_cold->stir_rt quench Quench with dilute HCl stir_rt->quench extract Extract with Organic Solvent quench->extract purify Purify (Distillation or Chromatography) extract->purify final_product final_product purify->final_product This compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_side_reactions Common Side Reactions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes side_reactions Side Reactions start->side_reactions Yes workup_loss Workup Loss start->workup_loss Yes sol_incomplete Increase Reaction Time Monitor by TLC incomplete_rxn->sol_incomplete sol_side Control Temp Check Stoichiometry side_reactions->sol_side diol_formation Diol Formation? side_reactions->diol_formation transesterification Transesterification? side_reactions->transesterification sol_workup Optimize Extraction & Purification workup_loss->sol_workup diol_cause Excess NaBH4 diol_formation->diol_cause Yes trans_cause Incorrect Solvent transesterification->trans_cause Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Side reactions in the synthesis of Ethyl 3-hydroxybutyrate and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxybutyrate. Our aim is to help you identify and prevent common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for the synthesis of this compound involve the reduction of ethyl acetoacetate. This can be achieved through chemical means, typically using sodium borohydride (NaBH₄) for a racemic product, or through biocatalytic methods, such as using baker's yeast (Saccharomyces cerevisiae) or isolated enzymes (e.g., alcohol dehydrogenases) to produce specific enantiomers.[1][2][3] Enzymatic resolution of racemic this compound is also a common strategy.

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

The main side reactions include:

  • Over-reduction: Reduction of both the ketone and ester functionalities of ethyl acetoacetate to yield 1,3-butanediol.

  • Dehydration: Elimination of water from this compound to form ethyl crotonate.

  • Transesterification: Reaction of the ethyl ester with other alcohols present or self-condensation.

  • Hydrolysis: Conversion of the ethyl ester back to 3-hydroxybutyric acid.

Q3: How can I monitor the progress of my reaction and detect side products?

Gas chromatography-mass spectrometry (GC-MS) is an effective technique for monitoring the reaction progress and identifying both the desired product and potential side products.[4] Thin-layer chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's completion.[5]

Troubleshooting Guides

Issue 1: Low Yield and Presence of 1,3-Butanediol (Over-reduction)

Q: My final product is contaminated with a significant amount of 1,3-butanediol, and my overall yield of this compound is low. What is causing this?

A: This is a classic case of over-reduction, where the reducing agent has reduced both the ketone and the ester group of the starting material, ethyl acetoacetate.

Possible Causes and Solutions:

  • Strong Reducing Agent: You might be using a reducing agent that is too powerful, such as lithium aluminum hydride (LiAlH₄).

    • Prevention: Switch to a milder reducing agent like sodium borohydride (NaBH₄), which is more selective for ketones over esters under controlled conditions.[5]

  • Reaction Conditions: Even with NaBH₄, harsh conditions can lead to over-reduction.

    • Prevention:

      • Maintain a low reaction temperature, typically between 0°C and room temperature.[6]

      • Avoid prolonged reaction times after the consumption of the starting material. Monitor the reaction closely by TLC or GC.[5]

Quantitative Data on Reducing Agent Selectivity:

Reducing AgentTypical Product from Ethyl AcetoacetateSelectivity for Ketone
Sodium Borohydride (NaBH₄)This compoundHigh
Lithium Aluminum Hydride (LiAlH₄)1,3-butanediolLow (reduces both ketone and ester)

Experimental Protocol: Selective Reduction of Ethyl Acetoacetate with Sodium Borohydride [5][6]

  • Dissolve ethyl acetoacetate (1 equivalent) in ethanol in a round-bottomed flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1-1.2 equivalents) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Monitor the reaction by TLC until the ethyl acetoacetate spot disappears.

  • Quench the reaction by slowly adding water or dilute acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Diagram: Synthesis and Over-reduction Pathway

G Ethyl Acetoacetate Ethyl Acetoacetate This compound This compound Ethyl Acetoacetate->this compound NaBH4 (Selective Reduction) 1,3-Butanediol 1,3-Butanediol Ethyl Acetoacetate->1,3-Butanediol LiAlH4 (Over-reduction)

Caption: Selective vs. over-reduction of ethyl acetoacetate.

Issue 2: Presence of Ethyl Crotonate Impurity (Dehydration)

Q: My NMR and GC-MS analyses show the presence of ethyl crotonate in my final product. How can I avoid this?

A: The presence of ethyl crotonate indicates that your product, this compound, has undergone dehydration. This is a common side reaction, especially under acidic conditions and/or at elevated temperatures.

Possible Causes and Solutions:

  • Acidic Conditions: Acidic work-up or residual acidic catalysts can promote the elimination of water.

    • Prevention:

      • Neutralize the reaction mixture carefully after quenching. A wash with a mild base like sodium bicarbonate solution can be effective.

      • If using an acidic catalyst for another step, ensure it is thoroughly removed or neutralized before any heating.

  • High Temperatures: Distillation at high temperatures can cause dehydration.

    • Prevention:

      • Purify this compound using vacuum distillation to lower the boiling point. The boiling point is approximately 75-76°C at 12 mmHg.

      • Avoid excessive heating during solvent removal on a rotary evaporator.

Troubleshooting Flowchart: Dehydration Side Reaction

G cluster_0 Troubleshooting Dehydration Start Start Impurity_Detected Ethyl Crotonate Detected? Start->Impurity_Detected Check_pH Check pH of reaction/workup Impurity_Detected->Check_pH Yes End End Impurity_Detected->End No Acidic_pH Is pH acidic? Check_pH->Acidic_pH Check_Temp Review purification temperature High_Temp High distillation temp? Check_Temp->High_Temp Acidic_pH->Check_Temp No Neutralize Incorporate neutralization step (e.g., NaHCO3 wash) Acidic_pH->Neutralize Yes Vacuum_Distill Use vacuum distillation High_Temp->Vacuum_Distill Yes High_Temp->End No Neutralize->Check_Temp Vacuum_Distill->End

Caption: Troubleshooting workflow for dehydration side reaction.

Issue 3: Variable Yields and Byproducts in Biocatalytic Reductions

Q: I'm using baker's yeast for an asymmetric synthesis, but my yields are inconsistent, and I sometimes get low enantiomeric excess. How can I optimize this?

A: Biocatalytic reductions are sensitive to various parameters. Inconsistency often arises from variations in yeast activity and reaction conditions.

Possible Causes and Solutions:

  • Yeast Activity: The metabolic state of the yeast greatly influences its reductive capability and stereoselectivity.

    • Optimization:

      • "Starving" the yeast by pre-incubating it in a sugar-free medium can sometimes activate the desired reductase enzymes, leading to higher enantiomeric excess.[7]

      • Ensure consistent sourcing and age of the baker's yeast.

  • Substrate Concentration: High concentrations of ethyl acetoacetate can be toxic to yeast cells, inhibiting the reaction.

    • Optimization: Add the substrate portion-wise or via a syringe pump to maintain a low, steady concentration in the reaction medium.[8]

  • Reaction pH and Temperature: The optimal pH for many yeast-based reductions is near neutral. Temperature affects both yeast viability and enzyme activity.

    • Optimization: Maintain the pH between 6.0 and 7.5. The optimal temperature is typically around 30-35°C.[8][9]

  • Aerobic vs. Anaerobic Conditions: The presence of oxygen can influence which metabolic pathways are active in the yeast.

    • Optimization: Aerobic conditions are often favored for these reductions as they can help regenerate necessary cofactors (NADH/NADPH).[7]

Quantitative Data on Baker's Yeast Reduction of Ethyl Acetoacetate:

ParameterConditionTypical Yield (%)Enantiomeric Excess (ee %) of (S)-enantiomer
Substrate AdditionBatch~60-70%~85%[10]
Substrate AdditionFed-batch>70%>95%[8]
Yeast StateFreshVariableVariable
Yeast State"Starved"~70%>94%[7]

Experimental Protocol: Baker's Yeast Reduction of Ethyl Acetoacetate [7][10]

  • In a flask, suspend baker's yeast and sucrose in warm tap water (around 30-40°C).

  • Stir the mixture for about an hour to activate the yeast.

  • Add ethyl acetoacetate dropwise to the fermenting mixture.

  • Stir the reaction at room temperature for 24-48 hours. It can be beneficial to add a second portion of sucrose and yeast after 24 hours to maintain the reaction rate.

  • Monitor the reaction by GC or TLC.

  • Once the starting material is consumed, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with an organic solvent like ethyl ether or ethyl acetate.

  • Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.

  • Purify the product by vacuum distillation.

Diagram: Key Factors in Biocatalytic Reduction

G cluster_0 Optimization Parameters Ethyl_Acetoacetate Ethyl_Acetoacetate Bakers_Yeast Baker's Yeast (S. cerevisiae) Ethyl_Acetoacetate->Bakers_Yeast Ethyl_3_hydroxybutyrate Ethyl_3_hydroxybutyrate Bakers_Yeast->Ethyl_3_hydroxybutyrate Temperature Temperature (30-35°C) Temperature->Bakers_Yeast pH pH (6.0-7.5) pH->Bakers_Yeast Substrate_Conc Substrate Conc. (Fed-batch) Substrate_Conc->Bakers_Yeast Aeration Aeration Aeration->Bakers_Yeast

Caption: Key parameters for optimizing baker's yeast reduction.

Issue 4: Presence of Other Esters (Transesterification)

Q: I am seeing byproducts in my reaction that appear to be different esters of 3-hydroxybutyric acid. What is happening?

A: This is likely due to transesterification, where the ethyl group of your product is exchanged with another alcohol.

Possible Causes and Solutions:

  • Presence of Other Alcohols: If your reaction solvent is an alcohol other than ethanol, or if other alcohols are present as impurities, transesterification can occur, especially with acid or base catalysis.

    • Prevention: Use ethanol as the solvent for the reduction of ethyl acetoacetate if possible. If other solvents are necessary, ensure they are aprotic and free of alcohol impurities.

  • Acid or Base Catalysis: Both acids and bases can catalyze transesterification.

    • Prevention: Maintain a neutral pH, especially during workup and purification. Avoid strong acid or base washes if possible, or ensure they are thoroughly removed.

  • Enzyme-Catalyzed Transesterification: Some lipases and esterases used for kinetic resolution can also catalyze transesterification.

    • Prevention: Choose an enzyme with high hydrolytic or synthetic activity for the desired reaction but low transesterification activity under your reaction conditions. Consult the enzyme's technical datasheet for optimal conditions.

This guide is intended to assist in troubleshooting common issues in the synthesis of this compound. For further assistance, please consult the relevant literature or contact our technical support team.

References

Technical Support Center: Purification of Ethyl 3-hydroxybutyrate by Fractional Distillation under Reduced Pressure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Ethyl 3-hydroxybutyrate via fractional distillation under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation under reduced pressure necessary for purifying this compound?

A1: this compound has a relatively high boiling point at atmospheric pressure, approximately 170-175°C.[1] At these temperatures, the compound can be susceptible to decomposition.[2] Performing the distillation under reduced pressure (vacuum) significantly lowers the boiling point, which minimizes thermal stress on the molecule and prevents degradation, leading to a purer product and higher yield.

Q2: What is the expected boiling point of this compound under vacuum?

A2: The boiling point is dependent on the pressure within the system. For example, at a pressure of 12 mmHg, the boiling point is in the range of 71-73°C.[3][4] It is crucial to monitor both the temperature and the pressure during distillation.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials such as ethyl acetoacetate, solvents used during synthesis (e.g., ethanol), and byproducts like ethyl trans-crotonate, which can form under certain reaction conditions.[5]

Q4: Can I use boiling stones for vacuum distillation?

A4: No, boiling stones are not effective under vacuum because the trapped air in their pores is rapidly removed, rendering them unable to promote smooth boiling.[6][7] A magnetic stir bar and stir plate must be used to ensure smooth boiling and prevent bumping.[6]

Q5: Is it necessary to grease the glass joints?

A5: Yes, all ground-glass joints must be lightly greased with a suitable vacuum grease to ensure an airtight seal.[6][8] Leaks in the system will prevent you from achieving the desired low pressure and can lead to an inefficient or failed distillation.[7][9]

Data Summary

For successful fractional distillation, it is critical to know the expected boiling point at a given pressure.

Pressure (mmHg)Boiling Point (°C)
760170-175
1271-73

Data sourced from multiple references.[1][3][4][10]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the standard procedure for the purification of this compound.

1. Pre-Distillation Workup:

  • Ensure the crude this compound is free from any acidic or basic residues by washing with a saturated sodium bicarbonate solution, followed by a brine solution.[11]

  • Dry the crude product over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3][4][11]

  • Filter to remove the drying agent.

  • Remove any low-boiling solvents using a rotary evaporator.[3][4]

2. Apparatus Setup:

  • Safety Check: Inspect all glassware for cracks or defects, as they can implode under vacuum.[6][8]

  • Assembly: Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask (a cow-type adapter with multiple flasks is recommended for collecting different fractions).[7] A Claisen adapter is often included to minimize bumping into the condenser.[7]

  • Place a magnetic stir bar in the distillation flask.

  • Lightly grease all joints to ensure a complete seal.[6][8]

  • Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump. The trap should be cooled, for example with liquid nitrogen, to protect the pump from corrosive vapors.[7]

  • Use thick-walled vacuum tubing to prevent collapse under reduced pressure.[8]

  • Ensure cold water is flowing through the condenser from the bottom inlet to the top outlet.[8]

3. Distillation Process:

  • Begin stirring the crude product in the distillation flask.[7]

  • Slowly and carefully apply the vacuum to the system. You may observe some initial bubbling as residual solvents are removed.[6][7]

  • Once a stable, low pressure is achieved, begin to heat the distillation flask using a heating mantle.[12]

  • Increase the heat gradually. The temperature at the distillation head will rise as the vapor of the first fraction reaches the thermometer.

  • Collect any low-boiling impurities as a forerun in the first receiving flask.

  • As the temperature stabilizes at the boiling point of this compound for the given pressure, switch to a clean receiving flask to collect the pure product.[3][4]

  • Maintain a steady distillation rate. If the distillation is too fast, the separation efficiency of the column will be reduced. If it is too slow, the column may lose heat too quickly. Insulating the distillation column with glass wool or aluminum foil can help maintain temperature.[6][12]

4. Post-Distillation:

  • Once the distillation is complete, remove the heating mantle and allow the system to cool down.[6]

  • Crucially , vent the system to atmospheric pressure before turning off the vacuum pump to prevent oil from the pump from being sucked back into the system.[6]

  • Disassemble the apparatus and characterize the purified fractions.

Visualizations

Experimental Workflow

G A Crude Ethyl 3-hydroxybutyrate B Pre-Distillation Workup (Wash & Dry) A->B C Apparatus Setup (Fractional Distillation) B->C D Reduced Pressure Distillation C->D E Collect Forerun (Impurities) D->E Low Temp F Collect Main Fraction D->F Stable BP G Pure Ethyl 3-hydroxybutyrate F->G

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

G Start Problem Occurred P1 Violent Bumping? Start->P1 S1 Ensure stir bar is spinning. Avoid boiling stones. P1->S1 Yes P2 Can't achieve low pressure? P1->P2 No End Problem Resolved S1->End S2 Check for leaks. Ensure all joints are greased. Verify pump function. P2->S2 Yes P3 No distillate collecting? P2->P3 No S2->End S3 Increase heating mantle temperature. Insulate column. P3->S3 Yes P4 Distillate is impure? P3->P4 No S3->End S4 Improve column efficiency. Distill more slowly. Ensure proper forerun collection. P4->S4 Yes P4->End No S4->End

Caption: Logic diagram for troubleshooting common distillation issues.

Troubleshooting Common Issues

Q: My solution is bumping violently, even with a stir bar. What should I do?

A:

  • Cause: The heating rate may be too high, or the stirring is not vigorous enough. Liquids tend to boil more violently under reduced pressure.[7]

  • Solution:

    • Reduce the heat from the heating mantle.

    • Ensure the stir bar is coupled with the stir plate and is spinning at a sufficient speed to create a vortex.

    • Make sure a Claisen adapter is being used, which helps prevent bumped liquid from reaching the condenser.[7]

Q: I can't get the pressure in my system low enough. What's wrong?

A:

  • Cause: There is a leak in the system.[9]

  • Solution:

    • Check all connections: Ensure all glassware joints are properly seated and sealed with vacuum grease.[6][8]

    • Inspect tubing: Look for cracks or loose connections in the vacuum tubing. Ensure you are using thick-walled tubing designed for vacuum.[8]

    • Isolate the pump: Disconnect the pump from the apparatus and connect it directly to a vacuum gauge to ensure the pump itself is functioning correctly.

    • Systematically check for leaks: If the pump is working, reconnect the apparatus piece by piece to identify the source of the leak.[9] A hissing sound can often indicate the location of a leak.[7]

Q: The distillation is very slow, or nothing is distilling over, even though the pot is hot.

A:

  • Cause: Insufficient heat is reaching the liquid, or the fractionating column is too efficient at returning condensate to the pot (flooding).

  • Solution:

    • Increase Heat: Gradually increase the temperature of the heating mantle.[12]

    • Insulate: Wrap the distillation flask (above the liquid level) and the fractionating column with glass wool or aluminum foil to prevent heat loss and ensure vapor can reach the condenser.[6][12]

    • Check Thermometer Placement: Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser to get an accurate reading of the vapor temperature.

Q: My final product is not pure. What went wrong?

A:

  • Cause: The fractional distillation was not efficient enough to separate the impurities.

  • Solution:

    • Use a more efficient column: A longer fractionating column or one with a more efficient packing material will provide better separation (more theoretical plates).[13]

    • Slow down the distillation: A slower, more controlled distillation rate allows for better equilibrium between the liquid and vapor phases in the column, improving separation.

    • Careful Fraction Collection: Be meticulous when collecting fractions. Ensure you collect a distinct forerun fraction to remove lower-boiling impurities before collecting your main product. Use a cow-type receiving flask to easily switch between fractions without breaking the vacuum.[7]

References

Troubleshooting low conversion rates in the biocatalytic reduction of ethyl acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the biocatalytic reduction of ethyl acetoacetate to ethyl (S)-3-hydroxybutanoate or ethyl (R)-3-hydroxybutanoate.

Troubleshooting Guide

Low conversion rates can stem from various factors related to the enzyme, substrate, cofactors, and reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.

Question: My conversion rate is significantly lower than expected. Where should I start troubleshooting?

Answer: Start by systematically evaluating the key components of your reaction. We recommend a stepwise approach focusing on enzyme activity, cofactor availability, and reaction conditions. Verify each parameter before moving to the next to efficiently pinpoint the issue.

Logical Troubleshooting Flowchart

TroubleshootingFlowchart start Low Conversion Rate Observed check_enzyme 1. Verify Biocatalyst Activity start->check_enzyme check_cofactor 2. Assess Cofactor System check_enzyme->check_cofactor If activity is confirmed protocol_enzyme Run Enzyme Activity Assay (See Protocol 1) check_enzyme->protocol_enzyme How? check_conditions 3. Evaluate Reaction Conditions check_cofactor->check_conditions If cofactor system is functional protocol_cofactor Analyze Cofactor Regeneration (See Protocol 2) check_cofactor->protocol_cofactor How? check_inhibition 4. Investigate Inhibition check_conditions->check_inhibition If conditions are optimal protocol_conditions Screen pH, Temperature, and Substrate Concentration (See Protocol 3) check_conditions->protocol_conditions How? optimize Systematically Optimize Parameters check_inhibition->optimize If no specific issue is found protocol_inhibition Perform Substrate Inhibition Study (See Protocol 4) check_inhibition->protocol_inhibition How? inactive_enzyme Issue: Inactive Biocatalyst - Source new enzyme/cells - Check storage conditions protocol_enzyme->inactive_enzyme If activity is low cofactor_issue Issue: Inadequate Cofactor - Increase cofactor concentration - Optimize regeneration system protocol_cofactor->cofactor_issue If regeneration is inefficient conditions_issue Issue: Suboptimal Conditions - Adjust pH, temperature, or mixing - Modify substrate concentration protocol_conditions->conditions_issue If conditions are off-optimum inhibition_issue Issue: Substrate/Product Inhibition - Implement substrate feeding strategy - Consider in situ product removal protocol_inhibition->inhibition_issue If inhibition is detected inactive_enzyme->start Re-run experiment cofactor_issue->start Re-run experiment conditions_issue->start Re-run experiment inhibition_issue->start Re-run experiment

Caption: A stepwise guide to troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Enzyme and Biocatalyst

Q1: How can I be sure my enzyme or whole-cell catalyst is active?

A1: Enzyme activity can be compromised by improper storage, handling, or age. To verify activity, perform a small-scale standard assay with fresh reagents under known optimal conditions. A significant drop in activity compared to the supplier's specifications or previous successful batches indicates a problem with the biocatalyst. For whole cells, ensure proper cultivation and harvesting procedures were followed.

Q2: Could the use of a whole-cell system be the cause of low conversion?

A2: While often robust, whole-cell systems can present challenges such as substrate and product transport limitations across the cell membrane. If you suspect this, consider cell permeabilization techniques (e.g., using organic solvents or detergents in controlled amounts) to improve substrate uptake and product release.

Cofactors and Co-substrates

Q3: My enzyme requires NADPH/NADH. How do I ensure the cofactor is not the limiting factor?

A3: The reduction of ethyl acetoacetate is dependent on a hydride transfer from a nicotinamide cofactor (NADPH or NADH). These cofactors are expensive to use stoichiometrically and must be regenerated.[1][2] If conversion stalls, it is often due to insufficient cofactor regeneration.

  • Whole-Cell Systems: These systems often have endogenous cofactor regeneration pathways. A common strategy is to add a co-substrate like glucose.[3] The cell's metabolism oxidizes the glucose, which in turn reduces NAD(P)+ to NAD(P)H. Ensure an adequate concentration of the co-substrate is present.

  • Isolated Enzyme Systems: A secondary enzyme system is required for cofactor regeneration. A popular choice is the use of glucose dehydrogenase (GDH) with glucose as the co-substrate, or formate dehydrogenase (FDH) with formate.[4][5] Ensure the regeneration enzyme is active and all its required components are present.

Biochemical Pathway: Cofactor Regeneration

CofactorRegeneration cluster_main Main Reaction cluster_regen Cofactor Regeneration EAA Ethyl Acetoacetate KRED Keto Reductase (KRED) EAA->KRED Substrate EHB Ethyl 3-Hydroxybutanoate KRED->EHB Product NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED GDH Glucose Dehydrogenase (GDH) NADP->GDH Glucose Glucose Glucose->GDH Co-substrate Gluconolactone Glucono-δ-lactone GDH->NADPH GDH->Gluconolactone By-product

Caption: Cofactor regeneration coupled to the main biocatalytic reduction.

Reaction Conditions

Q4: How critical are pH and temperature for the reaction?

A4: pH and temperature are critical parameters that directly influence enzyme activity and stability.[6][7] The optimal pH for many keto reductases is often in the neutral to slightly acidic range (pH 6.0-7.5).[8][9] Deviations can lead to a sharp decrease in activity. Similarly, most enzymes for this reduction have an optimal temperature range, often between 30-40°C.[10][11] Exceeding the optimal temperature can lead to irreversible denaturation of the enzyme.

ParameterTypical Optimal RangePotential Issue if Deviating
pH 6.0 - 7.5Drastic loss of enzyme activity
Temperature (°C) 30 - 40Enzyme denaturation at high temps; low activity at low temps

Q5: Could the concentration of ethyl acetoacetate be too high?

A5: Yes, high concentrations of ethyl acetoacetate can lead to substrate inhibition, where the enzyme's active site becomes saturated, paradoxically slowing down the reaction rate.[12][13] If you observe that the initial reaction rate decreases as you increase the substrate concentration beyond a certain point, substrate inhibition is likely occurring. A fed-batch approach, where the substrate is added gradually over time, can mitigate this issue.[14]

Experimental Protocols

Protocol 1: Standard Enzyme Activity Assay

This protocol is to determine the activity of an isolated keto reductase or a whole-cell biocatalyst.

Methodology:

  • Prepare a buffered reaction mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing 100 mM phosphate buffer at the optimal pH (e.g., pH 7.0).

  • Add Cofactor and Substrate: Add NADPH to a final concentration of 0.2 mM and ethyl acetoacetate to a non-inhibitory concentration (e.g., 10 mM).

  • Initiate the Reaction: Add a known amount of your enzyme solution or whole-cell suspension to the reaction mixture.

  • Incubate: Incubate at the optimal temperature (e.g., 35°C) with agitation.

  • Monitor Reaction: At regular intervals (e.g., every 5 minutes for 30 minutes), take a sample and quench the reaction (e.g., by adding an equal volume of ethyl acetate for extraction).

  • Analyze: Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product, ethyl 3-hydroxybutanoate.[15]

  • Calculate Activity: One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Protocol 2: Assessing the Cofactor Regeneration System

This protocol is for evaluating the efficiency of a coupled enzyme system (e.g., KRED and GDH) for cofactor regeneration.

Methodology:

  • Set up the reaction: Prepare the reaction as described in Protocol 1, but with a catalytic amount of NADP+ (e.g., 0.05 mM).

  • Add Regeneration System: Add the components of the regeneration system: the co-substrate (e.g., 50 mM glucose) and the regeneration enzyme (e.g., an appropriate amount of GDH).

  • Monitor Cofactor Conversion (Optional): If possible, monitor the concentration of NADPH spectrophotometrically at 340 nm. A stable or increasing concentration of NADPH indicates a functional regeneration system.

  • Monitor Product Formation: Monitor the formation of ethyl 3-hydroxybutanoate over a longer period (e.g., several hours). A sustained rate of product formation indicates efficient cofactor regeneration. A reaction that starts and then quickly stops is a sign of a failing regeneration system.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_buffer Prepare Buffer mix Combine Reagents in Reactor prep_buffer->mix prep_reagents Prepare Substrate, Cofactor, and Co-substrate Solutions prep_reagents->mix prep_enzyme Prepare Biocatalyst (Enzyme solution or cell suspension) prep_enzyme->mix incubate Incubate at Optimal Temp & pH with Agitation mix->incubate sample Take Time-Point Samples incubate->sample quench Quench Reaction & Extract sample->quench analyze Analyze by GC/HPLC quench->analyze calculate Calculate Conversion Rate analyze->calculate

Caption: General experimental workflow for biocatalytic reduction.

Protocol 3: Screening of Reaction Conditions

This protocol outlines a method to screen for optimal pH and temperature.

Methodology:

  • pH Screening: Set up a series of parallel reactions as described in Protocol 1. Vary the pH of the buffer in each reaction (e.g., in 0.5 pH unit increments from 5.5 to 8.5). Run the reactions for a fixed time and measure the conversion in each.

  • Temperature Screening: Using the optimal pH determined above, set up another series of parallel reactions. This time, vary the incubation temperature (e.g., in 5°C increments from 25°C to 45°C). Again, measure the conversion after a fixed time.

Protocol 4: Substrate Inhibition Study

This protocol is to determine if high substrate concentration is inhibiting the reaction.

Methodology:

  • Set up reactions with varying substrate concentrations: Prepare a series of reactions as described in Protocol 1, but vary the initial concentration of ethyl acetoacetate (e.g., 10 mM, 50 mM, 100 mM, 200 mM, 400 mM).

  • Measure Initial Rates: For each reaction, take samples at early time points (e.g., 1, 2, 5, 10 minutes) to determine the initial reaction rate.

  • Plot Data: Plot the initial reaction rate as a function of the substrate concentration. If the rate increases with concentration and then decreases at higher concentrations, this is indicative of substrate inhibition.

Substrate Conc. (mM)Expected Initial Rate Trend (No Inhibition)Expected Initial Rate Trend (With Inhibition)
10LowLow
50MediumMedium
100HighHigh (Peak)
200Higher (approaching Vmax)Lower
400Highest (at or near Vmax)Significantly Lower

References

Overcoming substrate inhibition in the enzymatic synthesis of Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enzymatic synthesis of Ethyl 3-hydroxybutyrate, with a focus on overcoming substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why is it a concern in the synthesis of this compound?

A1: Substrate inhibition is a common phenomenon in enzyme kinetics where the reaction rate decreases at supra-optimal substrate concentrations. Instead of the reaction rate plateauing at high substrate levels (as described by Michaelis-Menten kinetics), it begins to decline. This is a significant concern in the synthesis of this compound as high concentrations of the substrate, ethyl acetoacetate, can inhibit the activity of the dehydrogenase or lipase enzymes typically used, leading to lower product yields and process inefficiency.

Q2: What are the primary causes of substrate inhibition in this enzymatic reaction?

A2: Substrate inhibition in this context can arise from several factors:

  • Formation of a non-productive enzyme-substrate complex: At high concentrations, two substrate molecules may bind to the enzyme's active site in an incorrect orientation, forming a "dead-end" complex that cannot proceed to product formation.

  • Allosteric binding: The substrate may bind to a secondary, lower-affinity site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency.

  • Product inhibition: The product, this compound, can sometimes be structurally similar enough to the substrate to compete for the active site, especially as it accumulates in the reaction mixture.

Q3: How can I determine if my enzyme is being inhibited by the substrate?

A3: The most direct way to identify substrate inhibition is to perform a substrate titration experiment. By measuring the initial reaction rates at a wide range of substrate concentrations (from well below the expected Michaelis constant, Km, to significantly above the point of saturation), you can plot the reaction velocity against the substrate concentration. If the velocity decreases after reaching a maximum, substrate inhibition is occurring.

Q4: What are the main strategies to overcome substrate inhibition in the synthesis of this compound?

A4: The primary strategies to mitigate substrate inhibition include:

  • Fed-batch systems: This involves the gradual feeding of the substrate into the reactor, maintaining a low, optimal substrate concentration that does not inhibit the enzyme.

  • Enzyme immobilization: Confining the enzyme to a solid support can alter its microenvironment and sometimes reduce substrate inhibition effects. It also facilitates enzyme recovery and reuse.

  • Protein engineering: Site-directed mutagenesis can be used to modify the enzyme's structure to decrease its sensitivity to substrate inhibition.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Substrate Inhibition Implement a fed-batch strategy to maintain a low and stable substrate concentration. See Experimental Protocol 1.
Enzyme Inactivation - Verify the optimal pH and temperature for your enzyme. High substrate concentrations can sometimes alter the pH of the reaction medium. - Consider enzyme immobilization to enhance stability. See Experimental Protocol 2.
Product Degradation Analyze the product as quickly as possible after the reaction. Ensure that the work-up and purification steps are not causing degradation.
Insufficient Cofactor Regeneration (for dehydrogenases) If using an alcohol dehydrogenase, ensure that the cofactor (e.g., NADH or NADPH) regeneration system is efficient. Consider adding a coupled enzyme system (e.g., glucose dehydrogenase) to regenerate the cofactor.
Poor Enzyme Activity - Confirm the activity of your enzyme stock with a standard assay. - Ensure proper storage of the enzyme and substrate.
Issue 2: Reaction Rate Decreases Over Time
Possible Cause Troubleshooting Step
Product Inhibition - Measure initial reaction rates to minimize the effect of product accumulation on your kinetic analysis. - Consider in-situ product removal techniques if feasible.
Enzyme Instability - Perform a time-course experiment to assess the stability of the enzyme under your reaction conditions. - Immobilize the enzyme to improve its operational stability.
pH Shift Monitor the pH of the reaction mixture throughout the experiment, as the production of 3-hydroxybutyric acid can lower the pH. Use a buffered solution or a pH-stat system.

Data Presentation

Table 1: Comparison of Batch vs. Fed-Batch Strategies for Poly(3-hydroxybutyrate) (PHB) Production

While specific data for this compound is dispersed, data from the closely related production of PHB (a polymer of 3-hydroxybutyrate) clearly demonstrates the advantages of fed-batch systems in overcoming substrate and product inhibition, leading to significantly higher product concentrations and productivity.

Fermentation Strategy Organism Substrate Final PHB Concentration (g/L) Productivity (g/L/h) Reference
BatchCupriavidus sp. USMAA2-4Oleic acid, 1-pentanol, γ-butyrolactone-0.086[1][2]
Fed-Batch (DO-stat)Cupriavidus sp. USMAA2-4Oleic acid, 1-pentanol, γ-butyrolactone-0.347[1][2]
Fed-Batch (pH-stat)Recombinant E. coliGlucose1573.2[3]
Fed-BatchMicrobial co-cultureGlucose30.3 ± 1.5-[4]

Note: PHB (Poly(3-hydroxybutyrate)) is a polymer of the acid form of the desired product. The principles of overcoming inhibition are directly applicable.

Table 2: Performance of Immobilized Enzymes in Ester Synthesis

Immobilization can significantly enhance enzyme stability and reusability. The choice of carrier material is crucial.

Enzyme Carrier Substrate Key Findings Reference
Candida antarctica Lipase B (CALB)Dendritic Fibrous Nano-Silica (DFNS-C8)Butyric acid, Ethanol96.0% ethyl butyrate conversion; retained 89% activity after 10 cycles.[5]
Extracellular Proteases from Bacillus sp. DL-1Kieselguhr(±)-1-phenylethyl acetateActivity recovery of 79.86%; preserved 35.8% of activity after 6 uses.[6]
Candida antarctica Lipase B (CALB)Solid support (unspecified)Racemic this compoundEnzyme retained activity for over 20 cycles in a batchwise loop reactor.[7][8]

Experimental Protocols

Protocol 1: Fed-Batch Enzymatic Synthesis of this compound

Objective: To mitigate substrate inhibition by maintaining a low, constant concentration of ethyl acetoacetate.

Materials:

  • Alcohol dehydrogenase or lipase active towards ethyl acetoacetate.

  • Ethyl acetoacetate (substrate).

  • Ethanol (co-substrate for esterification, if using lipase).

  • NAD(P)H and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) if using an alcohol dehydrogenase.

  • Reaction buffer (e.g., phosphate buffer, pH 7.0).

  • Bioreactor with a feeding pump and pH control.

Procedure:

  • Reactor Setup: Prepare the reaction vessel with the buffer, enzyme, and cofactor regeneration system (if applicable).

  • Initial Substrate Addition: Add a small, non-inhibitory amount of ethyl acetoacetate to start the reaction.

  • Substrate Feed Preparation: Prepare a concentrated stock solution of ethyl acetoacetate.

  • Fed-Batch Operation:

    • Continuously feed the substrate stock solution into the reactor at a predetermined, slow rate using a syringe pump.

    • The feed rate should be adjusted to match the rate of substrate consumption by the enzyme, thus maintaining a low steady-state substrate concentration.

    • Monitor the reaction progress by periodically taking samples and analyzing for product formation and residual substrate concentration using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • pH Control: Maintain the pH of the reaction mixture at the enzyme's optimum using a pH-stat that adds an appropriate acid or base.

  • Reaction Termination and Product Recovery: Once the desired conversion is reached, stop the substrate feed and proceed with product extraction and purification.

Protocol 2: Immobilization of Lipase on a Solid Carrier for this compound Synthesis

Objective: To enhance enzyme stability and facilitate reuse.

Materials:

  • Lipase (e.g., Candida antarctica Lipase B).

  • Immobilization support (e.g., Dendritic Fibrous Nano-Silica, Kieselguhr, or commercial resins).

  • Activation and coupling reagents (if required for covalent attachment, e.g., glutaraldehyde).

  • Binding buffer (e.g., phosphate buffer, pH 7.0).

  • Washing buffer.

Procedure (Adsorption Method):

  • Carrier Preparation: Wash the support material with distilled water and dry it.

  • Enzyme Solution Preparation: Dissolve the lipase in the binding buffer to a desired concentration.

  • Immobilization:

    • Add the prepared carrier to the enzyme solution.

    • Incubate the mixture under gentle agitation (e.g., on a shaker) for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 25°C).

  • Washing: After incubation, separate the immobilized enzyme from the solution by filtration or centrifugation. Wash the immobilized enzyme several times with the washing buffer to remove any unbound enzyme.

  • Drying: Dry the immobilized enzyme (e.g., by lyophilization or vacuum drying).

  • Activity Assay: Determine the activity of the immobilized enzyme and compare it to the free enzyme to calculate the immobilization efficiency.

  • Use in Synthesis: The immobilized enzyme can now be used in a batch or packed-bed reactor for the synthesis of this compound.

Protocol 3: Site-Directed Mutagenesis of Alcohol Dehydrogenase to Enhance Substrate Tolerance

Objective: To create enzyme variants with reduced substrate inhibition.

Materials:

  • Plasmid DNA containing the gene for the alcohol dehydrogenase.

  • Primers containing the desired mutation.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

  • Growth media and antibiotics.

Procedure:

  • Primer Design: Design primers that are complementary to the template DNA but contain a mismatch at the site of the desired mutation.

  • PCR Mutagenesis: Perform a polymerase chain reaction (PCR) using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the original template plasmid, leaving the newly synthesized, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Screening: Plate the transformed cells on a selective medium (containing an appropriate antibiotic). Screen the resulting colonies for the desired mutation by DNA sequencing.

  • Protein Expression and Characterization: Express the mutant protein and purify it. Characterize the kinetic properties of the mutant enzyme, specifically its Km, Vmax, and its susceptibility to substrate inhibition, and compare them to the wild-type enzyme.

Visualizations

Troubleshooting_Workflow start Low Yield or Decreasing Reaction Rate check_kinetics Perform Substrate Titration Curve start->check_kinetics inhibition_found Substrate Inhibition Confirmed? check_kinetics->inhibition_found implement_fed_batch Implement Fed-Batch Strategy inhibition_found->implement_fed_batch Yes check_other Investigate Other Causes inhibition_found->check_other No immobilize Consider Enzyme Immobilization implement_fed_batch->immobilize mutagenesis Consider Site-Directed Mutagenesis immobilize->mutagenesis end Improved Yield mutagenesis->end check_stability Assess Enzyme Stability (pH, Temp) check_other->check_stability optimize_conditions Optimize Reaction Conditions check_stability->optimize_conditions Unstable check_cofactor Check Cofactor Regeneration check_stability->check_cofactor Stable optimize_conditions->end improve_cofactor Improve Cofactor Regeneration System check_cofactor->improve_cofactor Inefficient check_cofactor->end Efficient improve_cofactor->end

Caption: Troubleshooting workflow for low yield in enzymatic synthesis.

Fed_Batch_Experimental_Workflow cluster_reactor Bioreactor cluster_feed Substrate Feed reactor Enzyme + Buffer (+ Cofactor System) ph_control pH Sensor & Controller reactor->ph_control Analysis (GC/HPLC) Analysis (GC/HPLC) reactor->Analysis (GC/HPLC) Sampling acid_base Acid/Base Reservoir ph_control->acid_base substrate_reservoir Substrate Stock pump Syringe Pump substrate_reservoir->pump pump->reactor Controlled Feed Rate

Caption: Experimental workflow for a fed-batch enzymatic reaction.

Mitigation_Strategies problem Substrate Inhibition strategy1 Process Engineering: Fed-Batch System problem->strategy1 strategy2 Biocatalyst Engineering: Enzyme Immobilization problem->strategy2 strategy3 Protein Engineering: Site-Directed Mutagenesis problem->strategy3 advantage1 Maintains low [S] Avoids inhibition strategy1->advantage1 advantage2 Improves stability Facilitates reuse strategy2->advantage2 advantage3 Reduces enzyme's inherent sensitivity to [S] strategy3->advantage3

Caption: Key strategies to overcome substrate inhibition.

References

Optimization of reaction conditions for stereoselective reduction of ethyl 4-chloro-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate (COBE). This crucial chemical transformation yields optically active ethyl 4-chloro-3-hydroxybutanoate (CHBE), a key building block in the synthesis of various pharmaceuticals.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate?

A1: The two main approaches for this transformation are chemical reduction and biocatalytic reduction.

  • Chemical Reduction: A common and effective method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane source to achieve high enantioselectivity.[3][4]

  • Biocatalytic Reduction: This method utilizes enzymes, such as ketoreductases (KREDs) or aldehyde reductases, from various microorganisms (e.g., Sporobolomyces salmonicolor, Burkholderia gladioli, Aureobasidium pullulans) to catalyze the reduction.[2][5][6] Biocatalysis is often preferred for its mild reaction conditions and high stereoselectivity.[1]

Q2: Why is ethyl 4-chloro-3-oxobutanoate unstable in aqueous solutions and how can this be addressed?

A2: Ethyl 4-chloro-3-oxobutanoate can be unstable in aqueous systems, which can lead to lower yields.[5][7] To mitigate this, conducting the reaction in a biphasic system, consisting of an aqueous phase and an organic solvent (e.g., n-butyl acetate, ethyl acetate, or octanol), is highly effective.[2][5][7] The organic phase dissolves the substrate, protecting it from degradation in the aqueous phase where the enzymatic reaction occurs.

Q3: What is cofactor regeneration and why is it important in biocatalytic reductions?

A3: Many ketoreductases require a nicotinamide cofactor, such as NADPH or NADH, to provide the hydride for the reduction of the ketone.[1][7] These cofactors are expensive, making their use in stoichiometric amounts impractical for large-scale synthesis. Cofactor regeneration is a process where a second enzyme and a cheap substrate (e.g., glucose and glucose dehydrogenase, or isopropanol and an alcohol dehydrogenase) are used to continuously regenerate the active form of the cofactor (e.g., NADPH from NADP+).[5][7] This allows for the use of a catalytic amount of the expensive cofactor, making the process more economically viable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion Enzyme Inactivation: The enzyme may be unstable under the reaction conditions (e.g., temperature, pH).[7]Optimize temperature and pH for the specific enzyme. Consider using a thermostabilized enzyme mutant if available.[7][8]
Substrate/Product Inhibition: High concentrations of the substrate (COBE) or product (CHBE) can inhibit or inactivate the enzyme.[5][7]Implement a fed-batch strategy for substrate addition to maintain a low, non-inhibitory concentration.[2][7] Utilize a biphasic system to extract the product from the aqueous phase, reducing its inhibitory effect.[5][7]
Cofactor Limitation: The cofactor regeneration system may be inefficient or one of the components may have degraded.[7]Ensure the cofactor regeneration system is functioning optimally. Check the activity of the regeneration enzyme and the concentration of the regeneration substrate.
Poor Substrate Solubility: The substrate may not be readily available to the enzyme in the aqueous phase.Use a water-miscible co-solvent (e.g., ethanol, DMSO) to improve substrate solubility, or employ a biphasic system.[3]
Low Enantioselectivity (e.e.) Presence of Multiple Reductases: If using whole microbial cells, there may be multiple enzymes with different stereoselectivities.Use a purified enzyme or a recombinant strain overexpressing the desired reductase. Heat treatment of cell-free extracts can sometimes selectively deactivate interfering enzymes.[9]
Sub-optimal Reaction Conditions: Temperature and pH can sometimes influence the stereochemical outcome of the reaction.Systematically screen different temperatures and pH values to find the optimal conditions for high enantioselectivity.
Reaction Stalls Prematurely pH Drop: The oxidation of the co-substrate in the cofactor regeneration system (e.g., glucose to gluconic acid) can cause a decrease in pH, leading to enzyme inactivation.[7]Monitor and control the pH of the reaction mixture by adding a suitable base (e.g., NaOH or Na2CO3).[2][10]
Enzyme Denaturation: In a biphasic system, vigorous stirring can create a large interfacial area, which can lead to enzyme denaturation.Use gentle stirring (50-100 rpm) to ensure adequate mixing without damaging the enzyme.[7]

Data Presentation

Table 1: Comparison of Different Biocatalytic Systems for the Reduction of Ethyl 4-Chloro-3-Oxobutanoate

BiocatalystSystem TypeSubstrate Conc. (mM)Yield (%)e.e. (%)Key Conditions
Sporobolomyces salmonicolor AKU4429 Aldehyde Reductasen-Butyl acetate-water diphasic~500 (fed-batch)95.486 (R)pH 6.5, 30°C, NADPH regeneration with glucose dehydrogenase.[5][11][12]
Recombinant E. coli with Carbonyl Reductase (CgCR)Ethyl acetate-deep eutectic solvent-water1000≥90Not specified (R)pH 7.0, 30°C, with Ni2+ and glucose.[1]
Burkholderia gladioli Carbonyl Reductase (BgADH3)Aqueous/octanol biphasic1200 (fed-batch)91.899.9 (R)pH 6.5, 30°C, NADPH regeneration with glucose dehydrogenase.[2]
Aureobasidium pullulans CGMCC1244Dibutylphthalate-buffer biphasic300098.299.4 (S)pH 6.5.[6]
Cylindrocarpon sclerotigenum IFO 31855AqueousNot specifiedHigh>99 (S)NADPH dependent.[9]
Thermostabilized ChKRED20 mutantAqueous300 g/L (~1824 mM)95>99.5 (S)65°C.[8]

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reduction in a Biphasic System
  • Preparation of Aqueous Phase: Prepare a buffer solution (e.g., 0.1 M potassium phosphate) at the optimal pH for the chosen enzyme.[10] Dissolve the enzyme (or add the whole cells), the cofactor (e.g., NADP+), and the substrate for the cofactor regeneration system (e.g., glucose).

  • Preparation of Organic Phase: Dissolve the substrate, ethyl 4-chloro-3-oxobutanoate, in a suitable water-immiscible organic solvent (e.g., n-butyl acetate, ethyl acetate, octanol).[7]

  • Reaction Setup: Combine the aqueous and organic phases in a reaction vessel. The volume ratio of the two phases should be optimized (e.g., 1:1).[10]

  • Reaction Conditions: Maintain the reaction at the optimal temperature with gentle stirring (e.g., 50-180 rpm).[7][10] Monitor and control the pH of the aqueous phase, especially if an acidic byproduct is formed during cofactor regeneration.[7]

  • Monitoring and Work-up: Monitor the reaction progress by taking samples from the organic phase and analyzing them by GC or HPLC.[3] Once the reaction is complete, separate the organic layer. Extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purification and Analysis: Purify the crude product by column chromatography if necessary. Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).[3]

Protocol 2: Corey-Bakshi-Shibata (CBS) Chemical Reduction
  • Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) as a solution in toluene.[3] Dilute with anhydrous THF. Cool the solution to 0°C.

  • Borane Complex Formation: Slowly add a borane source, such as borane-dimethyl sulfide complex (BMS), dropwise to the catalyst solution while maintaining the temperature at 0°C. Stir for about 10 minutes.[3]

  • Substrate Addition: In a separate flame-dried flask, dissolve ethyl 4-chloro-3-oxobutanoate in anhydrous THF. Cool this solution to -30°C. Slowly add the substrate solution to the pre-formed catalyst-borane complex via a cannula.[3]

  • Reaction: Maintain the reaction mixture at -30°C and monitor its progress by TLC or HPLC.[3]

  • Quenching: Upon completion, slowly add methanol at -30°C until gas evolution ceases.[3]

  • Work-up: Allow the mixture to warm to room temperature. Remove the solvents under reduced pressure. Add 1 M HCl to hydrolyze the borate esters. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash sequentially with water, saturated NaHCO3 solution, and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.[3]

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.[3]

Visualizations

experimental_workflow_biocatalysis cluster_prep Phase Preparation prep_aq Prepare Aqueous Phase (Buffer, Enzyme, Cofactor, Regeneration Substrate) combine Combine Phases & Initiate Reaction prep_aq->combine prep_org Prepare Organic Phase (Solvent, Substrate) prep_org->combine react Maintain Temp & pH with Gentle Stirring combine->react monitor Monitor Progress (GC/HPLC) react->monitor monitor->react Reaction not complete workup Work-up (Phase Separation, Extraction, Drying) monitor->workup Reaction complete purify Purification & Analysis (Chromatography, e.e. determination) workup->purify

Caption: Workflow for biocatalytic reduction in a biphasic system.

logical_relationship_troubleshooting problem Low Conversion cause1 Enzyme Inactivation problem->cause1 cause2 Substrate/Product Inhibition problem->cause2 cause3 Cofactor Limitation problem->cause3 solution1a Optimize Temp/pH cause1->solution1a solution1b Use Thermostable Enzyme cause1->solution1b solution2a Fed-batch Addition cause2->solution2a solution2b Biphasic System cause2->solution2b solution3 Optimize Cofactor Regeneration cause3->solution3

Caption: Troubleshooting logic for low reaction conversion.

References

Technical Support Center: Enhancing the Stability of Immobilized Enzymes for Ethyl 3-Hydroxybutyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the production of Ethyl 3-hydroxybutyrate using immobilized enzymes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses general questions regarding the stability and use of immobilized enzymes for this compound production.

Q1: What are the primary advantages of using immobilized enzymes for producing this compound?

Using immobilized enzymes offers several key benefits over free enzymes in solution. A major advantage is enhanced stability, as immobilization can protect the enzyme from denaturation caused by harsh environmental conditions such as extreme pH and temperature.[1][2] This increased stability allows for the repeated use of the enzyme, making the process more cost-effective. Furthermore, immobilized enzymes are easily separated from the reaction mixture, which simplifies downstream processing and helps ensure a purer product.[1]

Q2: Which enzyme is commonly used for the synthesis of this compound, and what are the typical immobilization methods?

Candida antarctica lipase B (CALB) is a widely used enzyme for the synthesis of chiral intermediates like (S)- and (R)-ethyl-3-hydroxybutyrate due to its high productivity and selectivity.[3][4][5] The most common immobilization techniques for this application are:

  • Entrapment: This method involves physically enclosing the enzyme within a porous matrix, such as calcium alginate beads.[6][7][8] It is a mild technique that generally preserves the enzyme's activity well.

  • Covalent Binding: This technique forms strong, stable chemical bonds between the enzyme and a support material, such as silica.[9][10][11] This method significantly minimizes enzyme leaching, leading to enhanced operational stability.[12]

  • Adsorption: This involves the physical attachment of enzymes onto the surface of a solid support through weak interactions. While simple and cost-effective, it can be prone to enzyme leaching.[13]

Q3: What are the critical factors that influence the operational stability of the immobilized enzyme?

Several factors can significantly impact the stability and performance of your immobilized enzyme system:

  • Choice of Support Material: The properties of the support, such as porosity, hydrophilicity, and the presence of functional groups, play a crucial role in enzyme loading and stability.[14]

  • Immobilization Conditions: Parameters like pH, temperature, and the concentration of cross-linking agents during the immobilization process can influence the enzyme's conformation and, consequently, its activity.[1]

  • Reaction Conditions: The pH, temperature, and solvent composition of the reaction medium directly impact the performance and stability of the immobilized enzyme. For instance, hydrophobic (non-polar) solvents are often preferred for esterification reactions as they are less likely to strip the essential water layer from the enzyme's surface.[2]

Section 2: Troubleshooting Guide

This guide provides a question-and-answer format to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Low or No Activity of the Immobilized Enzyme

Q: I have immobilized my enzyme, but I am observing very low or no production of this compound. What could be the problem?

Possible Causes and Troubleshooting Steps:

  • Inactive Free Enzyme:

    • Troubleshooting: Always measure the activity of the free enzyme before immobilization to confirm it is active.

  • Suboptimal Immobilization Conditions:

    • Troubleshooting: Adjust the pH and temperature during the immobilization process to match the enzyme's optimal range. For covalent binding, using a spacer arm can distance the enzyme from the support surface, reducing steric hindrance.[1]

  • Mass Transfer Limitations:

    • Troubleshooting: The rate of the reaction might be limited by the diffusion of the substrate into the support.[15] Try using smaller support particles or increasing the agitation speed to reduce external mass transfer limitations.[15]

  • Enzyme Denaturation during Immobilization:

    • Troubleshooting: The chosen immobilization chemistry might be too harsh. Consider a milder method, such as entrapment, or optimize the conditions for covalent binding (e.g., lower cross-linker concentration).

Issue 2: Rapid Loss of Enzyme Activity Over a Few Cycles

Q: My immobilized enzyme works well initially, but its activity drops significantly after only a few reaction cycles. What is causing this instability?

Possible Causes and Troubleshooting Steps:

  • Enzyme Leaching: The enzyme may be detaching from the support material. This is particularly common with adsorption-based methods.[2][16]

    • Troubleshooting:

      • Test for Leaching: Analyze the reaction supernatant for protein content or enzyme activity.[1]

      • Strengthen Attachment: If using adsorption, consider cross-linking the enzyme after adsorption with a reagent like glutaraldehyde.[2][11] For entrapment in calcium alginate, a chitosan coating can improve mechanical strength and reduce leaching.[1]

  • Enzyme Deactivation: The reaction conditions (e.g., temperature, pH, organic solvents) may be denaturing the enzyme over time.[1]

    • Troubleshooting: Conduct stability studies to identify the optimal pH and temperature range for the immobilized enzyme. Screen different organic solvents to find one that is less detrimental to enzyme stability.[2]

  • Mechanical Instability of the Support: The support material itself might be degrading under the reaction conditions.

    • Troubleshooting: Visually inspect the support material after a few cycles. If degradation is observed, consider a more robust support material like silica.

Issue 3: Lower Than Expected Product Yield

Q: The overall yield of this compound is consistently lower than what I expect based on the enzyme's activity. What could be limiting the yield?

Possible Causes and Troubleshooting Steps:

  • Mass Transfer Limitations: The diffusion of the substrate to the enzyme or the product away from the enzyme could be the rate-limiting step.[15][17]

    • Troubleshooting:

      • Reduce Particle Size: Smaller support particles have a larger surface area-to-volume ratio, which can reduce internal mass transfer limitations.[15]

      • Increase Agitation: Higher stirring speeds can decrease the thickness of the unstirred liquid layer around the support, reducing external mass transfer limitations.[15]

  • Product Inhibition: The accumulation of this compound or the by-product in the vicinity of the enzyme may be inhibiting its activity.

    • Troubleshooting: Consider using a continuous flow reactor to remove the product as it is formed.

  • Sub-optimal Reaction Equilibrium: The esterification reaction is reversible.

    • Troubleshooting: Remove water from the reaction medium as it is formed, for example, by using molecular sieves. This will shift the equilibrium towards product formation.

Section 3: Data Presentation

Table 1: Comparison of Immobilization Methods for Lipases
Immobilization MethodSupport MaterialTypical Reusability (Cycles)Key AdvantagesKey Disadvantages
Covalent Binding Silica, Agarose> 20[3]Strong enzyme attachment, minimal leaching.[12]Can sometimes lead to a loss of enzyme activity due to conformational changes.[13]
Entrapment Calcium Alginate, Polyacrylamide10 - 50[7][12]Mild conditions, generally preserves enzyme activity.[6]Potential for enzyme leaching and mass transfer limitations.[18]
Adsorption Silica, Hydrophobic Resins5 - 10[12]Simple and cost-effective.[13]Weak enzyme-support interactions can lead to significant leaching.[2][12]
Cross-Linking GlutaraldehydeVariableHigh enzyme loading, no support material needed.Can lead to enzyme denaturation if not optimized.
Table 2: Influence of Reaction Conditions on Immobilized CALB Stability
ParameterConditionEffect on StabilityReference
Temperature Increase from 30°C to 40°COptimal activity for immobilized CALB on silica-lignin.[19]
pH Shift from neutral to slightly alkaline (pH 8)Increased activity for CALB immobilized on silica-lignin.[19]
Solvent Hydrophobic (e.g., n-heptane) vs. HydrophilicHydrophobic solvents generally enhance stability.[2]
Buffer Phosphate vs. HEPES/Tris-HClPhosphate buffer showed a negative effect on the stability of CALB immobilized on octyl-agarose.[20]

Section 4: Experimental Protocols

Protocol 1: Covalent Immobilization of Lipase on Silica Support

This protocol describes the covalent attachment of a lipase (e.g., CALB) to a silica support activated with glutaraldehyde.

Materials:

  • Silica gel (controlled pore)

  • 3-Aminopropyltriethoxysilane (APTES)

  • Glutaraldehyde solution (25% in water)

  • Lipase solution (e.g., Candida antarctica lipase B)

  • Phosphate buffer (pH 7.0 and pH 8.0)

  • Toluene, Acetone, Distilled water

Procedure:

  • Silanization of Silica Support: a. Suspend 10 g of silica gel in 100 mL of toluene. b. Add 5 mL of APTES and reflux the mixture for 4 hours with gentle stirring. c. Cool the mixture, filter the silanized silica, and wash thoroughly with toluene, followed by acetone, and finally with distilled water. d. Dry the aminopropyl-silica support in an oven at 100°C for 2 hours.

  • Activation with Glutaraldehyde: a. Suspend the dried aminopropyl-silica in 100 mL of 2.5% (v/v) glutaraldehyde solution in phosphate buffer (pH 7.0). b. Stir the suspension gently for 2 hours at room temperature. c. Filter the activated support and wash extensively with distilled water to remove excess glutaraldehyde.

  • Enzyme Immobilization: a. Prepare a lipase solution in phosphate buffer (pH 8.0). The optimal enzyme concentration should be determined experimentally. b. Add the activated silica support to the lipase solution. c. Gently stir the mixture at 4°C for 24 hours. d. Filter the immobilized enzyme and wash with phosphate buffer (pH 7.0) to remove any unbound enzyme. e. Store the immobilized enzyme at 4°C until use.

Protocol 2: Entrapment of Lipase in Calcium Alginate Beads

This protocol details the entrapment of a lipase within a calcium alginate gel matrix.[6][7][8]

Materials:

  • Sodium alginate

  • Lipase (e.g., Candida antarctica lipase B)

  • Calcium chloride (CaCl₂)

  • Distilled water

Procedure:

  • Preparation of Sodium Alginate Solution: a. Slowly add 2 g of sodium alginate powder to 100 mL of distilled water while stirring continuously to prepare a 2% (w/v) solution. b. Continue stirring until the sodium alginate is completely dissolved. Let the solution stand for 30 minutes to eliminate air bubbles.[6]

  • Preparation of Enzyme-Alginate Mixture: a. Dissolve the desired amount of lipase in a small volume of distilled water. b. Add the enzyme solution to the sodium alginate solution and mix gently but thoroughly.

  • Formation of Calcium Alginate Beads: a. Prepare a 0.2 M CaCl₂ solution in a beaker. b. Use a syringe with a needle to drop the enzyme-alginate mixture into the CaCl₂ solution from a height of about 20 cm.[6] Beads will form upon contact with the calcium chloride. c. Stir the CaCl₂ solution gently during this process. d. Allow the beads to harden in the CaCl₂ solution for at least 30-60 minutes.

  • Washing and Storage: a. Decant the CaCl₂ solution and wash the beads several times with distilled water. b. Store the immobilized enzyme beads in a buffer solution at 4°C.

Section 5: Visualizations

Diagram 1: General Workflow for Enzyme Immobilization

EnzymeImmobilizationWorkflow start Start: Free Enzyme in Solution support_prep Support Preparation (e.g., Silanization, Activation) start->support_prep Select Support immobilization Immobilization Step (e.g., Covalent Bonding, Entrapment) start->immobilization Add Enzyme support_prep->immobilization washing Washing (Remove unbound enzyme) immobilization->washing final_product Immobilized Enzyme (Ready for use) washing->final_product

Caption: A simplified workflow for preparing immobilized enzymes.

Diagram 2: Troubleshooting Logic for Low Enzyme Activity

TroubleshootingLowActivity issue Issue: Low Immobilized Enzyme Activity check_free_enzyme Check Activity of Free Enzyme issue->check_free_enzyme free_enzyme_ok Activity OK? check_free_enzyme->free_enzyme_ok optimize_immobilization Optimize Immobilization Conditions (pH, Temp) free_enzyme_ok->optimize_immobilization Yes replace_enzyme Use a Fresh Batch of Active Enzyme free_enzyme_ok->replace_enzyme No check_mass_transfer Investigate Mass Transfer Limitations optimize_immobilization->check_mass_transfer denaturation Consider Milder Immobilization Method check_mass_transfer->denaturation

Caption: A logical flow for diagnosing the cause of low immobilized enzyme activity.

Diagram 3: Factors Affecting Immobilized Enzyme Stability

StabilityFactors center_node center_node factor_node factor_node stability Immobilized Enzyme Stability support Support Material (Porosity, Chemistry) stability->support method Immobilization Method (Covalent, Entrapment, etc.) stability->method reaction_cond Reaction Conditions (pH, Temp, Solvent) stability->reaction_cond leaching Enzyme Leaching stability->leaching mass_transfer Mass Transfer Limitations stability->mass_transfer

Caption: Key factors influencing the stability of immobilized enzymes.

References

Minimizing by-product formation during the synthesis of Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Ethyl 3-hydroxybutyrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue IDProblemPotential Cause(s)Recommended Solution(s)
EHB-S01Low yield of this compound Incomplete reaction; sub-optimal reaction temperature; insufficient reducing agent; poor quality of reagents or catalyst.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature based on the chosen method (see experimental protocols). - Use a fresh, appropriate excess of the reducing agent. - Ensure all reagents and solvents are pure and dry.
EHB-S02Presence of a significant amount of unreacted Ethyl Acetoacetate Insufficient reaction time; deactivation of the catalyst or reducing agent.- Extend the reaction time and continue monitoring. - For enzymatic reactions, ensure the pH and temperature are optimal for enzyme activity. - For chemical reductions, add the reducing agent in portions to maintain its activity.
EHB-S03Formation of Ethyl Crotonate Dehydration of this compound, often catalyzed by acidic or basic conditions, or high temperatures during reaction or workup.- Maintain a neutral pH during the reaction and workup. - Avoid excessive temperatures during distillation. Purify using vacuum distillation at a lower temperature. - Use milder reaction conditions.
EHB-S04Low enantiomeric excess (e.e.) in stereoselective synthesis For baker's yeast reductions, the presence of multiple reductases with different stereoselectivities. For chemical asymmetric reductions, an ineffective chiral catalyst or ligand.- In baker's yeast reductions, factors like "starving" the yeast or adding specific inhibitors can improve e.e.[1][2] - Ensure the chiral catalyst or ligand is of high purity and used under the recommended conditions.
EHB-S05Formation of polymeric by-products Transesterification or self-condensation of this compound, which can be promoted by prolonged reaction times at elevated temperatures or the presence of catalytic impurities.[2]- Store this compound at low temperatures. - Minimize reaction time and use the lowest effective temperature. - Purify the product soon after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the reduction of ethyl acetoacetate. Common approaches include:

  • Chemical Reduction: Utilizing reducing agents like sodium borohydride (NaBH₄), which is selective for the ketone group over the ester.

  • Biocatalytic Reduction: Employing baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as carbonyl reductases or alcohol dehydrogenases for stereoselective synthesis.[3][4]

Q2: What are the primary by-products to watch for during the synthesis of this compound?

A2: The primary by-products of concern are:

  • Ethyl Acetoacetate: Unreacted starting material due to incomplete conversion.

  • Ethyl Crotonate: Formed via dehydration of the 3-hydroxy group.

  • Undesired Enantiomer: In stereoselective syntheses, the formation of the wrong stereoisomer reduces the enantiomeric excess.

  • Polymeric Materials: Resulting from intermolecular transesterification, especially during storage or upon heating.[2]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods. For TLC, a stain like vanillin can be used to visualize both the starting material and the product. GC provides a quantitative measure of the conversion and can also be used to detect volatile by-products.[2]

Q4: What is the mechanism of ethyl crotonate formation?

A4: Ethyl crotonate is formed through an elimination (dehydration) reaction of this compound. This reaction is catalyzed by either acid or base. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and a proton from the alpha-carbon results in the formation of the double bond.

Q5: How can I improve the enantioselectivity of the baker's yeast reduction?

A5: The enantioselectivity of baker's yeast reduction can be influenced by several factors. "Starving" the yeast by pre-incubation in a buffer without a sugar source can activate enzymes that favor the formation of the (S)-enantiomer.[2] Additionally, maintaining a low substrate concentration through slow, continuous feeding can also enhance the enantiomeric excess.[1] The presence of certain additives can also selectively inhibit competing enzymes.[1]

Quantitative Data Summary

Table 1: Comparison of Different Conditions for Baker's Yeast Reduction of Ethyl Acetoacetate

ConditionSubstrate ConcentrationTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)Reference
Standard Batch0.154 MRoom Temp50-6059-7685 (S)[2]
"Starved" Yeast38 mM3048-727094 (S)[2]
Substrate FeedingLow, continuousNot specifiedNot specifiedHighup to 98 (S)[1]

Table 2: Chemical Reduction of Ethyl Acetoacetate with Sodium Borohydride

SolventTemperature (°C)Reaction TimeYield (%)Enantiomeric Excess (e.e., %)Reference
Ethanol0 to Room Temp30 min~90 (crude)0 (racemic)Based on general procedures

Experimental Protocols

Protocol 1: Stereoselective Reduction of Ethyl Acetoacetate using Baker's Yeast

This protocol is adapted from Organic Syntheses.[2]

  • Preparation of Yeast Suspension: In a 4-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, add 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast in this order with stirring.

  • Initial Fermentation: Stir the mixture for 1 hour at approximately 30°C.

  • Substrate Addition (First Portion): Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension.

  • Reaction: Stir the mixture for 24 hours at room temperature.

  • Nutrient and Substrate Addition (Second Portion): Add a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water, followed 1 hour later by an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

  • Continued Reaction: Continue stirring for 50-60 hours at room temperature. Monitor the reaction for the disappearance of ethyl acetoacetate by GC.

  • Workup: Add 80 g of Celite and filter the mixture through a sintered-glass funnel. Wash the filtrate with 200 mL of water, saturate with sodium chloride, and extract with five 500-mL portions of diethyl ether.

  • Purification: Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator. The residue is then fractionally distilled under reduced pressure to yield (S)-(+)-ethyl 3-hydroxybutanoate.

Protocol 2: Reduction of Ethyl Acetoacetate using Sodium Borohydride

  • Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol. Cool the flask in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1-1.2 equivalents) in small portions to the stirred solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Monitor the reaction by TLC.

  • Quenching: Carefully add water to quench the excess sodium borohydride.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow_bakers_yeast start Start prep_yeast Prepare Yeast Suspension (Yeast, Sucrose, Water) start->prep_yeast ferment1 Initial Fermentation (1h, 30°C) prep_yeast->ferment1 add_eaa1 Add Ethyl Acetoacetate (Portion 1) ferment1->add_eaa1 react1 Reaction (24h, RT) add_eaa1->react1 add_nutrients Add Sucrose Solution and EAA (Portion 2) react1->add_nutrients react2 Continued Reaction (50-60h, RT) add_nutrients->react2 workup Workup (Filtration, Extraction) react2->workup purify Purification (Vacuum Distillation) workup->purify product Ethyl (S)-3-hydroxybutyrate purify->product

Figure 1: Experimental workflow for the synthesis of Ethyl (S)-3-hydroxybutyrate using baker's yeast.

byproduct_formation_pathways cluster_main Main Reaction cluster_side By-product Formation Ethyl Acetoacetate Ethyl Acetoacetate This compound This compound Ethyl Acetoacetate->this compound Reduction (e.g., NaBH4, Yeast) Ethyl Crotonate Ethyl Crotonate This compound->Ethyl Crotonate Dehydration (Acid/Base, Heat) Polymeric By-products Polymeric By-products This compound->Polymeric By-products Transesterification (Heat, Time) troubleshooting_logic start Problem Observed low_yield Low Yield? start->low_yield extra_peak Unexpected Peak in GC? start->extra_peak low_ee Low e.e.? start->low_ee cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_dehydration Dehydration to Ethyl Crotonate extra_peak->cause_dehydration cause_stereo Poor Stereocontrol low_ee->cause_stereo solution_time Increase Reaction Time/ Optimize Conditions cause_incomplete->solution_time solution_neutral Control pH and Temperature cause_dehydration->solution_neutral solution_chiral Optimize Chiral Catalyst/Conditions cause_stereo->solution_chiral

References

Developing a scalable and cost-effective synthesis of enantiopure Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable and cost-effective synthesis of enantiopure Ethyl 3-hydroxybutyrate (EHB). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable methods for producing enantiopure this compound?

A1: The three main scalable and cost-effective methods for synthesizing enantiopure EHB are:

  • Enzymatic Reduction of Ethyl Acetoacetate (EAA): This method often employs whole-cell biocatalysts like Baker's yeast (Saccharomyces cerevisiae) or isolated carbonyl reductases and alcohol dehydrogenases.[1][2][3] It is considered a cost-effective and environmentally friendly approach.

  • Asymmetric Hydrogenation of Ethyl Acetoacetate (EAA): This chemical method utilizes chiral catalysts, most notably Ruthenium-BINAP complexes, to achieve high enantioselectivity.[4][5]

  • Microbial Fermentation: This involves the production of poly(R)-3-hydroxybutyrate (PHB), a biopolymer, by microorganisms such as Alcaligenes eutrophus or recombinant E. coli.[4][6] The polymer is then depolymerized to yield (R)-EHB.[4]

Q2: Which enantiomer of this compound is typically produced by baker's yeast reduction?

A2: The enzymatic reduction of ethyl acetoacetate using baker's yeast predominantly yields the (S)-enantiomer, (S)-Ethyl 3-hydroxybutyrate.[2][4][7]

Q3: Is it possible to produce the (R)-enantiomer using a biocatalytic method?

A3: Yes, the (R)-enantiomer can be produced biocatalytically. One common method is the depolymerization of poly-(R)-3-hydroxybutyrate (PHB), a storage product from microorganisms like Alcaligenes eutrophus.[4] Additionally, specific microbial strains and enzymes can be selected or engineered to selectively produce the (R)-enantiomer from ethyl acetoacetate. For instance, Geotrichum candidum has been shown to produce the (R)-enantiomer.[2]

Q4: What are the key advantages of using enzymatic reduction over chemical synthesis?

A4: Enzymatic reduction offers several advantages, including high enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the use of environmentally benign catalysts (enzymes or whole cells).[3][8][9] This often leads to a greener and more cost-effective process, especially when using readily available biocatalysts like baker's yeast.[2]

Troubleshooting Guides

Enzymatic Reduction of Ethyl Acetoacetate

Problem 1: Low yield of this compound.

  • Possible Cause 1: Substrate Inhibition. High concentrations of ethyl acetoacetate can be toxic to yeast cells or inhibitory to the reductase enzymes.

    • Solution: Employ a fed-batch approach where the substrate is added gradually over the course of the reaction to maintain a low, non-inhibitory concentration.[2][10]

  • Possible Cause 2: Inadequate Cofactor Regeneration. The reductase enzymes require a cofactor (typically NADPH or NADH), which must be continuously regenerated by the cell's metabolism.

    • Solution: Ensure sufficient glucose or sucrose is available as an energy source for the yeast to regenerate the cofactor.[2] For isolated enzyme systems, an enzyme-coupled or substrate-coupled cofactor regeneration system is necessary.[11][12]

  • Possible Cause 3: Poor Mass Transfer. Inadequate mixing can lead to poor contact between the substrate and the yeast cells.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.

Problem 2: Low enantiomeric excess (ee).

  • Possible Cause 1: Presence of competing enzymes. Baker's yeast contains multiple reductase enzymes, some of which may produce the undesired enantiomer.[3]

    • Solution 1: "Starve" or "age" the yeast by pre-incubating it in a buffer or water for a period before adding the substrate. This can help to deactivate some of the competing enzymes.[4][7]

    • Solution 2: Maintain a very low substrate concentration through slow, continuous feeding, as the enzymes producing the desired (S)-enantiomer often have a higher affinity (lower Km) for the substrate.[2]

    • Solution 3: Screen different strains of yeast or other microorganisms, as they will have different enzyme profiles.

  • Possible Cause 2: Sub-optimal reaction conditions. Temperature and pH can influence enzyme activity and selectivity.

    • Solution: Optimize the reaction temperature (typically around 30°C) and pH of the medium.

Problem 3: Difficulty in product isolation.

  • Possible Cause: Emulsion formation during extraction.

    • Solution: After the reaction, filter the yeast cells using a filter aid like Celite before performing a solvent extraction.[7] Saturating the aqueous layer with sodium chloride can also help to break emulsions and improve extraction efficiency.[7]

Asymmetric Hydrogenation

Problem 1: Low conversion of ethyl acetoacetate.

  • Possible Cause 1: Catalyst deactivation. The catalyst may be sensitive to impurities in the substrate or solvent.

    • Solution: Use high-purity, degassed solvents and substrate. Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

  • Possible Cause 2: Insufficient hydrogen pressure or reaction time.

    • Solution: Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by techniques like GC or TLC.

Problem 2: Low enantioselectivity.

  • Possible Cause 1: Inappropriate solvent. The solvent can significantly influence the enantioselectivity of the reaction.

    • Solution: Screen a variety of solvents. For Ru-BINAP catalysts, polar solvents like methanol or ethanol are often effective. Room-temperature ionic liquids have also been explored as a medium.

  • Possible Cause 2: Incorrect catalyst or ligand. The choice of chiral ligand is crucial for achieving high enantioselectivity.

    • Solution: Experiment with different chiral ligands or modified versions of existing ligands to find the optimal one for your specific substrate and conditions.

Microbial Fermentation and Depolymerization

Problem 1: Low yield of PHB in fermentation.

  • Possible Cause 1: Nutrient limitation. A lack of essential nutrients can limit cell growth and PHB accumulation.

    • Solution: Optimize the fermentation medium to ensure all necessary nutrients are present in sufficient quantities. A fed-batch strategy is often employed to maintain optimal nutrient levels.[6]

  • Possible Cause 2: Sub-optimal fermentation conditions. pH, temperature, and aeration are critical parameters.

    • Solution: Carefully control the pH, temperature, and dissolved oxygen levels throughout the fermentation process.

Problem 2: Incomplete depolymerization of PHB.

  • Possible Cause: Harsh depolymerization conditions leading to product degradation.

    • Solution: Optimize the depolymerization conditions (e.g., temperature, catalyst concentration) to ensure complete conversion of PHB to (R)-EHB without significant side reactions.

Data Presentation

Table 1: Comparison of Synthesis Methods for Enantiopure this compound

ParameterEnzymatic Reduction (Baker's Yeast)Asymmetric Hydrogenation (Ru-BINAP)Microbial Fermentation & Depolymerization
Starting Material Ethyl AcetoacetateEthyl AcetoacetateGlucose, Whey, or other carbon sources
Typical Yield 59-96%[1][7]>99%High cell and polymer density achievable[6]
Enantiomeric Excess (ee) 85% to >99%[2][7][10]>97%[5]>99% (for R-EHB)[4]
Key Reagents Yeast, Sucrose/GlucoseChiral Ru-catalyst, H₂ gasMicrobial strain, Fermentation media
Reaction Conditions ~30°C, atmospheric pressure40-50°C, 40 bar H₂[5]Controlled fermentation conditions (pH, temp, aeration)
Primary Product (S)-EHB(R)- or (S)-EHB (depends on catalyst)(R)-EHB
Cost-Effectiveness High (due to cheap biocatalyst)[2]Moderate to High (catalyst cost)Potentially high (can use waste streams)[6]
Scalability Readily scalable[1][10]ScalableHighly scalable

Experimental Protocols

Protocol 1: Enzymatic Reduction of Ethyl Acetoacetate using Baker's Yeast

This protocol is adapted from the procedure described by Seebach et al.[7]

  • Yeast Suspension Preparation: In a suitable reaction vessel, suspend 250 g of commercial baker's yeast in 1 L of tap water.

  • Initial Fermentation: Add 200 g of sucrose to the yeast suspension and stir at approximately 30°C for 1 hour to activate the yeast. Carbon dioxide evolution should be observed.

  • Substrate Addition (Fed-Batch):

    • Add 20.0 g of ethyl acetoacetate to the fermenting suspension.

    • After 1 hour, add another solution of 200 g of sucrose in 1 L of warm (approx. 40°C) water.

    • One hour later, add a second 20.0 g portion of ethyl acetoacetate.

  • Reaction: Continue stirring the mixture at room temperature for 50-60 hours.

  • Monitoring: Monitor the disappearance of the starting material by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, add 80 g of Celite to the mixture and filter through a sintered-glass funnel to remove the yeast cells.

    • Wash the filter cake with 200 mL of water.

    • Saturate the filtrate with sodium chloride.

    • Extract the aqueous phase with five 500-mL portions of ethyl ether.

  • Purification:

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain (S)-Ethyl 3-hydroxybutyrate.

Protocol 2: Asymmetric Hydrogenation of Ethyl Acetoacetate

This is a general procedure based on principles of asymmetric hydrogenation.[5]

  • Catalyst Preparation: In a glovebox under an inert atmosphere, charge a high-pressure reactor with the chiral Ruthenium-BINAP catalyst and the chosen solvent (e.g., degassed methanol).

  • Substrate Addition: Add ethyl acetoacetate to the reactor. The substrate-to-catalyst ratio can be high, for example, 1000:1.

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source. Pressurize the reactor with hydrogen gas (e.g., 40 bar) and heat to the desired temperature (e.g., 50°C).

  • Reaction: Stir the reaction mixture for the required time (e.g., 20 hours).

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Open the reactor and transfer the reaction mixture.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by distillation or chromatography. The enantiomeric excess should be determined using chiral GC or HPLC.

Visualizations

Enzymatic_Reduction_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification Yeast Baker's Yeast Activation Yeast Activation (30°C, 1h) Yeast->Activation Sucrose Sucrose/Water Sucrose->Activation EAA_add Fed-Batch Addition of Ethyl Acetoacetate Activation->EAA_add Fermentation Fermentation (RT, 50-60h) EAA_add->Fermentation Filtration Filtration (with Celite) Fermentation->Filtration Extraction Solvent Extraction Filtration->Extraction Purification Distillation Extraction->Purification Product (S)-Ethyl 3-hydroxybutyrate Purification->Product

Caption: Workflow for the enzymatic reduction of ethyl acetoacetate.

Asymmetric_Hydrogenation_Workflow cluster_setup Reactor Setup (Inert Atmosphere) cluster_reaction Hydrogenation cluster_purification Purification Catalyst Ru-BINAP Catalyst Reactor Charge Reactor Catalyst->Reactor Solvent Degassed Solvent Solvent->Reactor EAA Ethyl Acetoacetate EAA->Reactor Pressurize Pressurize with H₂ (e.g., 40 bar) Reactor->Pressurize React Reaction (e.g., 50°C, 20h) Pressurize->React Solvent_Removal Solvent Removal React->Solvent_Removal Purify Purification (Distillation/Chromatography) Solvent_Removal->Purify Final_Product Enantiopure EHB Purify->Final_Product

Caption: Workflow for asymmetric hydrogenation of ethyl acetoacetate.

Microbial_Fermentation_Workflow cluster_ferment Fermentation cluster_harvest Harvesting & Depolymerization cluster_final Purification Strain Microbial Strain (e.g., A. eutrophus) Fermentor Bioreactor (Controlled pH, Temp, O₂) Strain->Fermentor Media Fermentation Media (Carbon Source) Media->Fermentor Harvest Cell Harvesting Fermentor->Harvest PHB_Extract PHB Extraction Harvest->PHB_Extract Depolymerize Depolymerization PHB_Extract->Depolymerize Purify_EHB Purification of EHB Depolymerize->Purify_EHB R_EHB (R)-Ethyl 3-hydroxybutyrate Purify_EHB->R_EHB

Caption: Workflow for microbial production of (R)-EHB.

References

Technical Support Center: Large-Scale Production of (S)- and (R)-Ethyl-3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful and scalable synthesis of these critical chiral intermediates.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (e.e.) in Microbial Reduction

Question: My baker's yeast reduction of ethyl acetoacetate is resulting in low enantiomeric excess for the desired (S)-ethyl-3-hydroxybutyrate. What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess in baker's yeast reductions is a common issue and can be attributed to several factors. Baker's yeast contains multiple oxidoreductases, some of which produce the desired (S)-enantiomer while others produce the undesired (R)-enantiomer. The balance of these enzymatic activities is crucial for high stereoselectivity.

Possible Causes and Solutions:

  • High Substrate Concentration: The reductases that yield the undesired (R)-product often have a lower affinity (higher Km) for ethyl acetoacetate.[1] High concentrations of the substrate can lead to an increased rate of the (R)-product formation, thus lowering the overall e.e.

    • Solution: Employ a fed-batch strategy where ethyl acetoacetate is added continuously at a low concentration.[1][2] Maintaining the substrate concentration below 1 mM has been shown to significantly improve the optical purity.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and aeration can influence the activity and selectivity of the yeast enzymes.

    • Solution: Optimize these parameters. For instance, a pH of 5.5 and a temperature of 35°C have been reported as optimal in some cases.[1] Aeration is also critical, and using a bubble-column reactor can be effective for large-scale preparations.[1]

  • Co-substrate and Energy Source: The choice of co-substrate to regenerate the necessary cofactors (like NADPH) can impact the metabolic state of the yeast and, consequently, the stereoselectivity.

    • Solution: While glucose is a common energy source, ethanol has also been used effectively.[1] In some procedures, "starving" the yeast in an aqueous ethanol solution under aerobic conditions can activate the enzymes responsible for producing the (S)-enantiomer.[3][4][5]

  • Inactivation of Biocatalyst: Prolonged reaction times, especially at high product concentrations, can lead to the inactivation of the yeast, which can affect the reduction rate and enantioselectivity.[1][2]

    • Solution: Consider cell immobilization techniques, such as using calcium alginate, which can improve the stability and reusability of the yeast.[1][2] However, be aware that at larger particle sizes and higher cell concentrations, diffusion limitations of oxygen can occur, potentially reducing the enantiomeric excess.[1][2]

Issue 2: Poor Yield in Enzymatic Resolution

Question: I am attempting a two-step enzymatic resolution of racemic ethyl-3-hydroxybutyrate using a lipase, but my overall process yield is low. What could be the reasons?

Answer: Low yields in enzymatic resolution can stem from incomplete reactions, side reactions, or product loss during separation.

Possible Causes and Solutions:

  • Suboptimal Enzyme Activity: The efficiency of the lipase is dependent on reaction conditions.

    • Solution: Optimize parameters such as temperature, molar ratio of reactants, and enzyme loading. For the acetylation of racemic HEB with vinyl acetate using Candida antarctica lipase B (CALB), an equimolar ratio of reactants and a temperature of 45°C have been shown to be effective.[6]

  • Enzyme Attrition in Stirred Reactors: In large-scale production, the mechanical stress in a stirred-tank reactor can lead to the breakdown of immobilized enzyme particles, reducing their activity and reusability.[6][7][8][9]

    • Solution: A batchwise loop reactor system is a suitable alternative for large-scale production.[6][7][8][9] In this setup, the immobilized enzyme is contained within a column, and the reactants are circulated through it, minimizing particle attrition.[6][7][8][9]

  • Inefficient Product Separation: The separation of the desired enantiomer from the remaining substrate and byproducts can be challenging.

    • Solution: Fractional distillation is an effective method for separating (S)-HEB and (R)-HEB from the reaction mixture in each step of the resolution process.[6][7][8][9]

  • Byproduct Formation: Undesired side reactions can consume reactants and complicate purification.

    • Solution: Ensure the use of appropriate reaction conditions to minimize byproduct formation. For example, in the acetylation step, using an equimolar amount of vinyl acetate to HEB was found to be optimal to avoid byproducts.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for large-scale production of enantiomerically pure (S)- and (R)-ethyl-3-hydroxybutyrate?

A1: The main strategies include:

  • Microbial Reduction: Asymmetric reduction of ethyl acetoacetate using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae) is a cost-effective method, particularly for the (S)-enantiomer.[1][2]

  • Enzymatic Resolution: This involves the kinetic resolution of racemic ethyl-3-hydroxybutyrate using enzymes, most commonly lipases such as Candida antarctica lipase B (CALB).[6][7][9][10] This method can produce both (R)- and (S)-enantiomers with high optical purity.[6][7][9]

  • Chemical Synthesis: Asymmetric hydrogenation of ethyl acetoacetate using chiral catalysts like Ru-BINAP is another approach.[11] Additionally, stereoinversion methods can be used to convert one enantiomer into the other.[11]

Q2: How can I improve the stability and reusability of the enzyme in a large-scale enzymatic resolution process?

A2: Immobilization of the enzyme is key. Candida antarctica lipase B (CALB) is often used in an immobilized form (e.g., Novozym 435). To enhance its longevity on a large scale:

  • Avoid Stirred Reactors: As mentioned, these can cause physical damage to the enzyme particles.[6][7][8][9]

  • Use a Loop Reactor: This configuration protects the immobilized enzyme from mechanical stress.[6][7][8][9]

  • Proper Washing and Storage: Between cycles, washing the enzyme with a suitable solvent (like vinyl acetate) and storing it at a low temperature (e.g., 4°C) can help maintain its activity over multiple batches.[6] One study showed that the enzyme retained its activity for at least 20 cycles under such conditions.[6]

Q3: Are there any solvent-free options for the production of ethyl-3-hydroxybutyrate?

A3: Yes, solvent-free reaction conditions are highly desirable for large-scale production as they increase process throughput and are more environmentally friendly. An efficient two-step enzymatic resolution process has been developed that operates without the addition of solvents.[6][7][8][9] The first step involves the solvent-free acetylation of racemic HEB with vinyl acetate.[6][7][8][9]

Q4: How does the structure of the ester affect the enantioselectivity of the lipase in enzymatic resolution?

A4: The alkyl chain length and steric bulk of the ester group can significantly influence the enantioselectivity of the lipase. For Candida antarctica lipase B (CALB), extending the alkyl chain from ethyl to octyl has been shown to decrease the enantiomeric excess.[6][8][9] Conversely, using bulkier groups like benzyl or t-butyl can improve the enantioselectivity.[6][8][9]

Data Presentation

Table 1: Comparison of Production Methods for (S)-Ethyl-3-Hydroxybutyrate

MethodBiocatalyst/CatalystSubstrateKey Process FeatureYieldEnantiomeric Excess (e.e.)Reference
Microbial ReductionBaker's YeastEthyl AcetoacetateFed-batch with sucrose69%85%[2]
Microbial ReductionBaker's YeastEthyl AcetoacetateFed-batch with ethanol->99%
Microbial ReductionBaker's Yeast (immobilized in calcium alginate)Ethyl AcetoacetateAerobic conditions with glucose-≥98%[1]
Enzymatic ResolutionCandida antarctica lipase B (CALB)Racemic Ethyl-3-hydroxybutyrateSolvent-free acetylation73% (total process)>96%[6][8]

Table 2: Influence of Ester Structure on Enantioselectivity of CALB

EsterEnantiomeric Excess (e.e.) of (S)-HEB
Ethyl-3-hydroxybutyrate>96%
Hexyl-3-hydroxybutyrateLower than ethyl ester
Octyl-3-hydroxybutyrateLower than ethyl ester
Benzyl-3-hydroxybutyrateImproved
t-Butyl-3-hydroxybutyrateImproved

Data sourced from Fishman et al. (2001).[6][8][9]

Experimental Protocols

Protocol 1: Large-Scale Enzymatic Resolution of Racemic Ethyl-3-Hydroxybutyrate

This protocol is based on the two-step process using immobilized Candida antarctica lipase B (CALB).[6][7][8]

Step 1: Production of (S)-Ethyl-3-hydroxybutyrate via Acetylation

  • Reactor Setup: A batchwise loop reactor system is used, where the immobilized CALB is packed into a column.

  • Reactants: Equimolar amounts of racemic ethyl-3-hydroxybutyrate (HEB) and vinyl acetate are used without any solvent.

  • Reaction Conditions: The reactants are circulated through the enzyme bed at 45°C.

  • Monitoring: The reaction is monitored by gas chromatography (GC) until approximately 60% conversion is achieved. This typically results in an enantiomeric excess of >96% for the remaining (S)-HEB.

  • Separation: The reaction mixture is subjected to fractional distillation to separate the unreacted (S)-HEB from ethyl-3-acetoxybutyrate (AEB).

Step 2: Production of (R)-Ethyl-3-hydroxybutyrate via Alcoholysis

  • Reactants: The (R)-enriched ethyl-3-acetoxybutyrate (AEB) from Step 1 is mixed with ethanol.

  • Reaction Conditions: The mixture is circulated through the same CALB-packed column at 45°C.

  • Reaction: The lipase catalyzes the alcoholysis of (R)-AEB to produce optically pure (R)-HEB.

  • Separation: The resulting (R)-HEB is purified by fractional distillation.

Protocol 2: Baker's Yeast Reduction of Ethyl Acetoacetate for (S)-Ethyl-3-hydroxybutyrate

This protocol is a generalized procedure based on common lab-scale and large-scale methods.[1][2][3][5]

  • Yeast Preparation (Optional "Starving" Method): A suspension of baker's yeast (e.g., 125 g) in a 95:5 water/ethanol solution (e.g., 1 L) is shaken aerobically at 30°C for 4 days.[3][5] This can enhance the activity of the (S)-selective enzymes.[3][5]

  • Reactor Setup: For large-scale production, a bubble-column reactor or a stirred bioreactor with good aeration is suitable.

  • Reaction Medium: A suspension of baker's yeast is prepared in water with an energy source (e.g., sucrose or glucose).

  • Fed-Batch Addition: Ethyl acetoacetate is added slowly and continuously to the fermenting yeast suspension to maintain a low substrate concentration.

  • Reaction Conditions: The reaction is typically carried out at room temperature to 35°C with continuous stirring or aeration for 24-72 hours.

  • Work-up:

    • The yeast cells are removed by centrifugation or filtration (Celite can be used as a filter aid).

    • The aqueous filtrate is saturated with sodium chloride.

    • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by distillation under reduced pressure.

Visualizations

Experimental_Workflow_Enzymatic_Resolution Racemic_HEB Racemic (R,S)-HEB + Vinyl Acetate Loop_Reactor Loop Reactor with Immobilized CALB (45°C, Solvent-Free) Racemic_HEB->Loop_Reactor Step 1: Acetylation Reaction_Mixture Reaction Mixture: (S)-HEB (>96% e.e.) (R)-Ethyl-3-acetoxybutyrate (AEB) Loop_Reactor->Reaction_Mixture Distillation1 Fractional Distillation Reaction_Mixture->Distillation1 S_HEB_Product Pure (S)-HEB Distillation1->S_HEB_Product Product 1 R_AEB (R)-Enriched AEB + Ethanol Distillation1->R_AEB Intermediate Loop_Reactor2 Loop Reactor with Immobilized CALB (45°C) R_AEB->Loop_Reactor2 Step 2: Alcoholysis Reaction_Mixture2 Reaction Mixture: (R)-HEB Loop_Reactor2->Reaction_Mixture2 Distillation2 Fractional Distillation Reaction_Mixture2->Distillation2 R_HEB_Product Pure (R)-HEB Distillation2->R_HEB_Product Product 2

Caption: Workflow for the two-step enzymatic resolution of racemic ethyl-3-hydroxybutyrate.

Troubleshooting_Low_ee_Yeast_Reduction Start Low Enantiomeric Excess in Yeast Reduction Cause1 High Substrate Concentration? Start->Cause1 Solution1 Implement Fed-Batch Strategy Cause1->Solution1 Yes Cause2 Suboptimal Reaction Conditions? Cause1->Cause2 No Solution1->Cause2 Solution2 Optimize pH, Temp, & Aeration Cause2->Solution2 Yes Cause3 Biocatalyst Inactivation? Cause2->Cause3 No Solution2->Cause3 Solution3 Immobilize Yeast Cells Cause3->Solution3 Yes End Improved e.e. Cause3->End No/Resolved Solution3->End

References

Technical Support Center: Efficient Asymmetric Synthesis of Ethyl (R)-3-Hydroxybutyrate using Recombinant Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of ethyl (R)-3-hydroxybutyrate using recombinant Escherichia coli.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the asymmetric synthesis of ethyl (R)-3-hydroxybutyrate using recombinant E. coli?

A1: The synthesis relies on the enzymatic reduction of a prochiral ketone, typically ethyl acetoacetate (EAA), by a carbonyl reductase or aldehyde reductase expressed in a recombinant E. coli host. The key to the process is the high stereoselectivity of the enzyme, which preferentially produces the (R)-enantiomer of ethyl 3-hydroxybutyrate. To ensure a continuous supply of the necessary cofactor (NADH or NADPH) for the reductase, a cofactor regeneration system, often involving the co-expression of glucose dehydrogenase (GDH), is employed. GDH oxidizes glucose to gluconic acid, concomitantly reducing NAD(P)+ to NAD(P)H.

Q2: Which enzymes are commonly used for this biotransformation?

A2: Several reductases have been successfully used. A common choice is an NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor.[1][2] Another option is an NADH-dependent reductase, such as ClCR from Clavispora lusitaniae. The selection of the enzyme will influence the cofactor requirement and potentially the stereoselectivity of the reaction.

Q3: Why is a cofactor regeneration system necessary?

A3: The reductase enzymes require a hydride donor, typically NADPH or NADH, to reduce the ketone substrate. These cofactors are expensive to add stoichiometrically to the reaction. A cofactor regeneration system, such as the co-expression of glucose dehydrogenase (GDH) with the addition of glucose, provides a continuous supply of the reduced cofactor, making the process economically viable. The turnover number of the cofactor can be very high, for instance, a turnover number of NADP+ to CHBE formed was calculated to be 13,500 mol/mol in one study.[1][2]

Q4: What are the advantages of using a whole-cell biocatalyst like recombinant E. coli over purified enzymes?

A4: Using whole recombinant E. coli cells simplifies the process by eliminating the need for enzyme purification. The cellular environment can also protect the enzymes, and the cofactor regeneration can be handled internally by the cell's metabolism. This approach is often more cost-effective and practical for large-scale synthesis.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low product yield 1. Substrate inhibition: High concentrations of ethyl acetoacetate (EAA) can be toxic to E. coli cells and inhibit enzyme activity. 2. Insufficient cofactor regeneration: The rate of cofactor regeneration may be limiting the overall reaction rate. 3. Poor enzyme expression or activity: The reductase or GDH may not be expressed at sufficient levels or may have low specific activity. 4. Mass transfer limitations: In two-phase systems, the transfer of substrate and product between the aqueous and organic phases may be slow.1. Implement a substrate feeding strategy to maintain a low, non-inhibitory concentration of EAA. Consider using a two-phase system with an organic solvent to partition the substrate and product, reducing aqueous phase toxicity. The use of ionic liquids as cosolvents has also been shown to improve substrate loading and yield.[3][4] 2. Ensure an adequate supply of glucose for the GDH-based regeneration system. Optimize the ratio of glucose to substrate. For NADPH-dependent reductases, consider metabolic engineering strategies to increase the intracellular NADPH pool, such as overexpressing glucose-6-phosphate dehydrogenase (zwf).[5][6][7] 3. Verify protein expression using SDS-PAGE. Optimize induction conditions (e.g., IPTG concentration, induction temperature, and time). If activity is low, consider codon optimization of the expressed genes. 4. Increase agitation speed to improve mixing between phases. The addition of biocompatible deep eutectic solvents (DESs) can also enhance mass transfer.[8][9]
Low enantiomeric excess (ee) 1. Presence of endogenous E. coli reductases: The host E. coli may express its own reductases that produce the undesired (S)-enantiomer. 2. Suboptimal reaction conditions: pH and temperature can affect the stereoselectivity of the enzyme.1. Use an E. coli host strain with known low background reductase activity. Consider knocking out specific endogenous reductase genes. 2. Optimize the reaction pH and temperature. The optimal temperature for the bioreduction is often around 30°C.[8]
Formation of byproducts 1. Acetate formation: E. coli can produce acetate as a byproduct of glucose metabolism, especially under high glucose concentrations, which can inhibit cell growth and productivity. 2. Formation of other reduction products: Non-specific reduction of other cellular metabolites.1. Control the glucose feeding rate to avoid excess glucose accumulation. Using a fed-batch strategy can help.[5][10] Employing E. coli strains engineered to have lower acetate production, such as BL21, can significantly reduce acetate formation.[11] 2. Analyze the reaction mixture by GC or HPLC to identify byproducts. If significant, consider metabolic engineering of the host strain to eliminate competing pathways.
Cell lysis during reaction 1. Toxicity of organic solvent: The organic solvent used in a two-phase system can be detrimental to cell membrane integrity. 2. High substrate/product concentration: Accumulation of substrate or product to toxic levels.1. Choose a biocompatible organic solvent. Test different solvents for their effect on cell viability. 2. Implement a continuous product removal strategy or use a two-phase system to extract the product from the aqueous phase.

Quantitative Data Summary

Table 1: Comparison of different reaction systems for asymmetric reduction.

Enzyme SystemSubstrateSubstrate Conc. (mM)ProductYield (%)Enantiomeric Excess (ee %)Reaction SystemReference
Aldehyde Reductase (AR) & GDHEthyl 4-chloro-3-oxobutanoate (COBE)~1710Ethyl (R)-4-chloro-3-hydroxybutanoate94.191.7 (R)Organic solvent-water two-phase[1][2]
Carbonyl Reductase (S1) & GDHEthyl 4-chloro-3-oxobutanoate (COBE)~3020Ethyl (S)-4-chloro-3-hydroxybutanoate85>99 (S)Organic solvent-water two-phase[12]
NADH-dependent Reductase (ClCR)Ethyl 4-chloro-3-oxobutanoate (COBE)1000Ethyl (S)-4-chloro-3-hydroxybutanoate96.4>99 (S)Toluene-water biphasic system[13]
Carbonyl Reductase (CgCR) & GDHEthyl 4-chloro-3-oxobutanoate (COBE)1000Ethyl (R)-4-chloro-3-hydroxybutanoate≥90Not specifiedEthyl acetate-betaine/lactic acid-water[8][9]
Recombinant E. coliEthyl acetoacetate (EAA)2500 (325 g/L)Ethyl (R)-3-hydroxybutyrateNot specifiedNot specifiedCholine chloride/glutathione-buffer[3][4]

Table 2: Fed-batch cultivation results for (R)-3-hydroxybutyrate production.

StrategyFinal Concentration (g/L)Productivity (g/L/h)Yield (g/g CDW)Reference
Nitrogen-limited fed-batch with zwf overexpression12.70.42Not specified[5][6][7]
Phosphate-limited fed-batchNot specified1.5Not specified[10]

Experimental Protocols

Protocol 1: Whole-Cell Bioreduction in a Two-Phase System

This protocol is a general guideline for the asymmetric reduction of ethyl acetoacetate (EAA) using recombinant E. coli co-expressing a reductase and glucose dehydrogenase (GDH).

1. Strain Cultivation and Induction:

  • Inoculate a single colony of recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Transfer the overnight culture to a larger volume of fresh medium and grow at 37°C to an OD600 of 0.4-0.6.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to cultivate at a lower temperature (e.g., 20-30°C) for several hours (4-16 hours).

  • Harvest the cells by centrifugation and wash with buffer (e.g., 100 mM phosphate buffer, pH 7.0).

2. Bioreduction Reaction:

  • Prepare a two-phase reaction system in a sealed vessel. The aqueous phase consists of the washed recombinant cells suspended in buffer, glucose (for cofactor regeneration), and NAD(P)+. The organic phase consists of a suitable solvent (e.g., n-butyl acetate) containing the substrate, ethyl acetoacetate.

  • A typical ratio of aqueous to organic phase is 1:1 (v/v).

  • The reaction is initiated by adding the substrate-containing organic phase to the aqueous cell suspension.

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with vigorous shaking to ensure proper mixing of the two phases.

3. Monitoring and Analysis:

  • At regular intervals, take samples from the organic phase.

  • Analyze the samples by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the concentration of the substrate and product, as well as the enantiomeric excess of the product.

Visualizations

Signaling Pathways and Workflows

Asymmetric_Synthesis_Workflow cluster_upstream Upstream Processing cluster_bioreduction Bioreduction cluster_downstream Downstream Processing Strain Recombinant E. coli (Reductase + GDH genes) Cultivation Cell Cultivation Strain->Cultivation Induction IPTG Induction Cultivation->Induction Harvest Cell Harvesting & Washing Induction->Harvest Reaction Two-Phase Reaction: Aqueous (Cells, Glucose) Organic (Substrate) Harvest->Reaction Incubation Incubation (Controlled Temp. & Agitation) Reaction->Incubation Sampling Sampling Incubation->Sampling Analysis Chiral GC/HPLC Analysis (Yield & ee determination) Sampling->Analysis Product Ethyl (R)-3-hydroxybutyrate Analysis->Product

Caption: Experimental workflow for the asymmetric synthesis of ethyl (R)-3-hydroxybutyrate.

Cofactor_Regeneration cluster_main Whole-Cell Biocatalyst (E. coli) cluster_cofactor Cofactor Regeneration Cycle EAA Ethyl Acetoacetate (Substrate) Reductase Carbonyl/Aldehyde Reductase EAA->Reductase Reduction EHB Ethyl (R)-3-hydroxybutyrate (Product) Reductase->EHB NADP NADP+ Reductase->NADP NADPH NADPH NADPH->NADP GDH Glucose Dehydrogenase (GDH) NADP->Reductase NADP->NADPH GluconicAcid Gluconic Acid GDH->GluconicAcid Glucose Glucose Glucose->GDH Glucose->GluconicAcid Oxidation

Caption: Cofactor regeneration system coupled to the asymmetric reduction of ethyl acetoacetate.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 3-hydroxybutyrate: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthetic route for a chiral molecule like Ethyl 3-hydroxybutyrate is critical, impacting yield, purity, and stereoselectivity. This guide provides a detailed comparison of traditional chemical methods versus biocatalytic enzymatic approaches, supported by experimental data and protocols.

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is crucial for its biological activity, making enantiomerically pure forms highly sought after. This comparison focuses on two primary chemical methods—the Reformatsky reaction and sodium borohydride reduction—and two prominent enzymatic methods—whole-cell reduction by baker's yeast and enzymatic kinetic resolution using Candida antarctica lipase B.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for the different synthetic approaches to this compound.

ParameterChemical Synthesis: Reformatsky ReactionChemical Synthesis: Sodium Borohydride ReductionEnzymatic Synthesis: Baker's Yeast (S. cerevisiae) ReductionEnzymatic Synthesis: Kinetic Resolution (Candida antarctica Lipase B)
Starting Material Ethyl bromoacetate, AcetaldehydeEthyl acetoacetateEthyl acetoacetateRacemic this compound
Typical Yield ~50-60%High (often >90%)59-76%[1][2]~73% (total for both enantiomers)[3]
Enantiomeric Excess (ee) 0% (racemic)0% (racemic)85-94% for (S)-enantiomer[1][2]>96% for both (R)- and (S)-enantiomers[3]
Key Reagents/Catalyst Zinc, Iodine (activator)Sodium borohydrideSaccharomyces cerevisiae (baker's yeast)Immobilized Candida antarctica lipase B (CALB)[3]
Reaction Conditions Anhydrous organic solvent, refluxAlcoholic solvent, 0°C to room temperature[4][5]Aqueous, with sucrose, room temperature[1][6]Solvent-free or organic solvent, 45°C[3]
Primary Product(s) Racemic this compoundRacemic this compound(S)-Ethyl 3-hydroxybutyrate(R)-Ethyl 3-hydroxybutyrate and (S)-Ethyl 3-acetoxybutyrate (or vice-versa)
Advantages Forms C-C bondSimple, fast, high yieldHigh enantioselectivity, mild conditions, low costExcellent enantioselectivity for both enantiomers, reusable enzyme[3]
Disadvantages Stoichiometric use of zinc, anhydrous conditionsProduces a racemic mixture, use of hydride reagentLower yields than some chemical methods, requires separation from biomassRequires resolution of a racemic mixture, potentially longer reaction times

Experimental Protocols

Chemical Synthesis Methodologies

1. Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.

  • Materials: Zinc dust, iodine, ethyl bromoacetate, acetaldehyde, anhydrous diethyl ether, 1M HCl.

  • Procedure:

    • Activate zinc dust (1.2 equivalents) by stirring with a catalytic amount of iodine in anhydrous diethyl ether under an inert atmosphere until the iodine color disappears.

    • Add a solution of ethyl bromoacetate (1 equivalent) and acetaldehyde (1 equivalent) in anhydrous diethyl ether dropwise to the activated zinc suspension.

    • Maintain the reaction mixture at reflux for 2-3 hours.

    • After cooling to room temperature, quench the reaction by the slow addition of 1M HCl.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation to yield racemic this compound.

2. Sodium Borohydride Reduction of Ethyl Acetoacetate

This method employs a common reducing agent to convert the ketone group of ethyl acetoacetate into a hydroxyl group.

  • Materials: Ethyl acetoacetate, sodium borohydride, ethanol, deionized water, diethyl ether, magnesium sulfate.

  • Procedure:

    • Dissolve ethyl acetoacetate (1 equivalent) in ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by the careful addition of deionized water.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3x).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to give racemic this compound.

Enzymatic Synthesis Methodologies

1. Asymmetric Reduction using Baker's Yeast (Saccharomyces cerevisiae)

This whole-cell biocatalytic method utilizes the enzymes within baker's yeast to asymmetrically reduce the ketone of ethyl acetoacetate.

  • Materials: Baker's yeast, sucrose, tap water, ethyl acetoacetate, celite, diethyl ether, sodium chloride, magnesium sulfate.

  • Procedure:

    • In a large flask, suspend baker's yeast (e.g., 200 g) in a solution of sucrose (e.g., 300 g) in warm tap water (e.g., 1.6 L) and stir for 1 hour at approximately 30°C to initiate fermentation.[1]

    • Add ethyl acetoacetate (e.g., 20 g) to the fermenting mixture and continue stirring at room temperature for 24 hours.[1]

    • Add a second portion of sucrose (e.g., 200 g in 1 L of warm water) followed by another portion of ethyl acetoacetate (e.g., 20 g) and continue stirring for an additional 48-60 hours.[1]

    • Monitor the reaction by gas chromatography. Upon completion, add celite to the mixture and filter to remove the yeast cells.

    • Saturate the filtrate with sodium chloride and extract with diethyl ether (5x).

    • Dry the combined organic extracts over magnesium sulfate, filter, and concentrate.

    • Purify by fractional distillation to obtain (S)-Ethyl 3-hydroxybutyrate.[1]

2. Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)

This method resolves a racemic mixture of this compound by the enantioselective acylation of one enantiomer.

  • Materials: Racemic this compound, immobilized Candida antarctica lipase B (CALB), vinyl acetate, ethanol.

  • Procedure for Production of (S)-Ethyl 3-hydroxybutyrate and (R)-Ethyl 3-acetoxybutyrate:

    • In a suitable reactor, combine racemic this compound and vinyl acetate (as the acyl donor) in a solvent-free system.

    • Add immobilized CALB to the mixture.

    • Stir the reaction at a controlled temperature (e.g., 45°C) and monitor the conversion.[3]

    • The lipase will selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.

    • Once the desired conversion (typically around 50%) is reached, filter off the immobilized enzyme.

    • Separate the (S)-Ethyl 3-hydroxybutyrate from the (R)-Ethyl 3-acetoxybutyrate by distillation.

  • Procedure for Production of (R)-Ethyl 3-hydroxybutyrate:

    • The (R)-Ethyl 3-acetoxybutyrate obtained from the previous step can be subjected to alcoholysis.

    • Dissolve the (R)-Ethyl 3-acetoxybutyrate in ethanol and add the same immobilized CALB.

    • The enzyme will catalyze the removal of the acetyl group, yielding (R)-Ethyl 3-hydroxybutyrate.[3]

    • Separate the product from the reaction mixture by distillation.

Mandatory Visualizations

cluster_chemical Chemical Synthesis cluster_reformatsky Reformatsky Reaction cluster_nabh4 Sodium Borohydride Reduction Ethyl bromoacetate Ethyl bromoacetate Reformatsky_Reaction Reaction Ethyl bromoacetate->Reformatsky_Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Reformatsky_Reaction Zinc Zinc Zinc->Reformatsky_Reaction Racemic Ethyl\n3-hydroxybutyrate Racemic Ethyl 3-hydroxybutyrate Reformatsky_Reaction->Racemic Ethyl\n3-hydroxybutyrate Ethyl acetoacetate_chem Ethyl acetoacetate Reduction_Reaction Reduction Ethyl acetoacetate_chem->Reduction_Reaction NaBH4 Sodium Borohydride NaBH4->Reduction_Reaction Racemic Ethyl\n3-hydroxybutyrate_2 Racemic Ethyl 3-hydroxybutyrate Reduction_Reaction->Racemic Ethyl\n3-hydroxybutyrate_2

Caption: Chemical synthesis routes to racemic this compound.

cluster_enzymatic Enzymatic Synthesis cluster_yeast Baker's Yeast Reduction cluster_resolution Enzymatic Kinetic Resolution Ethyl acetoacetate_enz Ethyl acetoacetate Asymmetric_Reduction Asymmetric Reduction Ethyl acetoacetate_enz->Asymmetric_Reduction Yeast S. cerevisiae (Baker's Yeast) Yeast->Asymmetric_Reduction S_E3HB (S)-Ethyl 3-hydroxybutyrate Asymmetric_Reduction->S_E3HB Racemic_E3HB Racemic Ethyl 3-hydroxybutyrate Acylation Enantioselective Acylation Racemic_E3HB->Acylation CALB Candida antarctica Lipase B (CALB) CALB->Acylation Alcoholysis Alcoholysis CALB->Alcoholysis S_E3HB_unreacted (S)-Ethyl 3-hydroxybutyrate Acylation->S_E3HB_unreacted R_E3AB (R)-Ethyl 3-acetoxybutyrate Acylation->R_E3AB R_E3AB->Alcoholysis R_E3HB (R)-Ethyl 3-hydroxybutyrate Alcoholysis->R_E3HB

Caption: Enzymatic synthesis routes to enantiomerically enriched this compound.

References

Validating a GC-MS Method for Ethyl 3-hydroxybutyrate Analysis in Serum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of Ethyl 3-hydroxybutyrate in serum against alternative analytical techniques. The information presented is curated from established methodologies for similar analytes, offering a robust framework for researchers to develop and validate their own assays.

Performance Comparison: GC-MS vs. Alternative Methods

The selection of an analytical method is critical for obtaining reliable and reproducible data. While GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds like this compound, other methods may offer advantages in specific contexts.

FeatureGC-MS Method (Proposed)Enzymatic AssayLC-MS/MS Method
Principle Separation by gas chromatography and detection by mass spectrometry.Enzymatic conversion of the analyte, leading to a colorimetric or fluorometric signal.Separation by liquid chromatography and detection by tandem mass spectrometry.
Specificity High, based on retention time and mass fragmentation pattern.Moderate to high, depends on enzyme specificity for the target analyte.Very high, based on retention time and specific precursor-product ion transitions.
Sensitivity High (Expected LOD: ~0.5-2 mg/L)Moderate (Typically in the µM to mM range).[1]Very high (Can achieve ng/mL to pg/mL levels).[2]
Sample Throughput Moderate, due to chromatographic run times.High, suitable for plate-based formats.High, with the use of UHPLC systems.
Instrumentation Cost HighLow to moderateVery high
Sample Preparation Multi-step: extraction and derivatization required.Minimal, often direct sample analysis after deproteinization.Can vary from simple protein precipitation to more complex extractions.
Matrix Effects Can be significant, often mitigated by sample cleanup and internal standards.Can be present, requires careful validation.Can be significant (ion suppression/enhancement), addressed by internal standards and chromatographic separation.

Proposed GC-MS Method: Validation Parameters

The following table summarizes the expected validation parameters for the proposed GC-MS method, based on data from validated assays for structurally similar compounds like β-hydroxybutyrate (BHB) and γ-hydroxybutyrate (GHB).[3][4]

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.99
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (% Bias) ± 15%Within ± 10%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.5 - 2 mg/L
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~1 - 7 mg/L[3][4]
Recovery (%) Consistent and reproducible80 - 110%

Experimental Protocols

Proposed GC-MS Method for this compound

This protocol is adapted from validated methods for similar hydroxybutyrate compounds and requires optimization and validation for this compound.[3][4][5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of serum, add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Acidify the sample with 100 µL of 0.025 M sulfuric acid.[4]

  • Add 5 mL of ethyl acetate as the extraction solvent.

  • Vortex mix for 1 minute and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • To the dried extract, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]

  • Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[4]

  • Cool to room temperature before injection into the GC-MS.

3. GC-MS Conditions

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 180°C at 20°C/min, then ramp to 250°C at 50°C/min and hold for 1 minute.[4]

  • MS Transfer Line Temperature: 250°C.[4]

  • Ion Source Temperature: 200°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS derivative and the internal standard.

Alternative Method: Enzymatic Assay for β-Hydroxybutyrate

This is a general protocol for a commercially available enzymatic kit and is not specific for this compound.

1. Principle

β-hydroxybutyrate is oxidized to acetoacetate by β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically or fluorometrically.[1]

2. Procedure

  • Deproteinize serum samples by adding perchloric acid or by using a spin filter.

  • Neutralize the sample.

  • Add the sample to a reaction mixture containing β-hydroxybutyrate dehydrogenase and NAD+.

  • Incubate at a specified temperature (e.g., 37°C) for a set time.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • Quantify the concentration using a standard curve.

Visualizing the Workflow and Method Comparison

To better illustrate the processes, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Serum_Sample Serum Sample Add_IS Add Internal Standard Serum_Sample->Add_IS Acidify Acidify Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Add_Reagent Add Silylating Agent (BSTFA + 1% TMCS) Evaporate->Add_Reagent Heat Heat at 70°C Add_Reagent->Heat GCMS_Analysis GC-MS Analysis Heat->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Experimental workflow for the proposed GC-MS analysis of this compound in serum.

Method_Comparison cluster_gcms GC-MS cluster_enzymatic Enzymatic Assay cluster_lcmsms LC-MS/MS GCMS_Node High Specificity High Sensitivity Multi-step Prep Enzymatic_Node High Throughput Low Cost Moderate Specificity LCMSMS_Node Very High Specificity Very High Sensitivity High Cost Analyte This compound Quantification Analyte->GCMS_Node Chosen Method Analyte->Enzymatic_Node Alternative Analyte->LCMSMS_Node Alternative

Caption: Logical comparison of analytical methods for this compound quantification.

References

A Researcher's Guide to Enantiomeric Excess Determination of Ethyl 3-Hydroxybutyrate: A Chiral HPLC Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comprehensive comparison of methods for determining the enantiomeric excess of Ethyl 3-hydroxybutyrate, a valuable chiral building block, with a primary focus on the widely utilized High-Performance Liquid Chromatography (HPLC) technique.

This document delves into a detailed experimental protocol for chiral HPLC, presents comparative data with alternative methods, and offers insights into the strengths and limitations of each approach.

Chiral High-Performance Liquid Chromatography (HPLC): A Detailed Protocol

Chiral HPLC stands as a cornerstone technique for the separation and quantification of enantiomers due to its high resolution, accuracy, and reproducibility. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

A well-established method for the enantiomeric separation of this compound utilizes a polysaccharide-based chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), which is commercially available under brand names like Chiralcel OD and Lux Cellulose-1.

Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Column: Chiralcel OD (250 mm x 4.6 mm, 10 µm) or equivalent (e.g., Lux Cellulose-1).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sample of this compound (dissolved in mobile phase)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A gradient of Hexane and Isopropanol
Gradient Program Hexane:Isopropanol 98:2 (for the first 4 minutes), then a linear gradient to Hexane:Isopropanol 85:15 (over the next 14 minutes), followed by a return to Hexane:Isopropanol 98:2 (for the final 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 210 nm

| Injection Volume | 10 µL |

Procedure:

  • Prepare the mobile phases by accurately mixing the required volumes of hexane and isopropanol. Degas the solvents before use.

  • Equilibrate the chiral column with the initial mobile phase (Hexane:Isopropanol 98:2) for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a known concentration of the this compound sample in the initial mobile phase.

  • Inject the sample onto the HPLC system.

  • Record the chromatogram and identify the peaks corresponding to the (R) and (S)-enantiomers based on their retention times.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers with the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Expected Results

Under the specified conditions, baseline separation of the (R) and (S)-enantiomers of this compound is expected. A study utilizing a Chiralcel OD column reported the following retention times:

EnantiomerRetention Time (min)
(R)-Ethyl 3-hydroxybutyrate12.6
(S)-Ethyl 3-hydroxybutyrate14.9

Note: Retention times can vary slightly depending on the specific column, system, and laboratory conditions.

Comparison with Alternative Methods

While chiral HPLC is a powerful tool, other techniques are also employed for determining the enantiomeric excess of this compound. The choice of method often depends on factors such as available instrumentation, sample matrix, and the required level of sensitivity.

MethodPrincipleAdvantagesDisadvantages
Direct Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High resolution and accuracy, direct analysis without derivatization.Can require specialized and expensive chiral columns, method development can be time-consuming.
Indirect Chiral HPLC Derivatization of the enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral HPLC column. A common derivatizing agent is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1]Utilizes standard, less expensive achiral columns.Requires a derivatization step which can be time-consuming and may introduce errors, the chiral derivatizing agent must be enantiomerically pure.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase. A β-cyclodextrin-based column has been used for the analysis of this compound in wine.[2]High sensitivity and resolution for volatile compounds.The analyte must be volatile or be made volatile through derivatization, which can add complexity to the sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between the enantiomers in the NMR spectrum.Provides structural information in addition to enantiomeric excess, can be non-destructive.Generally lower sensitivity and accuracy compared to chromatographic methods, may require higher sample concentrations.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining enantiomeric excess and the logical relationship between the key components of the chiral HPLC method.

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calculation Calculate ee% Peak_Integration->Calculation logical_relationship Analyte This compound Enantiomers (R & S) Interaction Differential Diastereomeric Complex Formation Analyte->Interaction CSP Chiral Stationary Phase (e.g., Cellulose derivative) CSP->Interaction Mobile_Phase Mobile Phase (e.g., Hexane/Isopropanol) Mobile_Phase->Interaction Separation Separation of Enantiomers Interaction->Separation Retention Different Retention Times Separation->Retention

References

A Comparative Study of Yeast Strains for the Enantioselective Reduction of Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Biocatalyst

The asymmetric reduction of ethyl acetoacetate to produce optically pure (S)-ethyl 3-hydroxybutanoate is a critical step in the synthesis of many pharmaceuticals and fine chemicals. Yeast-mediated biotransformation offers a green and efficient alternative to traditional chemical methods. This guide provides a comparative analysis of various yeast strains for this reaction, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most suitable biocatalyst for your research and development needs.

Performance Comparison of Yeast Strains

The efficiency of the bioconversion of ethyl acetoacetate is primarily evaluated based on the chemical yield and the enantiomeric excess (e.e.) of the desired (S)-ethyl 3-hydroxybutanoate. While Saccharomyces cerevisiae (baker's yeast) is the most commonly used, other yeast genera have demonstrated comparable or even superior performance. The following table summarizes the performance of different yeast strains based on reported experimental data.

Yeast StrainProduct EnantiomerEnantiomeric Excess (e.e.) (%)Conversion/Yield (%)Reference
Saccharomyces cerevisiae(S)58 - >98~69 - 85[1]
Hansenula sp.(S)81>85[1]
Dekkera sp.(S)73>85[1]
Kluyveromyces marxianus(R)18>85[1]
Aspergillus niger(R)30>85[1]
Recombinant Pichia pastoris(S)9591

Note: The performance of yeast strains can be highly dependent on the specific strain, reaction conditions (e.g., pH, temperature, substrate concentration, aeration), and the physiological state of the cells.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for achieving desired outcomes in biotransformation. Below are methodologies for key yeast strains.

Protocol 1: Reduction of Ethyl Acetoacetate using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is adapted from a standard procedure for the laboratory-scale synthesis of (S)-ethyl 3-hydroxybutanoate.[2]

Materials:

  • Saccharomyces cerevisiae (commercial baker's yeast)

  • Sucrose

  • Ethyl acetoacetate

  • Tap water

  • Diatomaceous earth (Celite)

  • Sodium chloride

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, dissolve 300 g of sucrose in 1.6 L of tap water.

  • Add 200 g of baker's yeast to the sucrose solution and stir the mixture for 1 hour at approximately 30°C to initiate fermentation.

  • Add 20.0 g (0.154 mol) of ethyl acetoacetate to the fermenting suspension and continue stirring at room temperature for 24 hours.

  • Prepare a solution of 200 g of sucrose in 1 L of warm (ca. 40°C) tap water and add it to the reaction mixture.

  • One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

  • Continue stirring for another 50-60 hours at room temperature. Monitor the reaction progress by gas chromatography.

  • Upon completion, add 80 g of Celite to the mixture and filter through a sintered-glass funnel.

  • Wash the filter cake with 200 mL of water.

  • Saturate the filtrate with sodium chloride and extract with five 500-mL portions of diethyl ether.

  • Combine the ether extracts, dry over magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain (S)-ethyl 3-hydroxybutanoate.

Protocol 2: Reduction of Ethyl 4-chloro-acetoacetate using Recombinant Pichia pastoris

This protocol outlines the use of a recombinant yeast strain for enhanced stereoselectivity.

Materials:

  • Recombinant Pichia pastoris strain

  • Complex growth media (e.g., YPD)

  • Methanol (for induction)

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Glucose

  • Ethyl 4-chloro-acetoacetate

  • n-Butyl acetate

  • NADP+

Procedure:

  • Cultivate the recombinant Pichia pastoris cells in a suitable complex medium.

  • Induce the expression of the recombinant proteins by adding methanol.

  • Harvest the cells by centrifugation and resuspend them in the reaction buffer containing glucose.

  • The bioreduction is performed in a two-phase system. Add n-butyl acetate as the organic solvent to the cell suspension.

  • Continuously feed the substrate, ethyl 4-chloro-acetoacetate, dissolved in n-butyl acetate, into the reaction vessel over a period of 15 hours.

  • Maintain the pH of the reaction at 7.0 by the addition of 5 M NaOH.

  • After 6 hours of reaction, add NADP+ to a final concentration of 0.1 mmol/L.

  • Incubate the reaction mixture at 30°C with magnetic stirring for 24 hours.

  • Monitor the conversion and enantiomeric excess of the product, (S)-4-chloro-3-hydroxybutanoate, using appropriate analytical techniques such as gas chromatography.

Visualizing the Process: Experimental Workflow and Biochemical Pathway

Understanding the overall process and the underlying biochemical mechanism is essential for troubleshooting and optimization.

Experimental_Workflow cluster_preparation Yeast Preparation cluster_reaction Biotransformation cluster_workup Product Isolation & Purification Yeast Yeast Strain Selection Culture Cell Culture & Growth Yeast->Culture Harvest Harvesting & Washing Culture->Harvest Reaction_Setup Reaction Setup (Buffer, Co-solvent) Harvest->Reaction_Setup Substrate_Addition Substrate Addition (Ethyl Acetoacetate) Reaction_Setup->Substrate_Addition Incubation Incubation (Controlled Temp, pH, Agitation) Substrate_Addition->Incubation Cell_Removal Cell Removal (Filtration/Centrifugation) Incubation->Cell_Removal Extraction Solvent Extraction Cell_Removal->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Analysis Analysis (GC, HPLC) Purification->Analysis

Caption: Experimental workflow for yeast-mediated reduction.

The core of the biotransformation is the enzymatic reduction of the keto group of ethyl acetoacetate. This reaction is catalyzed by one or more alcohol dehydrogenases (ADHs) or carbonyl reductases within the yeast cell. These enzymes utilize a nicotinamide cofactor, typically NADPH or NADH, as the hydride donor.

Biochemical_Pathway cluster_cell Inside Yeast Cell EAA Ethyl Acetoacetate (Substrate) ADH Alcohol Dehydrogenase (Enzyme) EAA->ADH E3HB (S)-Ethyl 3-Hydroxybutanoate (Product) Yeast Yeast Cell ADH->E3HB NADP NADP+ ADH->NADP NADPH NADPH NADPH->ADH Metabolism Cellular Metabolism NADP->Metabolism Glucose Glucose (Energy Source) Glucose->Metabolism Glycolysis Metabolism->NADPH Regeneration

Caption: Biochemical pathway of ethyl acetoacetate reduction.

Conclusion

The choice of yeast strain for the reduction of ethyl acetoacetate has a significant impact on both the yield and the enantiomeric purity of the resulting (S)-ethyl 3-hydroxybutanoate. While Saccharomyces cerevisiae is a readily available and well-studied option, other strains such as Hansenula sp. may offer higher enantioselectivity for the (S)-enantiomer. For the production of the (R)-enantiomer, strains like Kluyveromyces marxianus and Aspergillus niger show potential, although with lower enantiomeric excess in the reported data. Furthermore, the use of recombinant strains, such as the Pichia pastoris example, demonstrates a powerful approach to achieving high enantioselectivity and yield. Researchers and drug development professionals should consider these factors and the provided protocols as a starting point for developing optimized and scalable biotransformation processes.

References

A Comparative Guide to Ketone Esters for Inducing Nutritional Ketosis: Ethyl 3-Hydroxybutyrate in Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of nutritional ketosis through exogenous ketone supplements is a rapidly advancing field of research with therapeutic potential across a spectrum of metabolic and neurological disorders. Among the various formulations, ketone esters (KEs) are recognized for their ability to rapidly and effectively elevate blood ketone levels. This guide provides a comparative analysis of ethyl 3-hydroxybutyrate against other more prominently studied ketone esters, namely the ketone monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate and the acetoacetate diester (1,3-butanediol acetoacetate diester). The comparison is based on available experimental data on their efficacy in inducing ketosis, their metabolic pathways, and their effects on key physiological parameters.

Executive Summary

(R)-3-hydroxybutyl (R)-3-hydroxybutyrate stands out as the most effective and well-tolerated ketone ester for inducing robust and sustained nutritional ketosis. In contrast, 1,3-butanediol acetoacetate diester is less efficient at raising blood β-hydroxybutyrate (BHB) levels and is more commonly associated with gastrointestinal side effects.

Crucially, there is a significant lack of human clinical data on the efficacy of this compound for inducing nutritional ketosis. While a preclinical study in mice suggests it can increase serum 3-hydroxybutyrate (3-HB) levels, its pharmacokinetic profile and tolerability following oral administration in humans remain uncharacterized in the scientific literature.[1][2][3] Therefore, its inclusion in this guide serves primarily to highlight a gap in the current research landscape.

Comparative Performance of Ketone Esters

The following table summarizes the quantitative data from studies on different ketone esters. It is important to note the absence of comparable human data for this compound.

Parameter(R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate1,3-Butanediol Acetoacetate DiesterThis compound
Peak Blood β-Hydroxybutyrate (BHB) Concentration 3.30 mM (at 714 mg/kg body weight)~1 mMData not available in humans. (Increased serum 3-HB in mice at 300 mg/kg, i.p.)[1][2]
Peak Blood Acetoacetate (AcAc) Concentration 1.19 mM (at 714 mg/kg body weight)Data not consistently reported, but elevates serum AcAc.Data not available in humans.
Time to Peak Ketone Levels 1–2 hours~30 minutesData not available in humans.
Duration of Ketosis Sustained elevation for several hours; half-life of BHB is 0.8–3.1 hours.Up to 8 hours in rats.Data not available in humans.
Effect on Blood Glucose Can lead to a decrease in blood glucose levels.Can lead to a decrease in blood glucose levels.Data not available in humans.
Common Side Effects Generally well-tolerated; some gastrointestinal effects at high doses with large volumes of milk-based drinks.Higher incidence of gastrointestinal discomfort.Data not available in humans.

Metabolic and Signaling Pathways

Upon ingestion, ketone esters are hydrolyzed in the gut and liver, releasing ketone bodies and their precursors into circulation. The metabolic fate and subsequent signaling cascades are critical to their physiological effects.

Metabolic Fate of Ketone Esters

The following diagram illustrates the metabolic pathways of the different ketone esters after oral administration.

Metabolic Pathways of Ketone Esters EHB This compound EHB_hydrolysis Hydrolysis (Esterases) EHB->EHB_hydrolysis Ethanol Ethanol EHB_hydrolysis->Ethanol BHB β-Hydroxybutyrate (BHB) EHB_hydrolysis->BHB Bloodstream Bloodstream BHB->Bloodstream KME (R)-3-hydroxybutyl (R)-3-hydroxybutyrate KME_hydrolysis Hydrolysis (Esterases) KME->KME_hydrolysis KME_hydrolysis->BHB BD (R)-1,3-Butanediol KME_hydrolysis->BD Liver_KME Liver Metabolism BD->Liver_KME Liver_KME->BHB AcAc Acetoacetate (AcAc) Liver_KME->AcAc AcAcD 1,3-Butanediol Acetoacetate Diester AcAcD_hydrolysis Hydrolysis (Esterases) AcAcD->AcAcD_hydrolysis AcAcD_hydrolysis->BD AcAcD_hydrolysis->AcAc AcAc->Bloodstream

Caption: Metabolic pathways of different ketone esters following ingestion.

Key Signaling Pathways Modulated by Ketone Bodies

Ketone bodies, particularly BHB, are not just energy substrates but also act as signaling molecules, influencing cellular processes through various mechanisms, including the inhibition of histone deacetylases (HDACs) and modulation of the mTORC1 pathway.

Signaling Pathways Influenced by BHB BHB β-Hydroxybutyrate (BHB) HDACs Histone Deacetylases (HDACs) BHB->HDACs inhibition Histone_Acetylation Increased Histone Acetylation BHB->Histone_Acetylation mTORC1 mTORC1 Signaling BHB->mTORC1 activation HDACs->Histone_Acetylation deacetylation Gene_Expression Altered Gene Expression (e.g., FOXO3a, MT2) Histone_Acetylation->Gene_Expression Protein_Synthesis Increased Muscle Protein Synthesis mTORC1->Protein_Synthesis

Caption: Key signaling pathways modulated by β-hydroxybutyrate (BHB).

Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the resulting data. Below are generalized protocols based on published studies for the administration of ketone esters to human subjects.

General Protocol for Ketone Ester Administration and Blood Analysis

This workflow outlines a typical experimental design for assessing the pharmacokinetic and pharmacodynamic effects of ketone ester supplementation.

Experimental Workflow for Ketone Ester Trials Subject_Prep Subject Preparation (e.g., overnight fast) Baseline_Sampling Baseline Blood Sampling (t=0 min) Subject_Prep->Baseline_Sampling KE_Admin Ketone Ester Administration (oral, dose-dependent) Baseline_Sampling->KE_Admin Serial_Sampling Serial Blood Sampling (e.g., 15, 30, 60, 120, 240 min) KE_Admin->Serial_Sampling Analysis Blood Analysis (BHB, AcAc, Glucose) Serial_Sampling->Analysis Data_Eval Pharmacokinetic & Pharmacodynamic Evaluation Analysis->Data_Eval

Caption: A generalized experimental workflow for human ketone ester studies.

Detailed Methodologies:

  • Subject Preparation: Participants typically undergo an overnight fast (8-12 hours) to establish baseline metabolic conditions. They are also often instructed to avoid strenuous exercise and alcohol for a set period before the trial.

  • Dosing: Ketone esters are administered orally, often mixed in a beverage to improve palatability. Doses are typically calculated based on the subject's body weight (e.g., 140, 357, or 714 mg/kg).

  • Blood Sampling: Venous or capillary blood samples are collected at baseline (pre-ingestion) and at multiple time points post-ingestion (e.g., 15, 30, 60, 90, 120, 180, 240 minutes) to capture the pharmacokinetic profile.

  • Analytical Methods: Blood samples are analyzed for concentrations of β-hydroxybutyrate, acetoacetate, and glucose. This is often done using enzymatic assays with spectrophotometric or electrochemical detection. Point-of-care meters are also frequently used for rapid measurement of BHB and glucose.

Conclusion

For researchers and professionals in drug development, the choice of ketone ester for inducing nutritional ketosis is critical. Based on current evidence, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate is the most potent and well-studied option, reliably elevating blood ketone levels with good tolerability. The acetoacetate diester is a less effective alternative with a higher likelihood of gastrointestinal side effects.

This compound remains an understudied compound in the context of oral administration for nutritional ketosis in humans. While preclinical data hint at its potential to raise ketone levels, the absence of human pharmacokinetic and safety data makes it a subject for future investigation rather than a current viable alternative to more established ketone esters. Further research is warranted to elucidate the efficacy, safety, and metabolic effects of this compound in humans to determine its potential role in therapeutic ketosis.

References

A Comparative Analysis of Alcohol Dehydrogenases for the Synthesis of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral alcohols is a critical step in the development of novel therapeutics and fine chemicals. Alcohol dehydrogenases (ADHs) have emerged as powerful biocatalysts for this purpose, offering high enantioselectivity and operating under mild reaction conditions. This guide provides an objective comparison of the performance of several commonly used ADHs, supported by experimental data, to aid in the selection of the most suitable enzyme for a specific synthetic challenge.

Performance Comparison of Selected Alcohol Dehydrogenases

The following table summarizes the key performance indicators for a selection of well-characterized alcohol dehydrogenases. The data presented is a synthesis of reported values from various studies and serves as a comparative guide. Actual performance may vary depending on specific substrate and reaction conditions.

Enzyme (Source)StereoselectivityTypical SubstratesEnantiomeric Excess (e.e.)ConversionOptimal pH (Reduction)Optimal Temperature (°C)Cofactor
ADH from Saccharomyces cerevisiae (YADH) (S)-specific (Prelog)Small aliphatic and aromatic ketones>99% for some substratesVariable7.0 - 8.825 - 30NAD(P)H
ADH from Rhodococcus ruber (ADH-A) (S)-specific (Prelog)Aromatic and bulky ketones>99%High6.530 - 50NADH
ADH from Lactobacillus kefir (LkADH) (R)-specific (anti-Prelog)Aromatic ketones, β-ketoesters>99%High~7.030NADPH
ADH from Thermoanaerobium brockii (TbADH) (S)-specific (Prelog) for larger substrates, (R)-specific for smaller substratesAliphatic ketonesVariable, can be lowHighNot specified37NADPH
ADH from Candida magnoliae (ADHA) (S)-specific (anti-Prelog)α- and β-ketoestersExcellentHighNot specifiedNot specifiedNADPH

Experimental Protocols

General Experimental Workflow for ADH-Catalyzed Reduction of a Prochiral Ketone

This protocol provides a general procedure for the enzymatic reduction of a model substrate, acetophenone, to the corresponding chiral alcohol, 1-phenylethanol.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Incubation cluster_workup Work-up & Analysis prep_buffer Prepare Buffer (e.g., 100 mM Tris-HCl, pH 7.5) add_cofactor Add Cofactor (e.g., 1 mM NAD(P)H) prep_buffer->add_cofactor add_substrate Add Substrate (e.g., 10 mM Acetophenone) add_cofactor->add_substrate add_enzyme Add ADH (e.g., 1 mg/mL) add_substrate->add_enzyme incubate Incubate at Optimal Temperature (e.g., 30°C) with stirring add_enzyme->incubate quench Quench Reaction (e.g., add ethyl acetate) incubate->quench extract Extract Product quench->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry analyze Analyze by Chiral HPLC (for e.e. and conversion) dry->analyze

Caption: General experimental workflow for the synthesis of chiral alcohols using an alcohol dehydrogenase.

Detailed Methodology:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5). To this, add the cofactor (e.g., NAD(P)H to a final concentration of 1 mM).

  • Substrate Addition: Dissolve the prochiral ketone (e.g., acetophenone) in a minimal amount of a co-solvent (e.g., DMSO or isopropanol) if necessary, and add it to the reaction mixture to the desired final concentration (e.g., 10 mM).

  • Enzyme Addition: Initiate the reaction by adding the alcohol dehydrogenase to a final concentration of approximately 1 mg/mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific ADH (e.g., 30°C) with constant stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as TLC or GC.

  • Reaction Quenching and Extraction: Once the reaction has reached the desired conversion, quench it by adding an organic solvent such as ethyl acetate. Extract the product into the organic layer.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous salt like sodium sulfate. Concentrate the organic extract under reduced pressure.

  • Analysis: Determine the enantiomeric excess (e.e.) and conversion of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase.

Cofactor Regeneration System

For preparative-scale synthesis, the stoichiometric use of expensive NAD(P)H is not economically viable. An in-situ cofactor regeneration system is crucial. A common approach is the "substrate-coupled" regeneration, where a sacrificial alcohol (e.g., isopropanol) is added in large excess. The same ADH oxidizes the sacrificial alcohol to a ketone (e.g., acetone), regenerating the NAD(P)H consumed in the primary reaction.

Mechanism of ADH-Catalyzed Ketone Reduction

The catalytic cycle of an alcohol dehydrogenase involves the transfer of a hydride ion from the cofactor NAD(P)H to the carbonyl carbon of the substrate. The stereochemical outcome of the reaction is determined by the specific binding orientation of the substrate in the enzyme's active site.

adh_mechanism E_NADPH E-NAD(P)H E_NADPH_S E-NAD(P)H-Substrate (Ternary Complex) E_NADPH->E_NADPH_S + Substrate (S) E_NADP_P E-NAD(P)+-Product (Ternary Complex) E_NADPH_S->E_NADP_P Hydride Transfer E_NADP E-NAD(P)+ E_NADP_P->E_NADP - Product (P) P Product (Chiral Alcohol) E_NADP_P->P E Free Enzyme (ADH) E_NADP->E - NAD(P)+ NADP NAD(P)+ E_NADP->NADP E->E_NADPH + NAD(P)H S Substrate (Prochiral Ketone) S->E_NADPH NADPH NAD(P)H NADPH->E

Caption: Simplified catalytic cycle of an alcohol dehydrogenase in the reduction of a prochiral ketone.

Concluding Remarks

The choice of an alcohol dehydrogenase for the synthesis of a specific chiral alcohol depends on several factors, including the desired stereoisomer ((R) or (S)), the structure of the substrate, and the required process conditions. While enzymes like YADH and ADH-A are excellent for producing (S)-alcohols, LkADH provides access to the corresponding (R)-enantiomers with high selectivity.[1] Thermostable enzymes such as TbADH offer advantages in terms of operational stability, although their enantioselectivity can be substrate-dependent.[2] This guide provides a starting point for researchers to navigate the selection process and design efficient biocatalytic routes to valuable chiral building blocks. Further optimization of reaction conditions and the implementation of efficient cofactor regeneration systems are key to developing scalable and sustainable synthetic processes.

References

Performance of Various Lipases in the Kinetic Resolution of Ethyl 3-Hydroxybutyrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of enantiomerically pure compounds is a critical challenge. The kinetic resolution of racemic mixtures using lipases offers a powerful and green alternative to traditional chemical methods. This guide provides an objective comparison of the performance of different lipases in the kinetic resolution of ethyl 3-hydroxybutyrate, a key chiral building block for various pharmaceuticals. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most suitable biocatalyst for your specific needs.

The enantiomers of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules.[1] Lipase-catalyzed kinetic resolution is a widely employed method for the separation of these enantiomers, typically through transesterification or hydrolysis reactions. This process relies on the differential reaction rate of the enzyme towards the two enantiomers of the racemic substrate, resulting in the enrichment of one enantiomer in the product and the other in the unreacted substrate.

Comparative Performance of Lipases

The selection of the lipase is a crucial factor influencing the efficiency and enantioselectivity of the kinetic resolution. The following table summarizes the performance of various lipases in the kinetic resolution of this compound based on reported experimental data.

Lipase SourceAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion (%)Enantiomeric Excess (e.e.) (%)Reference
Candida antarctica lipase B (CALB)Vinyl acetateSolvent-free35260>96 (S)-ester[1]
Candida antarctica lipase B (CALB)Vinyl acetateSolvent-free35>2>70>99 (S)-ester[1]
Pseudomonas cepacia lipase (PCL)-----High[2]
Lipase from Burkholderia sp.ButanolHexane--LowLow[1]
Lipase from Candida rugosaButanolHexane--LowLow[1]
Lipase from Pseudomonas sp.ButanolHexane--LowLow[1]
Lipase from Humicola sp.ButanolHexane--LowLow[1]

Note: A direct comparison is challenging due to variations in experimental conditions across different studies. The data for lipases other than CALB in the context of this compound resolution is limited in the reviewed literature, with some studies indicating low enantioselectivity under the tested conditions.[1] Pseudomonas cepacia lipase is noted for its high stability in organic solvents and potential for biotechnological purposes.[3]

Experimental Workflow and Methodologies

The general workflow for the lipase-catalyzed kinetic resolution of this compound involves the reaction of the racemic substrate with an acyl donor in the presence of the lipase, followed by separation and analysis of the products.

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Analysis & Separation racemic_EHB Racemic Ethyl 3-Hydroxybutyrate reactor Reaction Vessel racemic_EHB->reactor acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reactor lipase Lipase lipase->reactor solvent Solvent (or Solvent-free) solvent->reactor incubation Incubation (Controlled Temperature & Agitation) reactor->incubation sampling Reaction Sampling incubation->sampling quenching Reaction Quenching sampling->quenching extraction Product Extraction quenching->extraction analysis Chiral GC Analysis (e.e. & Conversion) extraction->analysis separation Separation of Enantiomers extraction->separation

Figure 1. General experimental workflow for the kinetic resolution of this compound.

Key Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

1. Kinetic Resolution using Candida antarctica lipase B (CALB) [1]

  • Materials:

    • Racemic this compound (HEB)

    • Vinyl acetate (VA)

    • Immobilized Candida antarctica lipase B (CALB)

  • Procedure:

    • In a reaction vessel, combine equimolar amounts of racemic HEB and vinyl acetate.

    • The reaction is conducted without the addition of a solvent.

    • Add 50 mg of CALB to the mixture (for a 5 mmol scale reaction).

    • Incubate the reaction mixture at 35°C with stirring.

    • Monitor the reaction progress by taking samples at regular intervals.

    • Extract the samples with ethyl acetate for analysis.

    • Analyze the samples by gas chromatography (GC) to determine conversion and enantiomeric excess.

2. General Screening of Lipases in Transesterification [1]

  • Materials:

    • Racemic this compound (HEB)

    • Butanol

    • Hexane (solvent)

    • Various lipases (e.g., from Burkholderia sp., Candida rugosa, Pseudomonas sp., Humicola sp.)

  • Procedure:

    • Prepare a solution of racemic HEB and butanol in hexane.

    • Add the lipase to be screened to the reaction mixture.

    • Incubate the reaction under controlled temperature and agitation.

    • Monitor the reaction for the formation of the transesterified product.

    • Analyze the product mixture to determine conversion and enantioselectivity.

Signaling Pathways and Logical Relationships

The kinetic resolution process is based on the difference in the reaction rates of the two enantiomers with the lipase. This can be visualized as a logical relationship where the racemic substrate is converted into two different product streams.

G racemate Racemic Ethyl 3-Hydroxybutyrate ((R)-EHB + (S)-EHB) lipase Lipase racemate->lipase s_product (S)-Ethyl 3-acetoxybutyrate lipase->s_product k_fast (Prefers S-enantiomer) r_unreacted Unreacted (R)-Ethyl 3-hydroxybutyrate lipase->r_unreacted k_slow

Figure 2. Logical diagram of the kinetic resolution process favoring the (S)-enantiomer.

Conclusion

Based on the available data, Candida antarctica lipase B (CALB) demonstrates excellent performance in the kinetic resolution of this compound, achieving high conversion rates and exceptional enantiomeric excess, particularly under solvent-free conditions. While other lipases such as Pseudomonas cepacia lipase show promise, more extensive comparative studies under standardized conditions are needed to fully evaluate their potential. For researchers aiming to produce enantiomerically pure this compound, CALB represents a robust and highly effective biocatalyst. The provided experimental protocols and workflows offer a solid foundation for developing and optimizing this important biotransformation.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Ethyl 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecules like Ethyl 3-hydroxybutyrate is crucial for various applications, from metabolic studies to quality control in pharmaceutical production. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of these methods, supported by established experimental protocols and performance data for similar analytes, to aid in method selection and cross-validation.

At a Glance: Performance Comparison

The choice between HPLC and GC-MS for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and throughput needs. Below is a summary of typical performance characteristics for each method.

Performance ParameterHPLC-UV/RIDGC-MS (with Derivatization)
Linearity (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~0.2-0.5 µg/mL~0.005-0.1 µg/mL
Limit of Quantification (LOQ) ~0.8-1.5 µg/mL~0.02-0.5 µg/mL
Precision (%RSD) < 5%< 10%
Accuracy (% Recovery) 98-102%90-110%
Sample Preparation Simple dissolution and filtrationExtraction and chemical derivatization
Analysis Time 10-20 minutes15-30 minutes
Selectivity GoodExcellent (with MS detection)
Thermal Stability Req. Not requiredRequired

Experimental Workflows

The following diagram illustrates the typical experimental workflows for the quantification of this compound using both HPLC and GC-MS, highlighting the key difference in sample preparation.

Experimental Workflows for this compound Quantification cluster_0 HPLC Workflow cluster_1 GC-MS Workflow HPLC_Sample Sample containing This compound HPLC_Prep Dilution & Filtration HPLC_Sample->HPLC_Prep HPLC_Analysis HPLC-UV/RID Analysis HPLC_Prep->HPLC_Analysis HPLC_Data Data Acquisition & Quantification HPLC_Analysis->HPLC_Data GCMS_Sample Sample containing This compound GCMS_Prep Liquid-Liquid Extraction GCMS_Sample->GCMS_Prep GCMS_Deriv Derivatization (e.g., Silylation) GCMS_Prep->GCMS_Deriv GCMS_Analysis GC-MS Analysis GCMS_Deriv->GCMS_Analysis GCMS_Data Data Acquisition & Quantification GCMS_Analysis->GCMS_Data

A brief, descriptive caption directly below each generated diagram (Within 100 characters).

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols are based on established methods for this compound and similar short-chain fatty acid esters.

High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index Detection

This method is suitable for the direct analysis of this compound without the need for derivatization.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Refractive Index Detector (RID).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid. For MS compatibility, formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Refractive Index Detection.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards.

  • Sample Solution: Depending on the matrix, dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the hydroxyl group, a derivatization step is typically required to improve the volatility and chromatographic performance of this compound for GC-MS analysis. Silylation is a common approach.

1. Instrumentation:

  • GC system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

2. Derivatization:

  • To a dried extract of the sample, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivative of this compound.

3. Chromatographic Conditions:

  • Column: A low to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 250°C) at a rate of 10-15°C/min, and hold for a few minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

5. Sample Preparation:

  • Standard Solution: Prepare calibration standards of this compound and perform the same extraction and derivatization procedure as for the samples.

  • Sample Solution: Perform a liquid-liquid extraction of this compound from the sample matrix using a suitable solvent like ethyl acetate. Evaporate the solvent to dryness before proceeding with derivatization.

Method Validation Parameters

The following table summarizes key validation parameters and their typical acceptance criteria for both HPLC and GC-MS methods in a regulated environment.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in blank samples.
Linearity Correlation coefficient (r²) ≥ 0.995 over the defined concentration range.
Accuracy Percent recovery within 85-115% of the nominal concentration (80-120% at LOQ).
Precision Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LOQ).
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy.
Robustness No significant changes in results with small, deliberate variations in method parameters.

Conclusion

Both HPLC and GC-MS are suitable techniques for the quantification of this compound, each with distinct advantages. HPLC offers a simpler and more direct analysis with minimal sample preparation, making it ideal for routine quality control and analysis of less complex matrices. On the other hand, GC-MS provides superior sensitivity and selectivity, which is advantageous for trace-level quantification in complex biological or environmental samples. The requirement for derivatization in GC-MS adds a step to the sample preparation but significantly enhances its performance for this analyte. The choice of method should be guided by the specific analytical requirements of the study, and a cross-validation should be performed if data from both techniques are to be compared or used interchangeably.

References

A Comparative Analysis of the Metabolic Effects of (R)-Ethyl 3-hydroxybutyrate and Sodium Beta-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exogenous ketone supplements (R)-Ethyl 3-hydroxybutyrate and sodium beta-hydroxybutyrate are gaining significant attention for their potential therapeutic applications in a variety of metabolic and neurological disorders. Both compounds aim to elevate blood levels of the ketone body beta-hydroxybutyrate (BHB), thereby inducing a state of ketosis without the need for a stringent ketogenic diet. However, their distinct chemical structures as a ketone ester and a ketone salt, respectively, lead to notable differences in their pharmacokinetic profiles and metabolic consequences. This guide provides an objective comparison of their metabolic effects, supported by experimental data, to aid researchers and drug development professionals in selecting the appropriate compound for their studies.

Pharmacokinetic and Metabolic Effects: A Tabular Comparison

The following tables summarize the key quantitative data from studies investigating the metabolic effects of ketone esters, such as (R)-Ethyl 3-hydroxybutyrate, and ketone salts, like sodium beta-hydroxybutyrate. It is important to note that direct head-to-head trials are limited, and data is often derived from studies using similar, but not identical, compounds.

Table 1: Pharmacokinetic Profile

Parameter(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester)Sodium/Calcium DL-β-Hydroxybutyrate Salt
Peak Blood D-βHB Concentration (Cmax) 2.8 - 3.3 mM (at 357-714 mg/kg)[1][2]0.6 - 1.0 mM (at 282-500 mg/kg)[3]
Time to Peak Concentration (Tmax) 1 - 2.5 hours[1][2][4]2 - 3 hours[3]
Elimination Half-life (t1/2) of βHB 0.8 - 3.1 hours[1][2]Not explicitly stated, but levels return to baseline within 3-4 hours[5]

Table 2: Effects on Blood Glucose and Insulin

Parameter(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester)Sodium/Calcium DL-β-Hydroxybutyrate Salt
Effect on Blood Glucose Significant decrease; approximately 50% reduction in rats fed a diet with 30% of calories from the ketone ester.[6]Modest decrease.[7]
Effect on Insulin Decreased insulin levels in rats[6], though some studies in humans show an acute increase.[8]May cause a transient increase in insulin.[9]

Table 3: Other Metabolic Effects

Parameter(R)-Ethyl 3-hydroxybutyrate (and similar esters)Sodium Beta-hydroxybutyrate
Acid-Base Balance Can cause a mild, transient acidosis.[3]Can lead to a mild alkalosis due to the salt load.[3]
Gastrointestinal Tolerability Generally well-tolerated, though some gastrointestinal effects reported at high doses.[1][2]Can cause gastrointestinal distress, particularly at higher doses.[3]
Sodium Load No associated sodium load.Significant sodium load, which can be a concern for certain populations.[10]

Signaling Pathways

Beta-hydroxybutyrate is not merely an energy substrate but also a signaling molecule that can modulate cellular processes through various pathways. The primary mechanisms include the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs).

BHB Signaling Pathways cluster_0 HDAC Inhibition Pathway cluster_1 GPCR Activation Pathway BHB_HDAC β-Hydroxybutyrate HDAC HDAC1/HDAC2 BHB_HDAC->HDAC inhibits Histone_Acetylation ↑ Histone Acetylation HDAC->Histone_Acetylation deacetylates Gene_Expression ↑ Gene Expression (e.g., FOXO3A, MT2) Histone_Acetylation->Gene_Expression Oxidative_Stress_Resistance ↑ Oxidative Stress Resistance Gene_Expression->Oxidative_Stress_Resistance BHB_GPCR β-Hydroxybutyrate GPR109A GPR109A (HCAR2) BHB_GPCR->GPR109A activates Gi Gi/o Protein GPR109A->Gi Adenylate_Cyclase ↓ Adenylate Cyclase Gi->Adenylate_Cyclase inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis

Figure 1: Signaling pathways of beta-hydroxybutyrate (BHB).

Experimental Workflows

The following diagrams illustrate typical experimental workflows for assessing the metabolic effects of these compounds.

Pharmacokinetic Study Workflow Start Fasted Subjects Administer Administer Compound ((R)-Ethyl 3-hydroxybutyrate or Sodium beta-hydroxybutyrate) Start->Administer Blood_Sampling Serial Blood Sampling (e.g., 0, 15, 30, 60, 90, 120, 180, 240 min) Administer->Blood_Sampling Analysis Measure Blood Analytes (BHB, Glucose, Insulin) Blood_Sampling->Analysis Data_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC) Analysis->Data_Analysis End Results Data_Analysis->End

Figure 2: Workflow for a pharmacokinetic study.

In Vitro HDAC Inhibition Assay Workflow Start Cell Culture (e.g., HEK293) Treatment Treat cells with β-Hydroxybutyrate Start->Treatment Incubation Incubate for a defined period (e.g., 18 hours) Treatment->Incubation Histone_Extraction Acid Extraction of Histones Incubation->Histone_Extraction Western_Blot Immunoblotting for Acetylated Histones (e.g., H3K9ac) Histone_Extraction->Western_Blot Quantification Quantify Acetylation Levels Western_Blot->Quantification End Results Quantification->End

Figure 3: Workflow for an in vitro HDAC inhibition assay.

Detailed Experimental Protocols

1. Animal Study: Oral Gavage for Pharmacokinetic Analysis

  • Subjects: Male VM/Dk mice.[11]

  • Acclimatization: Animals are group-housed and acclimatized to standard room conditions (12/12-h light/dark cycle, 20°C, and 50% humidity) for one week with ad libitum access to chow and water.[12]

  • Fasting: For fasted-state experiments, food is restricted for 2 hours prior to gavage.[11]

  • Compound Administration: (R)-Ethyl 3-hydroxybutyrate or sodium beta-hydroxybutyrate is administered via oral gavage at a specified dose (e.g., 2.5, 5.0, or 7.5 mg/g body weight).[11] A control group receives a water gavage.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals post-gavage (e.g., 30, 60, 120, 240 minutes) via tail snip or other appropriate methods.

  • Analysis: Blood glucose and β-hydroxybutyrate levels are measured using a handheld meter.[11]

2. Human Study: Blood Ketone and Glucose Measurement

  • Participants: Healthy adult volunteers.

  • Protocol: Participants arrive at the laboratory in an overnight-fasted state. After a baseline blood sample is collected, they consume the ketone supplement (e.g., (R)-Ethyl 3-hydroxybutyrate or sodium beta-hydroxybutyrate) dissolved in water.[8]

  • Blood Sampling: Blood samples are collected via finger prick at baseline and at 15, 30, 60, 90, 120, 180, and 240 minutes after ingestion.[13]

  • Measurement: Blood β-hydroxybutyrate and glucose levels are measured using a validated handheld monitor.[13]

3. In Vitro Assay: Histone Deacetylase (HDAC) Inhibition

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in DMEM with 4.5 g/L glucose and 10% FCS.[14]

  • Treatment: Cells are treated with sodium (R)-β-hydroxybutyrate at various concentrations for 18 hours.[14]

  • Histone Extraction: Histones are extracted from the cells using an acid extraction method.[14]

  • Immunoblotting: Extracted histones are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for acetylated histones (e.g., anti-H3K9Ac) and total histones (as a loading control).[14]

  • Analysis: The intensity of the bands corresponding to acetylated histones is quantified and normalized to the total histone levels to determine the effect of β-hydroxybutyrate on histone acetylation.[14]

4. In Vitro Assay: G-Protein Coupled Receptor (GPCR) Activation

  • Cell Culture and Transfection: HEK293T cells are cultured and transfected with a BRET (Bioluminescence Resonance Energy Transfer)-based ONE-GO biosensor for a specific G-protein subunit (e.g., Gi).[15]

  • Assay Preparation: Cells are harvested and resuspended in a BRET buffer.[15]

  • Ligand Addition: β-hydroxybutyrate is added to the cell suspension.

  • BRET Measurement: BRET measurements are performed immediately after ligand addition to monitor G-protein activation in real-time.[15]

  • Data Analysis: The change in BRET signal over time is analyzed to determine the kinetics and potency of β-hydroxybutyrate in activating the specific GPCR pathway.

Conclusion

(R)-Ethyl 3-hydroxybutyrate and sodium beta-hydroxybutyrate both effectively increase blood BHB levels, but their metabolic effects differ significantly. Ketone esters like (R)-Ethyl 3-hydroxybutyrate lead to a more rapid and pronounced elevation in blood ketones and a greater impact on lowering blood glucose, without the added sodium load.[1][6][7] In contrast, ketone salts such as sodium beta-hydroxybutyrate result in a slower and more moderate increase in blood ketones and can impose a significant mineral load, potentially affecting acid-base balance.[3] The choice between these compounds will depend on the specific research question, the desired pharmacokinetic profile, and the physiological context of the study. Researchers should carefully consider these differences when designing experiments and interpreting results.

References

A Researcher's Guide: Assessing the Purity of Synthesized Ethyl 3-hydroxybutyrate using NMR and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of a target molecule is only half the battle; verifying its purity is a critical, non-negotiable step. The presence of unreacted starting materials, byproducts, or solvents can compromise subsequent experimental results and the efficacy or safety of a potential therapeutic agent. Ethyl 3-hydroxybutyrate, a key chiral building block in the synthesis of pharmaceuticals and biodegradable polymers, is no exception.

This guide provides an objective comparison of two fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis—for the purity assessment of synthesized this compound. We include detailed experimental protocols and comparative data to support informed decisions in the laboratory.

Comparing the Core Techniques: NMR vs. Elemental Analysis

While both methods aim to determine purity, they provide different and complementary insights into the composition of a synthesized sample.

Analytical Technique Principle Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Exploits the magnetic properties of atomic nuclei within a magnetic field to reveal the chemical environment of atoms.Provides detailed structural information, identification of functional groups, and the relative ratio of different compounds in a mixture.- High structural resolution. - Can identify and quantify specific organic impurities (e.g., residual solvents, starting materials). - Non-destructive.[1]- May not detect impurities that lack NMR-active nuclei or have overlapping signals. - Requires deuterated solvents. - Less effective for detecting inorganic impurities.
Elemental Analysis (CHNS/O) Involves the complete combustion of a sample and quantification of the resulting gaseous products (CO₂, H₂O, N₂, SO₂).Determines the weight percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. Oxygen is typically determined by difference.- Provides the fundamental elemental composition of the sample. - Highly accurate for confirming the empirical formula of a pure substance. - Can indicate the presence of inorganic impurities or unexpected elements.- Provides no structural information. - Cannot distinguish between isomers. - Insensitive to impurities with an elemental composition similar to the target compound.

Experimental Protocols

A robust assessment requires meticulous execution of both the synthesis and the subsequent analyses.

Synthesis: Reduction of Ethyl Acetoacetate

A common and effective method for synthesizing this compound is the chemical reduction of ethyl acetoacetate.

Materials:

  • Ethyl acetoacetate

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl acetoacetate in the chosen alcohol (methanol/ethanol) and cool the solution to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until analysis (e.g., by TLC) shows complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer multiple times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purify the crude oil via silica gel column chromatography or distillation to obtain pure this compound.[2]

Purity Analysis by NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition (400 MHz Spectrometer):

  • ¹H NMR: Acquire the spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled spectrum.

Data Analysis:

  • Compare the obtained chemical shifts (δ) in ppm with established literature values for this compound.[3][4]

  • Integrate the peaks in the ¹H NMR spectrum to confirm the correct proton ratios.

  • Scrutinize the spectra for any extraneous peaks, which may indicate impurities like residual ethyl acetoacetate, solvents (ethanol, diethyl ether), or byproducts.

Purity Analysis by Elemental Analysis

Sample Preparation:

  • Ensure the sample is thoroughly dried to remove any residual solvent, as this will significantly affect the results.

  • Accurately weigh 1-3 mg of the purified this compound into a tin or silver capsule.

Instrumentation:

  • Use a calibrated CHNS/O elemental analyzer.

Data Analysis:

  • The instrument will provide the weight percentages of C and H.

  • Compare the experimental percentages to the theoretical values calculated from the molecular formula of this compound, C₆H₁₂O₃.[5][6]

  • A deviation of more than ±0.4% from the theoretical value often suggests the presence of impurities.

Data Presentation: Interpreting the Results

The following table presents hypothetical data for crude and purified samples to illustrate how each technique reveals purity.

Analysis Crude Product Purified Product Theoretical Value (C₆H₁₂O₃)
¹H NMR (CDCl₃) δ 4.1-4.2 (m), 2.35-2.48 (m), 1.25 (t), 1.20 (d). Impurity peaks present at δ 3.4 (s) and 2.2 (s) corresponding to ethyl acetoacetate. δ 4.1-4.2 (m, 3H), 2.35-2.48 (m, 2H), 1.25 (t, J=6.9 Hz, 3H), 1.20 (d, J=6.4 Hz, 3H)[4]. No significant impurity peaks observed. C: 54.53%
Elemental Analysis (C%) 56.81%54.59%H: 9.15%
Elemental Analysis (H%) 9.01%9.18%O: 36.32%

Interpretation: The ¹H NMR of the crude product clearly identifies the starting material as an impurity. The elemental analysis of the crude product shows a higher carbon percentage than theoretical, consistent with the presence of ethyl acetoacetate (C₆H₁₀O₃, 58.05% C), which has a higher relative carbon content. The purified product, in contrast, shows clean NMR spectra and elemental analysis values that are in excellent agreement (within ±0.4%) with the theoretical composition.

Alternative Purity Assessment Methods

For chiral molecules like this compound, assessing enantiomeric purity is often as important as assessing chemical purity.

  • Chiral Chromatography (HPLC/GC): This is the most reliable method for determining enantiomeric excess (% ee).[7][8] By using a chiral stationary phase, the two enantiomers of this compound can be separated and quantified.

  • Polarimetry: A traditional method that measures the rotation of plane-polarized light by a chiral sample. While fast, it is generally less accurate than chromatographic methods for determining enantiomeric purity.[7]

Visualizing the Assessment Workflow

The logical flow from synthesis to final purity confirmation can be visualized as follows.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis cluster_evaluation Data Evaluation & Conclusion Synthesis Synthesis of Crude This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR_Analysis Structural Verification (¹H & ¹³C NMR) Purification->NMR_Analysis Elemental_Analysis Compositional Verification (Elemental Analysis) Purification->Elemental_Analysis Purity_Check Data Match Theoretical Values? NMR_Analysis->Purity_Check Elemental_Analysis->Purity_Check Pass Product is Pure Proceed to Next Step Purity_Check->Pass Yes Fail Impurities Detected Repeat Purification Purity_Check->Fail No Fail->Purification

References

A Comparative Guide to Chiral Catalysts for the Asymmetric Synthesis of Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of ethyl 3-hydroxybutyrate is a critical step in the production of various pharmaceuticals and fine chemicals. This guide provides a comprehensive comparison of different chiral catalysts—biocatalytic and chemical—used for the asymmetric reduction of ethyl acetoacetate to produce this valuable chiral building block. The performance of each catalyst is evaluated based on key metrics such as enantiomeric excess (e.e.), chemical yield, and reaction conditions, supported by detailed experimental protocols.

Performance Benchmark of Chiral Catalysts

The selection of an appropriate chiral catalyst is paramount for achieving high efficiency and stereoselectivity. Below is a summary of the performance of commonly employed catalysts in the asymmetric synthesis of this compound.

Catalyst TypeCatalyst/ReagentEnantiomeric Excess (e.e.) (%)Yield (%)Key Reaction Conditions
Biocatalyst Baker's Yeast (Saccharomyces cerevisiae)85 - >9859 - 100Aqueous medium, sucrose as co-substrate, room temperature, aerobic/anaerobic.[1][2]
Biocatalyst Alcohol Dehydrogenase (ADH)>99>99 (conversion)Aqueous buffer, often requires a cofactor regeneration system (e.g., using a secondary alcohol like 2-propanol).[3][4]
Chemical Catalyst Noyori Catalyst (e.g., Ru-BINAP)>9996Methanol solvent, H₂ pressure (4 - 100 atm), elevated temperature (23 - 100 °C).[5]
Chemical Catalyst Corey-Bakshi-Shibata (CBS) Catalyst>95High (not specified for this substrate)Anhydrous aprotic solvent (e.g., THF), borane reagent (e.g., BH₃·SMe₂), low temperature.[6][7][8]

Experimental Workflow Overview

The general experimental workflow for the asymmetric synthesis of this compound involves the preparation of the catalyst system, the reduction reaction, and subsequent purification and analysis of the product. The specific conditions vary depending on the chosen catalyst.

G General Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_analysis Product Analysis catalyst_prep Catalyst/Biocatalyst Preparation reaction_setup Reaction Setup: Substrate, Catalyst, Solvent, and Reagents catalyst_prep->reaction_setup reduction Controlled Reduction (Temperature, Time, Pressure) reaction_setup->reduction workup Reaction Quenching and Product Extraction reduction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification analysis Characterization: Yield, e.e. (Chiral GC/HPLC), Spectroscopy purification->analysis

A generalized workflow for the asymmetric synthesis of this compound.

Catalyst Performance Metrics

The efficiency of a chiral catalyst is assessed based on several key performance indicators. Understanding the relationship between these metrics is crucial for catalyst selection and process optimization.

G Catalyst Performance Metrics cluster_metrics Key Performance Indicators cluster_factors Influencing Factors ee Enantiomeric Excess (e.e.) (Product Purity) yield Chemical Yield (Product Quantity) ton Turnover Number (TON) (Catalyst Lifetime) tof Turnover Frequency (TOF) (Catalyst Activity) catalyst Catalyst Structure and Loading catalyst->ee catalyst->yield catalyst->ton catalyst->tof substrate Substrate Concentration substrate->yield substrate->tof conditions Reaction Conditions (Temp, Pressure, Solvent) conditions->ee conditions->yield conditions->tof

Interrelation of key performance metrics for chiral catalysts.

Detailed Experimental Protocols

Baker's Yeast (Saccharomyces cerevisiae) Mediated Reduction

This biocatalytic method is valued for its low cost and environmentally friendly nature.[1][2][9]

Materials:

  • Baker's yeast

  • Sucrose

  • Ethyl acetoacetate

  • Tap water

  • Diatomaceous earth (Celite)

  • Ethyl ether

  • Anhydrous magnesium sulfate

  • Sodium chloride

Procedure:

  • In a flask equipped with a mechanical stirrer, dissolve 300 g of sucrose in 1.6 L of tap water.

  • Add 200 g of baker's yeast to the sucrose solution and stir for 1 hour at approximately 30°C.

  • Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate to the fermenting mixture and continue stirring at room temperature for 24 hours.

  • Prepare a solution of 200 g of sucrose in 1 L of warm (ca. 40°C) tap water and add it to the reaction mixture.

  • One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

  • Continue stirring for another 50-60 hours at room temperature. Monitor the reaction progress by gas chromatography.

  • Once the reaction is complete, add 80 g of Celite and filter the mixture through a sintered-glass funnel.

  • Wash the filter cake with 200 mL of water.

  • Saturate the filtrate with sodium chloride and extract with five 500-mL portions of ethyl ether.

  • Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain (S)-(+)-ethyl 3-hydroxybutyrate.

Alcohol Dehydrogenase (ADH) Catalyzed Reduction

This method offers high enantioselectivity and yield under mild conditions, often employing a cofactor regeneration system.[3][4]

Materials:

  • Alcohol dehydrogenase (e.g., from Stenotrophomonas maltophilia, SmADH2) expressed in E. coli cells

  • Ethyl acetoacetate

  • 2-Propanol (for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a suspension of E. coli cells expressing the desired alcohol dehydrogenase in a phosphate buffer.

  • In a reaction vessel, combine the cell suspension with ethyl acetoacetate and 2-propanol. The concentration of reactants will depend on the specific activity of the enzyme preparation.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the reaction progress by chiral gas chromatography or HPLC.

  • Upon completion, saturate the reaction mixture with sodium chloride and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • If necessary, purify the product by column chromatography or distillation.

Noyori Asymmetric Hydrogenation (Ru-BINAP Catalyst)

This robust chemical catalysis method provides excellent enantioselectivity and high yields for a variety of substrates.[5][10]

Materials:

  • RuCl₂[(R)-BINAP] or a suitable precursor

  • Ethyl acetoacetate

  • Methanol (anhydrous)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, charge a solution of ethyl acetoacetate in anhydrous methanol.

  • Add the Ru-BINAP catalyst (the catalyst loading is typically low, e.g., 0.05 mol%).

  • Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 100 atm).

  • Heat the reaction mixture to the specified temperature (e.g., 100°C) and stir for the required duration (e.g., 36 hours).

  • After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

  • Remove the solvent from the reaction mixture under reduced pressure.

  • The crude product can be purified by distillation or chromatography to yield the desired enantiomer of this compound.

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a versatile method for the enantioselective reduction of a wide range of ketones using a chiral oxazaborolidine catalyst.[6][7][8][11]

Materials:

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Ethyl acetoacetate

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the CBS catalyst (e.g., 0.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) at room temperature, add the borane-dimethyl sulfide complex (e.g., 1.0 equivalent).

  • Cool the mixture to a low temperature (e.g., -20°C).

  • Slowly add a solution of ethyl acetoacetate (1.0 equivalent) in anhydrous THF to the catalyst-borane mixture.

  • Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature, then add 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral alcohol.

References

A Comparative Analysis of the Therapeutic Potential of Ethyl 3-hydroxybutyrate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Ethyl 3-hydroxybutyrate (EHB) and its derivatives. These compounds are gaining interest as exogenous ketone precursors, offering a metabolic advantage in various pathological conditions. This document summarizes key performance data, details experimental methodologies for their evaluation, and illustrates the underlying signaling pathways.

Introduction

This compound and its derivatives, such as ketone esters, are compounds that can elevate blood and tissue levels of the ketone body D-β-hydroxybutyrate (3-HB).[1][2] This elevation of 3-HB is the primary mechanism behind their therapeutic effects, as 3-HB can serve as an alternative energy source for the brain and other tissues, particularly when glucose metabolism is impaired.[3][4] Beyond its role in energy metabolism, 3-HB also functions as a signaling molecule with anti-inflammatory, neuroprotective, and anti-catabolic properties.[5][6] This guide compares the efficacy of EHB and a common ketone ester derivative, (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, in preclinical models of cancer cachexia and neurodegenerative conditions.

Quantitative Data Presentation

The following tables summarize the quantitative data on the therapeutic performance of this compound and a representative ketone ester derivative.

Table 1: Pharmacokinetic Profile of this compound and Ketone Ester

CompoundAdministration Route & DosePeak Plasma 3-HB ConcentrationTime to PeakReference
This compound (EHB)Intraperitoneal, 300 mg/kg (mice)~5.5-fold increase from baseline5 minutes[1]
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester)Oral, 714 mg/kg (human)3.30 mM1-2 hours[2]

Table 2: Therapeutic Efficacy in Preclinical Models

CompoundModelKey Efficacy ReadoutResultReference
This compound (EHB)Cancer Cachexia (CT26 xenograft mice)Skeletal muscle atrophyAmeliorated cachexia-related symptoms and skeletal muscle atrophy.[1]
This compound (EHB)Cancer Cachexia (CT26 xenograft mice)Tumor weightSignificantly reduced tumor weights.[1]
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester)Traumatic Brain Injury (CCI rats)Lesion VolumeReduced lesion volume from 47 ± 11 mm³ (control) to 10 ± 3 mm³.[3]
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester)Traumatic Brain Injury (CCI rats)Neuroinflammation (Iba1+ stained area)Significantly decreased in the cortex and hippocampus.[3]
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate (Ketone Ester)Traumatic Brain Injury (CCI rats)Neurobehavioral Severity Scale-Revised (NSS-R)Total score reduced from 4.4 ± 0.5 (control) to 1.2 ± 0.4.[3]

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound and its derivatives are mediated by the downstream actions of 3-hydroxybutyrate. The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating these compounds.

G cluster_0 Metabolic Pathway EHB This compound / Ketone Esters HB 3-Hydroxybutyrate (3-HB) EHB->HB Hydrolysis AcAc Acetoacetate HB->AcAc BDH1 AcetylCoA Acetyl-CoA AcAc->AcetylCoA SCOT TCA TCA Cycle AcetylCoA->TCA ATP ATP (Energy) TCA->ATP

Metabolic pathway of this compound and its derivatives.

G cluster_1 Signaling Pathways of 3-Hydroxybutyrate HB 3-Hydroxybutyrate (3-HB) HDAC HDACs HB->HDAC GPCR GPCRs (GPR109A) HB->GPCR NLRP3 NLRP3 Inflammasome HB->NLRP3 Histone Histone Acetylation HDAC->Histone Lipolysis ↓ Lipolysis GPCR->Lipolysis Inflammation ↓ Inflammation NLRP3->Inflammation Gene Gene Expression (e.g., FOXO3A) Histone->Gene

Signaling pathways modulated by 3-Hydroxybutyrate.

G cluster_2 General Experimental Workflow Model Disease Model (e.g., Cancer Cachexia, TBI) Treatment Treatment (EHB, Derivatives, Control) Model->Treatment Pharm Pharmacokinetic Analysis (Blood/Tissue 3-HB levels) Treatment->Pharm Efficacy Therapeutic Efficacy Assessment (e.g., Muscle Mass, Lesion Volume) Treatment->Efficacy Mechanism Mechanistic Studies (e.g., Western Blot, IHC, Metabolomics) Treatment->Mechanism Data Data Analysis & Comparison Pharm->Data Efficacy->Data Mechanism->Data

Experimental workflow for evaluating EHB and its derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is adapted from studies evaluating therapies in mouse models of cancer cachexia.[7][8]

  • Cell Culture and Tumor Inoculation:

    • CT26 colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • For tumor induction, 1 x 10^6 CT26 cells in 100 µL of PBS are injected subcutaneously into the right flank of BALB/c mice.

  • Treatment Protocol:

    • When tumors become palpable, mice are randomly assigned to treatment groups (e.g., vehicle control, this compound).

    • This compound (e.g., 300 mg/kg) or vehicle is administered daily via intraperitoneal injection.[8]

  • Efficacy Assessment:

    • Body weight, tumor volume, and food intake are monitored regularly.

    • At the end of the study, mice are euthanized, and tissues (gastrocnemius muscle, epididymal fat pads, and tumor) are dissected and weighed.

    • Muscle fiber cross-sectional area is determined by H&E staining of gastrocnemius muscle sections.

    • Serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) are measured by ELISA.

This in vitro assay is used to assess the direct effects of compounds on muscle cell size.[9][10]

  • Cell Culture and Differentiation:

    • C2C12 myoblasts are cultured in DMEM with 10% FBS.

    • To induce differentiation into myotubes, the medium is switched to DMEM with 2% horse serum when cells reach ~80-90% confluency. The differentiation medium is changed every 48 hours for 4-5 days.

  • Atrophy Induction and Treatment:

    • Myotube atrophy is induced by treating the cells with tumor necrosis factor-alpha (TNF-α) (e.g., 10-100 ng/mL) or dexamethasone (e.g., 100 µM) for 24-72 hours.[9][10]

    • Concurrently, cells are treated with various concentrations of 3-hydroxybutyrate (the active metabolite of EHB and its derivatives).

  • Assessment of Myotube Atrophy:

    • Myotube diameter is measured using microscopy and image analysis software.

    • Protein expression of muscle atrophy markers (e.g., MuRF-1, Atrogin-1) is quantified by Western blotting.

This protocol is based on studies evaluating neuroprotective agents in a controlled cortical impact (CCI) model of TBI.[3][11]

  • Surgical Procedure:

    • Sprague Dawley rats are anesthetized, and a craniotomy is performed over the right parietal cortex.

    • A controlled cortical impact is delivered to the exposed brain using a pneumatic impactor. Sham-operated animals undergo the same surgical procedure without the impact.

  • Treatment Protocol:

    • Immediately following TBI, treatment with a ketone ester (e.g., (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, 0.5 ml/kg/day) or vehicle is initiated via oral gavage.[3][11]

    • The treatment is continued for the duration of the study (e.g., 4 weeks).

  • Assessment of Neuroprotection:

    • Behavioral Testing: Motor and sensory deficits are assessed using tests such as the Neurobehavioral Severity Scale-Revised (NSS-R).[3][12]

    • Histological Analysis: At the end of the study, brains are collected for histological analysis. Lesion volume is quantified from stained brain sections.

    • Immunohistochemistry: Neuroinflammation is assessed by staining for markers of microglial activation (e.g., Iba1) and astrogliosis (e.g., GFAP).[3]

Conclusion

This compound and its derivatives represent a promising therapeutic strategy for a range of conditions characterized by metabolic dysregulation, inflammation, and cellular stress. Both EHB and ketone esters effectively raise systemic levels of 3-hydroxybutyrate, which in turn exerts beneficial effects in preclinical models of cancer cachexia and traumatic brain injury. The available data suggest that these compounds can ameliorate muscle wasting, reduce tumor growth, and provide neuroprotection.

Direct comparative studies between EHB and its various derivatives are limited, making it difficult to definitively conclude on the superiority of one compound over another. The choice of compound for a specific therapeutic application may depend on factors such as the desired pharmacokinetic profile, route of administration, and formulation considerations. Further research, including head-to-head comparative trials, is warranted to fully elucidate the relative therapeutic potential of this compound and its derivatives and to translate these promising preclinical findings into clinical applications.

References

Safety Operating Guide

Proper Disposal of Ethyl 3-Hydroxybutyrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Baltimore, MD – For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount concern. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-Hydroxybutyrate, ensuring compliance with safety regulations and minimizing environmental impact.

This compound is a flammable liquid and requires careful handling to prevent fire and exposure.[1] Adherence to the procedural steps outlined below is critical for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Vapors from this compound can be irritating to the eyes and respiratory system.[2][3]

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.[4][5]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber, are recommended. Inspect gloves for integrity before use.[4][6]
Body Protection A standard laboratory coat is necessary to protect against skin contact. For larger quantities, a chemical-resistant apron may be appropriate.[6]
Respiratory Protection Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[2] In case of insufficient ventilation or potential for aerosol generation, a NIOSH-approved respirator should be used.

Always handle this compound away from heat, sparks, open flames, and other ignition sources.[7][8] Ensure that a fire extinguisher rated for flammable liquids (e.g., CO2, dry chemical, or foam) is readily accessible.[7]

Step-by-Step Disposal Protocol

The proper disposal method for this compound depends on the quantity of waste. Under no circumstances should this chemical be disposed of down the drain.[2]

Small Quantities (<50 mL)

For minor spills or residual amounts of this compound, the following steps should be taken:

  • Absorb the Liquid: Use an inert absorbent material such as vermiculite, sand, or cat litter to soak up the chemical.[2] For very small amounts, absorbent paper can be used.[9]

  • Containment: Place the absorbent material into a suitable, labeled, and sealable container for chemical waste.[7]

  • Ventilation: If absorbent paper is used, it can be allowed to evaporate in a chemical fume hood before being placed in a sealed waste container.[2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[7][10]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Large Quantities (>50 mL)

For larger volumes of this compound waste, a more robust procedure is required:

  • Waste Segregation: Designate a specific, chemically resistant container for the collection of this compound waste. Do not mix with other waste streams.[11] Suitable containers include high-density polyethylene (HDPE) or glass bottles with secure, leak-proof lids.

  • Labeling: The container must be immediately labeled as "Hazardous Waste" and include "this compound," the approximate concentration, and the date of accumulation.[7][10][12]

  • Collection: Carefully transfer the waste into the labeled container, avoiding splashes and ensuring adequate ventilation. Do not overfill the container; leave at least 10% headspace for expansion.[12]

  • Storage: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[7] This area should be away from heat and ignition sources and in secondary containment to prevent spills.[11]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a significant release of vapors.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it operational.

  • Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[8]

  • Contain the Spill: Use a spill kit with appropriate absorbent materials (e.g., vermiculite, sand) to contain the spill.[3]

  • Absorb and Collect: Absorb the spilled liquid and place the contaminated materials into a sealed container for hazardous waste.[3]

  • Decontaminate: Clean the spill area with soap and water.[9]

  • Dispose: Dispose of all contaminated materials as hazardous waste following the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow start Waste Generation (this compound) assess_quantity Assess Quantity start->assess_quantity small_quantity < 50 mL assess_quantity->small_quantity Small large_quantity > 50 mL assess_quantity->large_quantity Large absorb Absorb with Inert Material (e.g., Vermiculite, Sand) small_quantity->absorb collect_large Collect in Designated 'Hazardous Waste' Container large_quantity->collect_large contain_small Place in Labeled 'Hazardous Waste' Container absorb->contain_small store Store in Designated Satellite Accumulation Area contain_small->store label_container Label Container: - 'Hazardous Waste' - 'this compound' - Concentration & Date collect_large->label_container label_container->store professional_disposal Arrange for Professional Disposal (EHS or Licensed Contractor) store->professional_disposal

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Personal protective equipment for handling Ethyl 3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for Ethyl 3-Hydroxybutyrate, focusing on personal protective equipment, operational procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that may cause skin and eye irritation.[1][2] Inhalation of vapors or mists may cause respiratory tract irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.

Summary of Personal Protective Equipment (PPE) Recommendations:

PPE TypeSpecificationRationale
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][4][5]To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3][5] Specific materials recommended for full contact are butyl-rubber (minimum layer thickness: 0.7 mm) and for splash contact, Chloroprene.[6]To prevent skin irritation and absorption.[1][2]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[3] However, if exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[5]To prevent respiratory tract irritation from vapors or mists.[1][2]

Operational and Disposal Plans: A Step-by-Step Guide

Handling and Storage Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a combustible liquid.[3][4][6] No smoking in the handling area.[4][6]

  • Container Handling: Keep the container tightly closed when not in use.[5] Ground and bond container and receiving equipment to prevent static discharges.[4]

  • Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[2]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[3][5]

Spill Management Protocol:

  • Isolate and Ventilate: In case of a small spill, isolate the area. For a large spill, consider an initial downwind evacuation.[7] Ensure adequate ventilation.

  • Remove Ignition Sources: Remove all sources of ignition from the spill area.[4]

  • Containment: Use an inert absorbent material like sand, silica gel, or universal binder to soak up the spill.[3]

  • Collection: Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[4]

  • Decontamination: Wash the spill site with soap and water after material pickup is complete.[7]

Disposal Protocol:

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.

  • Containerization: Dispose of contents and container to an approved waste disposal plant.[3][6] Keep in suitable, closed containers for disposal.[3]

  • Contaminated PPE: Seal any contaminated clothing or absorbent paper in a vapor-tight plastic bag for eventual disposal.[7][8]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention if irritation persists.[1]
Skin Contact Take off immediately all contaminated clothing.[6] Wash skin with plenty of soap and water.[1] Seek medical attention if irritation occurs.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Make the victim drink water (two glasses at most).[6] Call a poison center or doctor if you feel unwell.[1]

Chemical and Physical Properties

PropertyValue
Physical State Liquid[3]
Color Colorless[3]
Odor Odorless[3]
Flash Point 77 °C (170.6 °F)[1]
Boiling Point 75 - 76 °C @ 12 mmHg
Incompatible Materials Strong oxidizing agents, Strong bases[3]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2)[3]

Workflow for Handling this compound

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-Hydroxybutyrate
Reactant of Route 2
Reactant of Route 2
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体外研究产品的免责声明和信息

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